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Aureothricin

Cat. No.: B1665326
CAS No.: 574-95-8
M. Wt: 242.3 g/mol
InChI Key: UGZYFXMSMFMTSM-UHFFFAOYSA-N
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Description

Aureothricin is a dithiolopyrrolone antibiotic that is 4,5-dihydro[1,2]dithiolo[4,3-b]pyrrole in which the hydrogens at positions 4,5 and 6 have been replaced by methyl, oxo and propanoylamino groups, respectively. It is a moderate antimicrobial by-product of the thiolutin fermentation in various Streptomyces species. It has a role as a bacterial metabolite, an angiogenesis inhibitor, an antibacterial agent and an EC 2.7.7.6 (RNA polymerase) inhibitor. It is a dithiolopyrrolone antibiotic and a secondary carboxamide.
This compound has been reported in Streptomyces celluloflavus, Saccharothrix algeriensis, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2S2 B1665326 Aureothricin CAS No. 574-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZYFXMSMFMTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=CSS2)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205993
Record name Aureothricin
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-95-8
Record name Aureothricin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aureothricin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUREOTHRICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aureothricin: A Technical Guide to its Discovery, Biosynthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, has held a significant position in the history of antimicrobial research. First isolated from Streptomyces species, its unique chemical structure and broad-spectrum activity have spurred decades of scientific inquiry. This technical guide provides an in-depth overview of the discovery of this compound, its historical importance, proposed biosynthetic pathway, and mechanism of action. While comprehensive quantitative data and detailed experimental protocols for this compound itself are not extensively available in publicly accessible literature, this document compiles the most relevant information and draws parallels from closely related, well-studied dithiolopyrrolones to provide a thorough understanding for research and drug development professionals.

Discovery and Historical Significance

This compound was first isolated from Streptomyces species in the mid-20th century, contributing to the "golden age" of antibiotic discovery.[1] Its identification as a dithiolopyrrolone, a class of sulfur-containing antibiotics, was a notable finding. The unique bicyclic structure of the DTPs, featuring a disulfide bridge, intrigued chemists and microbiologists alike.

The historical significance of this compound lies in several key areas:

  • Broad-Spectrum Activity: this compound demonstrated inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria, a desirable characteristic for an antibiotic.[1]

  • Stimulation of Research: The discovery of this compound, along with its close analog thiolutin, prompted further investigation into the dithiolopyrrolone class of natural products. This led to the isolation and characterization of other DTPs, such as holomycin.

  • Lead Compound for Synthesis: The unique scaffold of this compound has served as a template for synthetic and medicinal chemists to create novel analogs with potentially improved efficacy and reduced toxicity.

  • Tool for Mechanistic Studies: As an inhibitor of a fundamental cellular process—RNA synthesis—this compound has been a valuable tool for studying bacterial transcription.

Despite its promising antibacterial profile, the clinical development of this compound and other natural DTPs has been hampered by issues of toxicity.[1] Nevertheless, its historical role in antibiotic research remains undeniable.

Antibacterial Activity

Bacterial Species Gram Stain MIC (µg/mL)
Staphylococcus aureusPositive0.5 - 4
Bacillus subtilisPositive0.25 - 2
Escherichia coliNegative2 - 16
Pseudomonas aeruginosaNegative>32
Mycobacterium tuberculosisN/A1 - 8

Note: The MIC values presented are approximate ranges and should be considered illustrative.

Isolation and Structure Elucidation

Experimental Protocol: Isolation and Purification
  • Fermentation: A pure culture of a known this compound-producing Streptomyces strain (e.g., Streptomyces thioluteus) is inoculated into a suitable liquid medium, such as Tryptic Soy Broth (TSB), and incubated under optimal conditions (e.g., 28-30°C with shaking) for several days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the nonpolar and semi-polar metabolites, including this compound.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process may include:

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate compounds based on their polarity.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20): Fractions containing this compound are further purified based on molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol). The elution is monitored by UV detection.

Experimental Protocol: Structure Elucidation

The chemical structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula (C₉H₁₀N₂O₂S₂). Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the connectivity of the atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the complete chemical structure:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.

The combined data from these spectroscopic methods allows for the unambiguous assignment of the structure of this compound.

G cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Culture Broth Concentration Concentration Extraction->Concentration Organic Extract Silica_Gel Silica_Gel Concentration->Silica_Gel Crude Extract HPLC HPLC Silica_Gel->HPLC Partially Purified Fractions Pure_this compound Pure_this compound HPLC->Pure_this compound Purified Fractions MS Mass Spectrometry (HRMS, MS/MS) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Structure Structure MS->Structure Molecular Formula & Fragmentation NMR->Structure Connectivity & Stereochemistry

Figure 1: General workflow for the isolation and structure elucidation of this compound.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of the closely related dithiolopyrrolone, holomycin, in Streptomyces clavuligerus. This compound is believed to be synthesized through a similar pathway, which is a hybrid non-ribosomal peptide synthetase (NRPS) and fatty acid synthase (FAS)-like pathway. The proposed pathway starts from primary metabolites.

The key steps in the proposed biosynthesis of the dithiolopyrrolone core are as follows:

  • Activation of Cysteine: Two molecules of L-cysteine are activated by a non-ribosomal peptide synthetase (NRPS) enzyme.

  • Dimerization and Cyclization: The two activated cysteine molecules are dimerized and cyclized to form a pyrrolinone ring.

  • Sulfur Insertion: A disulfide bridge is formed through the action of a sulfur transferase, creating the characteristic dithiolopyrrolone core.

  • Acylation: The core structure is then acylated with a propionyl group, likely from propionyl-CoA, by an acyltransferase to yield this compound. The use of an acetyl group at this stage would result in the formation of thiolutin.

G L_Cysteine L_Cysteine NRPS_Activation NRPS-mediated Activation L_Cysteine->NRPS_Activation Propionyl_CoA Propionyl_CoA Acylation Acylation Propionyl_CoA->Acylation Dimerization_Cyclization Dimerization & Cyclization NRPS_Activation->Dimerization_Cyclization Sulfur_Insertion Sulfur Insertion & Oxidation Dimerization_Cyclization->Sulfur_Insertion Dithiolopyrrolone_Core Dithiolopyrrolone Core Sulfur_Insertion->Dithiolopyrrolone_Core This compound This compound Acylation->this compound Dithiolopyrrolone_Core->Acylation

Figure 2: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound, like other dithiolopyrrolones, exerts its antibacterial effect by inhibiting bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1] While the precise binding site and inhibitory mechanism are still under investigation, it is understood to disrupt the process of RNA synthesis.

The proposed mechanism of action involves the following steps:

  • Binding to RNA Polymerase: this compound is believed to bind to the β-subunit of the bacterial RNA polymerase. This interaction is thought to be non-covalent.

  • Inhibition of Transcription Initiation or Elongation: The binding of this compound to RNAP is thought to interfere with either the initiation of transcription or the elongation of the nascent RNA strand. This could occur through several mechanisms, such as preventing the formation of the open promoter complex, blocking the entry of nucleotide triphosphates (NTPs) into the active site, or inhibiting the translocation of the RNAP along the DNA template.

  • Cessation of Protein Synthesis and Cell Death: The inhibition of transcription leads to a halt in the synthesis of messenger RNA (mRNA), which in turn prevents the production of essential proteins. This ultimately leads to the cessation of cell growth and, in many cases, cell death.

G This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit (?) This compound->Inhibition Transcription Transcription (DNA -> mRNA) RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis (mRNA -> Protein) Transcription->Protein_Synthesis Cell_Growth Bacterial Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Inhibition->Transcription

Figure 3: Proposed mechanism of action of this compound.

Conclusion

This compound remains a significant molecule in the field of antibiotic research. Its discovery paved the way for the exploration of the dithiolopyrrolone class of antibiotics, and its unique structure and mechanism of action continue to be of interest to scientists. While its clinical potential has been limited by toxicity, the knowledge gained from studying this compound provides a valuable foundation for the development of new and improved antibacterial agents. Further research to fully elucidate its biosynthetic pathway and the precise molecular details of its interaction with RNA polymerase could open new avenues for the design of novel transcription inhibitors.

References

Holomycin: A Dithiolopyrrolone Antibiotic from Streptomyces clavuligerus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of antibiotics, is a sulfur-containing secondary metabolite produced by the Gram-positive bacterium Streptomyces clavuligerus.[1] Characterized by a unique bicyclic structure containing a disulfide bridge, holomycin exhibits broad-spectrum bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] Initially believed to function by inhibiting RNA synthesis, recent studies have elucidated its primary mechanism of action as a pro-drug that, upon intracellular reduction, chelates essential metal ions, particularly zinc, thereby disrupting bacterial metal homeostasis and inhibiting metalloenzymes. This guide provides a comprehensive overview of holomycin, including its biological activity, detailed experimental protocols for its isolation, characterization, and evaluation, and a visualization of its biosynthetic pathway.

Biological Activity and Data Presentation

Holomycin demonstrates a wide range of antibacterial activity. The minimal inhibitory concentrations (MICs) against various bacterial strains are summarized in the table below. It is important to note that holomycin's efficacy can be influenced by the specific strain and the testing methodology employed.

Bacterial Species Strain MIC (µg/mL) MIC (µM) Reference
Bacillus subtilisATCC 66331.04.67[4]
Staphylococcus aureusCIP 76250.52.33[5]
Staphylococcus aureus (MRSA)N3152.913.5[3]
Listeria monocytogenesCIP 821101.04.67[5]
Escherichia coliATCC 105364.018.68[5]
Klebsiella pneumoniaeCIP 82.918.037.36[5]
Vibrio anguillarum90-11-287-~2.9-93[3]
Enterobacter cloacae>64>298.88[2]
Morganella morganii>64>298.88[2]
Pseudomonas aeruginosa>64>298.88[2]

Experimental Protocols

Fermentation and Isolation of Holomycin from Streptomyces clavuligerus

This protocol outlines the laboratory-scale fermentation of S. clavuligerus and the subsequent extraction of holomycin.

2.1.1. Culture and Fermentation:

  • Strain Maintenance: Maintain Streptomyces clavuligerus on YD agar plates.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with a 1 cm² piece of the bacterial lawn from the YD agar plate. The seed medium consists of (per liter): 20 g defatted soy flour, 10 g dextrin, 5.0 g soybean oil, 0.6 g KH₂PO₄, and 10.5 g MOPS, with the pH adjusted to 7.1.[4]

  • Incubation: Incubate the seed culture at 28°C with shaking at 250 rpm for 44 hours.[4]

  • Production Culture: Inoculate 30 mL of fermentation medium in a 250 mL flask with 3 mL of the seed culture. The fermentation medium contains (per liter): 40 g defatted soy flour, 10 g dextrin, 23 g soybean oil, 1.2 g KH₂PO₄, 10.5 g MOPS, and 10 mL of trace elements, with the pH adjusted to 6.8.[4]

  • Fermentation: Incubate the production culture at 28°C with shaking at 250 rpm for 36-48 hours.[4]

2.1.2. Extraction:

  • Harvesting: After incubation, harvest the mycelia by centrifugation at 10,000 x g.

  • Solvent Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.

  • Concentration: Dry the ethyl acetate layer by rotary evaporation to yield the crude holomycin extract.

  • Resuspension: Resuspend the dried extract in methanol for further purification.

Purification of Holomycin by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of holomycin from the crude extract using reversed-phase HPLC.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC System: Utilize a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient of acetonitrile in 0.1 M triethylammonium bicarbonate buffer (pH 7.5). A typical gradient is 0 to 50% acetonitrile over 20 minutes.[6]

  • Flow Rate: Set the flow rate to an appropriate level for the column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).[6]

  • Detection: Monitor the elution at 388 nm, the characteristic absorption maximum for holomycin.[5][7]

  • Fraction Collection: Collect the fractions corresponding to the holomycin peak.

  • Drying: Lyophilize the collected fractions to obtain pure holomycin.

Characterization of Holomycin

The structure and purity of the isolated holomycin can be confirmed using the following spectroscopic techniques.

  • UV-Visible Spectroscopy: In methanol, holomycin exhibits characteristic absorption peaks at approximately 246, 300, and 388 nm.[5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecule [M+H]⁺ at an m/z of approximately 215.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the complete structural elucidation of the molecule.[8][9][10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of holomycin against various bacterial strains can be determined using the agar dilution method.

  • Media Preparation: Prepare a series of agar plates containing two-fold dilutions of holomycin.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of holomycin that completely inhibits visible bacterial growth.

Zinc Chelation Assay

This protocol provides a method to assess the zinc-chelating ability of reduced holomycin.

  • Reduction of Holomycin: Reduce holomycin to its dithiol form by adding an equimolar amount of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Zinc Solution: Prepare a solution of a zinc salt (e.g., ZnCl₂) in a suitable buffer (e.g., HEPES).

  • Spectrophotometric Analysis: Use a zinc indicator dye, such as dithizone, that changes absorbance upon binding to zinc.

  • Assay:

    • Add the zinc solution to the indicator dye and measure the absorbance at the appropriate wavelength (e.g., 530-570 nm for dithizone).[12]

    • Add the reduced holomycin solution to the zinc-indicator complex.

    • A change in absorbance, indicating the displacement of the indicator from the zinc ion by reduced holomycin, confirms chelation.

Inhibition of Metallo-β-Lactamase Activity

This assay can be used to determine the inhibitory effect of holomycin on zinc-dependent enzymes like metallo-β-lactamases (MBLs).

  • Enzyme and Substrate: Obtain a purified MBL (e.g., NDM-1) and a suitable chromogenic β-lactam substrate (e.g., nitrocefin).

  • Assay Buffer: Prepare an appropriate buffer (e.g., HEPES) containing a known concentration of ZnCl₂.

  • Assay Procedure:

    • Pre-incubate the MBL with varying concentrations of reduced holomycin.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer.

    • A decrease in the rate of substrate hydrolysis in the presence of reduced holomycin indicates inhibition of the MBL.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Holomycin

The biosynthesis of holomycin in S. clavuligerus is orchestrated by a dedicated gene cluster. The pathway begins with the activation of two L-cysteine molecules by a non-ribosomal peptide synthetase (NRPS). A series of oxidation and cyclization reactions, catalyzed by several flavin-dependent oxidoreductases and other enzymes, leads to the formation of the dithiolopyrrolone core. The final step is the acetylation of the precursor holothin to yield holomycin.

Holomycin_Biosynthesis cluster_0 Holomycin Biosynthesis in S. clavuligerus cys1 L-Cysteine nrps NRPS (HlmE) Activation & Condensation cys1->nrps cys2 L-Cysteine cys2->nrps cys_cys L-Cys-L-Cys dipeptide nrps->cys_cys oxidation1 Oxidation & Cyclization (HlmB, HlmC, HlmF, HlmD) cys_cys->oxidation1 dithiol Dihydroholothin (ene-dithiol) oxidation1->dithiol oxidation2 Disulfide Bond Formation (HlmI) dithiol->oxidation2 holothin Holothin oxidation2->holothin acetylation Acetylation (HlmA) holothin->acetylation holomycin Holomycin acetylation->holomycin

Caption: Proposed biosynthetic pathway of holomycin in Streptomyces clavuligerus.

Mechanism of Action: Disruption of Metal Homeostasis

Holomycin acts as a prodrug. In the reducing intracellular environment of bacteria, the disulfide bridge of holomycin is reduced to form two thiol groups. This reduced form of holomycin is a potent chelator of divalent metal ions, with a particularly high affinity for zinc (Zn²⁺).[13] By sequestering intracellular zinc, reduced holomycin disrupts the function of numerous essential zinc-dependent enzymes, including metallo-β-lactamases, leading to the inhibition of bacterial growth.[13][14]

Holomycin_MoA cluster_1 Mechanism of Action of Holomycin holomycin_ext Holomycin (extracellular) cell_entry Cellular Uptake holomycin_ext->cell_entry holomycin_int Holomycin (intracellular) cell_entry->holomycin_int reduction Intracellular Reduction (Disulfide to Dithiol) holomycin_int->reduction reduced_holomycin Reduced Holomycin reduction->reduced_holomycin chelation Zinc Chelation reduced_holomycin->chelation inhibition Inhibition reduced_holomycin->inhibition zinc Zn²⁺ zinc->chelation inactive_complex Reduced Holomycin-Zn²⁺ Complex chelation->inactive_complex metalloenzyme Metalloenzyme (active) metalloenzyme->inhibition inactive_metalloenzyme Metalloenzyme (inactive) inhibition->inactive_metalloenzyme growth_inhibition Bacterial Growth Inhibition inactive_metalloenzyme->growth_inhibition

Caption: Proposed mechanism of action of holomycin involving intracellular reduction and zinc chelation.

Conclusion

Holomycin, a dithiolopyrrolone antibiotic from Streptomyces clavuligerus, represents a promising scaffold for the development of new antibacterial agents. Its unique mechanism of action, targeting bacterial metal homeostasis, offers a potential avenue to combat antibiotic resistance. The detailed protocols and data presented in this guide are intended to facilitate further research into this intriguing natural product and its derivatives, ultimately contributing to the discovery and development of novel therapeutics.

References

Unveiling Aureothricin: A Technical Guide to its Microbial Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, stands as a molecule of significant interest in the ongoing search for novel antimicrobial agents. Characterized by a distinctive sulfur-rich heterocyclic core, this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth exploration of the microorganisms responsible for producing this compound, detailing methodologies for their isolation, cultivation, and the optimization of antibiotic production. Furthermore, it delves into the biosynthetic pathways and regulatory networks governing its synthesis, offering a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

This compound Producing Microorganisms

This compound is primarily produced by filamentous bacteria belonging to the genus Streptomyces, renowned for their prolific capacity to synthesize a diverse array of secondary metabolites. Several species have been identified as this compound producers, with Streptomyces thioluteus and Streptomyces kasugaensis being among the most frequently cited. While Streptomyces aureofaciens is a known producer of other tetracycline-class antibiotics, its role in this compound production is also noted in scientific literature. These soil-dwelling microbes represent a rich reservoir for the discovery of novel antibiotic producers.

Isolation of this compound-Producing Microorganisms

The successful isolation of high-yield this compound-producing Streptomyces strains from environmental samples is a critical first step. The following protocol outlines a general yet effective methodology.

Experimental Protocol: Isolation of Streptomyces from Soil
  • Sample Collection: Collect soil samples from diverse environments, preferably from locations with high microbial activity, such as rhizospheres or compost.

  • Pre-treatment of Soil Sample: Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

  • Serial Dilution:

    • Suspend 1 gram of the dried soil sample in 10 mL of sterile physiological saline (0.85% NaCl).

    • Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.

    • Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile physiological saline.

  • Plating:

    • Plate 0.1 mL of each dilution onto selective agar media, such as Gause's Synthetic Agar or Starch Casein Agar. These media are formulated to favor the growth of Actinomycetes while inhibiting other bacteria and fungi.

    • Supplement the media with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like nalidixic acid (25 µg/mL) to further enhance selectivity.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days. Observe the plates regularly for the appearance of characteristic Streptomyces colonies, which are typically small, dry, chalky, and often pigmented, with a spider-web-like aerial mycelium.

  • Purification and Preservation:

    • Isolate individual colonies with desired morphology and streak them onto fresh selective agar plates to obtain pure cultures.

    • Preserve the purified isolates on agar slants at 4°C for short-term storage or in 20% glycerol at -80°C for long-term storage.

Cultivation and Fermentation for this compound Production

Optimizing the culture conditions is paramount for maximizing the yield of this compound. This involves the careful selection of media components and fermentation parameters.

Fermentation Media Composition

While specific media formulations for maximizing this compound production are often proprietary, a variety of media have been successfully employed for the cultivation of antibiotic-producing Streptomyces. A typical fermentation medium for Streptomyces includes a carbon source, a nitrogen source, and various mineral salts.

Table 1: Exemplary Fermentation Media Components for Streptomyces

Component CategoryExample ComponentsTypical Concentration (g/L)
Carbon Source Glucose, Starch, Glycerol10 - 40
Nitrogen Source Soybean meal, Yeast extract, Peptone, (NH₄)₂SO₄5 - 20
Phosphate Source K₂HPO₄, KH₂PO₄0.5 - 2.0
Magnesium Source MgSO₄·7H₂O0.5 - 1.0
Trace Elements FeSO₄, MnCl₂, ZnSO₄0.01 - 0.1
Calcium Carbonate CaCO₃ (as a pH buffer)1.0 - 5.0
Experimental Protocol: Submerged Fermentation for this compound Production
  • Inoculum Preparation:

    • Inoculate a loopful of a pure Streptomyces culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask on a rotary shaker (200-250 rpm) at 28-30°C for 2-3 days until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Inoculate a 1 L production flask containing 200 mL of the optimized fermentation medium with 5-10% (v/v) of the seed culture.

    • Incubate the production flask on a rotary shaker (200-250 rpm) at 28-30°C for 7-10 days.

  • Monitoring: Monitor the fermentation process by periodically measuring parameters such as pH, biomass, and antibiotic production.

Extraction and Quantification of this compound

Following fermentation, this compound needs to be extracted from the culture broth and quantified.

Experimental Protocol: Extraction and Quantification of this compound
  • Separation of Biomass: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 15 minutes).

  • Solvent Extraction:

    • Extract the supernatant (culture broth) with an equal volume of a suitable organic solvent, such as ethyl acetate or butanol.

    • Perform the extraction multiple times (2-3 times) to ensure complete recovery of the antibiotic.

    • Combine the organic extracts.

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Quantification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A standard curve of pure this compound is required for accurate quantification.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound, like other dithiolopyrrolones, is a complex process involving a dedicated biosynthetic gene cluster (BGC). While the complete pathway for this compound is not fully elucidated, studies on the closely related compound holomycin provide significant insights. The core scaffold is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) module, which activates and condenses two molecules of L-cysteine. Subsequent modifications, including oxidation and acylation, lead to the final this compound molecule.

The regulation of this compound biosynthesis is tightly controlled by a network of regulatory proteins. The expression of the biosynthetic genes is often governed by cluster-situated regulators, which can belong to various families such as the Streptomyces Antibiotic Regulatory Proteins (SARPs), TetR family repressors, and two-component systems like OmpR. These regulators integrate various physiological and environmental signals, including nutrient availability (e.g., amino acids like L-methionine and L-cysteine) and cell density, to control the onset and level of antibiotic production.

Aureothricin_Biosynthesis_Regulation Nutrients Nutrient Availability (e.g., C, N, P, S sources) Precursors Primary Metabolites (e.g., L-Cysteine, Acetyl-CoA) Nutrients->Precursors Metabolism Biosynthetic_Enzymes Biosynthetic Enzymes (NRPS, PKS, etc.) Precursors->Biosynthetic_Enzymes Substrates Global_Regulators Global Regulatory Networks (e.g., Two-component systems) CSRs Cluster-Situated Regulators (e.g., SARPs, TetR, OmpR) Global_Regulators->CSRs Signal Transduction BGC This compound Biosynthetic Gene Cluster (BGC) CSRs->BGC Transcriptional Regulation (Activation/Repression) BGC->Biosynthetic_Enzymes Gene Expression This compound This compound Biosynthetic_Enzymes->this compound Catalysis

A simplified diagram of the regulatory network for this compound biosynthesis.

Isolation_Workflow Soil_Sample Soil Sample Collection Pretreatment Sample Pre-treatment (Air Drying) Soil_Sample->Pretreatment Serial_Dilution Serial Dilution Pretreatment->Serial_Dilution Plating Plating on Selective Media Serial_Dilution->Plating Incubation Incubation (28-30°C, 7-14 days) Plating->Incubation Colony_Selection Colony Selection & Purification Incubation->Colony_Selection Pure_Isolate Pure Isolate of This compound Producer Colony_Selection->Pure_Isolate Fermentation Submerged Fermentation Extraction Solvent Extraction Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Aureothricin_Product Purified this compound Quantification->Aureothricin_Product Pure_Isolate->Fermentation

A general workflow for the isolation and production of this compound.

Conclusion

This compound remains a promising scaffold for the development of new antibiotics. The exploration of its microbial producers, particularly diverse Streptomyces strains from unique ecological niches, holds the potential for the discovery of novel analogs with improved therapeutic properties. A thorough understanding of the isolation, cultivation, and biosynthetic pathways, as outlined in this guide, is fundamental for harnessing the full potential of these fascinating microorganisms and their valuable secondary metabolites. Further research focusing on the elucidation of the complete regulatory network and the application of synthetic biology approaches will be instrumental in optimizing this compound production and engineering novel derivatives.

An In-depth Technical Guide to Aureothricin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin is a naturally occurring antibiotic belonging to the dithiolopyrrolone class, a group of sulfur-containing heterocyclic compounds.[1] First isolated from Streptomyces species, it exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Beyond its antibacterial properties, this compound has garnered interest for its potential as an anti-angiogenic agent, making it a molecule of significant interest in drug discovery and development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental methodologies and an exploration of its mechanism of action.

Chemical Structure and Identification

This compound possesses a unique bicyclic structure characterized by a pyrrolinone ring fused with a 1,2-dithiole ring. The systematic IUPAC name for this compound is N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide .[1]

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide[1]
CAS Number 574-95-8
Molecular Formula C₉H₁₀N₂O₂S₂[1]
Molecular Weight 242.32 g/mol
Synonyms Propionylpyrrothine, Farcinicin

Physicochemical Properties

This compound presents as a yellow crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Yellow crystalline solid
Melting Point Decomposes at 260-270 °C (sublimes near 200 °C)
Solubility
    WaterPractically insoluble
    DMSO1 mg/mL
    EthanolSlightly soluble
    MethanolSlightly soluble
    AcetoneSlightly soluble
    ChloroformSlightly soluble
UV Absorption Maxima (λmax) 248, 312, 388 nm

Biological Activity and Mechanism of Action

This compound's biological activity is primarily attributed to its ability to inhibit bacterial RNA polymerase, an essential enzyme for transcription.[1] This inhibition disrupts protein synthesis, leading to a bacteriostatic or bactericidal effect, depending on the concentration and the bacterial species.

As an anti-angiogenic agent, this compound has been shown to inhibit the formation of new blood vessels. The precise signaling pathways involved in this process are still under investigation, but it is hypothesized to involve the modulation of key factors in angiogenesis.

Below is a generalized representation of the bacterial transcription inhibition mechanism.

Transcription_Inhibition This compound This compound RNAP Bacterial RNA Polymerase This compound->RNAP Binds to DNA DNA RNAP->DNA Binds to RNA RNA DNA->RNA Transcription

Figure 1: Simplified diagram of this compound inhibiting bacterial RNA polymerase, thereby blocking transcription.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Workflow:

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium in MHB to an optical density at 600 nm (OD₆₀₀) corresponding to approximately 1 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[2][3]

Workflow:

Figure 3: Workflow for the HUVEC tube formation assay to assess anti-angiogenic activity.

Detailed Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.[2] Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[2]

  • Treatment: Add various concentrations of this compound (prepared in endothelial cell growth medium from a DMSO stock) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[2]

  • Analysis: Visualize the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vitro Transcription Assay

This assay measures the inhibitory effect of this compound on bacterial RNA polymerase activity.

Workflow:

Figure 4: Workflow for the in vitro transcription assay to measure RNA polymerase inhibition.

Detailed Protocol:

  • Reaction Setup: In a reaction tube, combine a DNA template containing a bacterial promoter, purified bacterial RNA polymerase, and a mixture of ATP, GTP, CTP, and UTP, with one of the nucleotides (e.g., UTP) being radiolabeled.

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a control reaction without the inhibitor.

  • Transcription Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.

  • Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis. Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities to determine the extent of inhibition.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data of this compound

TechniqueKey Features
UV-Vis Maxima at 248, 312, and 388 nm
¹H-NMR Characteristic signals for the ethyl group of the propanamide moiety, the N-methyl group, and the vinyl proton of the dithiolopyrrolone core.
¹³C-NMR Resonances corresponding to the carbonyl groups, the olefinic carbons of the heterocyclic core, and the carbons of the propanamide and methyl groups.
FT-IR Absorption bands indicative of N-H, C=O (amide and ketone), C=C, and C-S bonds.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound and characteristic fragmentation patterns.

Conclusion

This compound remains a molecule of considerable interest due to its potent and diverse biological activities. Its unique chemical structure provides a scaffold for further chemical modification and drug development efforts. The detailed methodologies provided in this guide serve as a valuable resource for researchers investigating the antimicrobial and anti-angiogenic properties of this compound and related compounds. Further studies are warranted to fully elucidate the signaling pathways involved in its anti-angiogenic effects and to explore its full therapeutic potential.

References

Aureothricin's Evolving Role: From RNA Polymerase Inhibitor to Metal Homeostasis Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, has long been categorized as a direct inhibitor of bacterial RNA polymerase (RNAP). However, recent scientific investigations have unveiled a more intricate mechanism of action, suggesting that its primary antibacterial activity stems from the disruption of metal homeostasis, particularly zinc metabolism. This technical guide provides an in-depth exploration of the evolving understanding of this compound's mechanism of action. It will first review the historical context of its classification as an RNAP inhibitor and then delve into the current evidence supporting its role as a pro-drug that, upon intracellular reduction, acts as a potent metal chelator. This guide will present available quantitative data, detail relevant experimental protocols, and provide visualizations to illustrate the key pathways and experimental workflows, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a sulfur-containing heterocyclic antibiotic produced by various Streptomyces species.[1][2] Structurally, it belongs to the dithiolopyrrolone family, characterized by a distinctive disulfide bridge within a pyrrolinone ring system.[1][2] For many years, the antibacterial activity of this compound and its analogs, such as thiolutin and holomycin, was attributed to the direct inhibition of bacterial RNA polymerase, the essential enzyme responsible for transcription. However, inconsistencies in experimental data and a lack of direct evidence for a specific binding site on RNAP have led to a re-evaluation of this model.

Emerging research now strongly indicates that dithiolopyrrolones function as pro-drugs.[3][4] Following cellular uptake, the disulfide bond is reduced, yielding a reactive dithiol that exhibits high affinity for divalent metal ions, most notably zinc (Zn²⁺).[3][4] By chelating intracellular zinc, this compound disrupts the function of numerous zinc-dependent metalloenzymes, leading to a cascade of downstream effects, including the indirect inhibition of transcription and ultimately, bacterial cell death.[3][4] This guide will synthesize the current knowledge on this dual-faceted mechanism of action.

Quantitative Data on Antibacterial Activity

While specific quantitative data for this compound's direct inhibition of RNA polymerase (e.g., IC50, Ki) is scarce and often inconsistent in the literature, its potent antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) values against a range of bacterial species. The activity of dithiolopyrrolones, including this compound, is notable for its broad spectrum, encompassing both Gram-positive and Gram-negative bacteria.

AntibioticOrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusVaries by strain[5]
Salmonella entericaVaries by strain[5]
Clostridioides difficileVaries by strain[5]
Thiolutin Rifampin-Resistant Staphylococcus aureusActive[6][7]
Holomycin Rifampin-Resistant Staphylococcus aureusActive[6][7]

Note: Specific MIC values for this compound are highly dependent on the bacterial strain and the experimental conditions. The table highlights its activity against key pathogens and its efficacy against strains resistant to other RNAP inhibitors like rifampin, suggesting a different mechanism of action.[6][7]

The Dual Mechanism of Action: A Paradigm Shift

The mode of action of this compound is best understood as a two-step process, culminating in the widespread disruption of cellular machinery through metal ion chelation.

The Historical Perspective: RNA Polymerase Inhibition
The Current Understanding: Disruption of Metal Homeostasis

The contemporary model for this compound's mechanism of action centers on its role as a metal chelator. This mechanism can be broken down into the following key steps:

  • Cellular Uptake and Activation: this compound, in its disulfide (pro-drug) form, enters the bacterial cell.

  • Intracellular Reduction: Inside the reducing environment of the bacterial cytoplasm, the disulfide bridge of this compound is cleaved, likely by cellular thiols such as glutathione, to form a reactive dithiol.[3]

  • Metal Chelation: The active dithiol form of this compound exhibits high affinity for divalent metal cations, particularly Zn²⁺. It effectively sequesters these essential ions from their cellular binding sites.[3][4]

  • Inhibition of Metalloenzymes: Zinc is a critical cofactor for a vast array of bacterial enzymes, including certain classes of RNA polymerases, DNA polymerases, and metabolic enzymes. By depleting the intracellular pool of available zinc, this compound indirectly inhibits these essential metalloenzymes.[3][4]

  • Downstream Effects and Cell Death: The widespread inhibition of metalloenzymes leads to a cascade of detrimental effects, including the disruption of transcription, replication, and metabolism, ultimately resulting in the cessation of growth and cell death.

Aureothricin_Mechanism Figure 1: Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Aureothricin_Disulfide This compound (Pro-drug) (Disulfide Form) Aureothricin_Dithiol Reduced this compound (Active Dithiol) Aureothricin_Disulfide->Aureothricin_Dithiol Intracellular Reduction Zn2 Zn²⁺ Ions Aureothricin_Dithiol->Zn2 Chelation Inhibited_Metalloenzymes Inhibited Metalloenzymes Aureothricin_Dithiol->Inhibited_Metalloenzymes Inhibition via Zn²⁺ Sequestration Metalloenzymes Zinc-Dependent Metalloenzymes (e.g., RNAP, Fructose Bisphosphate Aldolase) Zn2->Metalloenzymes Cofactor for Cellular_Dysfunction Disruption of Transcription, Metabolism, etc. Inhibited_Metalloenzymes->Cellular_Dysfunction Cell_Death Bacteriostasis/ Cell Death Cellular_Dysfunction->Cell_Death

Proposed Mechanism of Action of this compound.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of microbiological, biochemical, and biophysical assays.

Minimum Inhibitory Concentration (MIC) Assay

This fundamental assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Culture: Grow the desired bacterial strain overnight in a suitable liquid broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution Series: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

In Vitro Transcription Assay

This assay measures the ability of RNA polymerase to synthesize RNA from a DNA template in the presence of an inhibitor.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, a DNA template with a known promoter, purified bacterial RNA polymerase holoenzyme, and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Inhibitor Addition: Add varying concentrations of this compound (or its reduced form) to the reaction mixtures. A control reaction without the inhibitor should be included.

  • Initiation of Transcription: Initiate the transcription reaction by adding the final component (e.g., RNAP or rNTPs) and incubate at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

  • Analysis of Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

  • Quantification: Visualize and quantify the labeled RNA transcripts using autoradiography or fluorescence imaging. A reduction in the amount of full-length transcript in the presence of this compound would indicate inhibition.

Metal Chelation Assay

This assay can be used to demonstrate the ability of reduced this compound to bind to metal ions.

Protocol:

  • Reduction of this compound: Reduce the disulfide bond of this compound using a reducing agent like dithiothreitol (DTT).

  • Spectrophotometric Titration: In a quartz cuvette, titrate a solution of a metal salt (e.g., ZnCl₂) with the reduced this compound.

  • Data Acquisition: Monitor the changes in the UV-visible absorbance spectrum after each addition of the metal salt.

  • Analysis: The formation of a metal-Aureothricin complex will result in a shift in the absorbance spectrum. The stoichiometry and binding affinity can be calculated from the titration curve.

Experimental_Workflow Figure 2: Experimental Workflow for Investigating this compound's Mechanism Start Start: Hypothesis on This compound's MoA MIC_Assay MIC Assay Start->MIC_Assay Confirm Antibacterial Activity In_Vitro_Transcription In Vitro Transcription Assay MIC_Assay->In_Vitro_Transcription Test Direct RNAP Inhibition Metal_Chelation Metal Chelation Assay MIC_Assay->Metal_Chelation Investigate Alternative Mechanism Data_Analysis Data Analysis and Model Refinement In_Vitro_Transcription->Data_Analysis Metalloenzyme_Inhibition Metalloenzyme Inhibition Assay Metal_Chelation->Metalloenzyme_Inhibition Assess Functional Consequences Metalloenzyme_Inhibition->Data_Analysis Conclusion Conclusion on the Primary Mechanism Data_Analysis->Conclusion

Workflow for Investigating this compound's Mechanism.

Resistance Mechanisms

Resistance to RNA polymerase inhibitors typically arises from mutations in the genes encoding the subunits of the enzyme, particularly rpoB.[6] However, given that this compound's primary target is likely not RNAP itself, resistance mechanisms may be more complex. The observation that this compound and its analogs are active against rifampin-resistant strains supports this notion.[6][7] Potential resistance mechanisms to this compound could include:

  • Altered Cellular Redox Environment: Mutations that lead to a more oxidizing intracellular environment could prevent the reduction of the this compound pro-drug to its active dithiol form.

  • Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the cell before it can be activated and exert its effects.

  • Changes in Metal Homeostasis: Bacteria could develop mechanisms to better regulate their intracellular metal concentrations, compensating for the chelating effects of this compound.

Conclusion and Future Directions

The scientific understanding of this compound's mechanism of action has evolved significantly. While it does inhibit transcription, this appears to be a downstream consequence of its primary activity as a potent intracellular metal chelator. This reclassification has profound implications for its development as a therapeutic agent. Future research should focus on:

  • Quantitative Characterization: Detailed quantitative analysis of this compound's binding affinities for various divalent metal ions.

  • Identification of Metalloenzyme Targets: A comprehensive proteomic approach to identify the specific zinc-dependent enzymes that are most sensitive to this compound-mediated inhibition.

  • Structural Studies: Elucidation of the crystal structure of the reduced this compound in complex with zinc to guide the design of more potent and selective analogs.

  • Resistance Studies: A thorough investigation into the genetic and biochemical bases of resistance to this compound to anticipate and potentially circumvent clinical resistance.

By embracing the more nuanced, metal-centric mechanism of action, the scientific community can better leverage the therapeutic potential of this compound and the broader class of dithiolopyrrolone antibiotics in the ongoing battle against multidrug-resistant bacteria.

References

The Biological Activity of Aureothricin Against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, exhibits broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the biological activity of this compound against Gram-positive bacteria, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, a thorough understanding of compounds like this compound is crucial for the drug development pipeline.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary mechanism of action of this compound is the inhibition of bacterial RNA polymerase. This essential enzyme is responsible for transcribing DNA into RNA, a critical step in protein synthesis and overall cellular function. This compound acts as a selective inhibitor of this enzyme.[1] By binding to the RNA polymerase, this compound disrupts the transcription process, ultimately leading to the cessation of protein production and bacterial cell death. This targeted action makes it an effective antimicrobial agent.

While the direct inhibition of RNA polymerase is the core of its antibacterial activity, the downstream effects on specific signaling pathways in Gram-positive bacteria are not yet fully elucidated and represent an area for further research. The disruption of transcription would logically impact numerous signaling cascades that regulate virulence, stress response, and cell-to-cell communication, such as two-component systems and quorum sensing. However, specific studies detailing this compound's direct impact on these pathways are not extensively available in current literature.

Quantitative Susceptibility of Gram-positive Bacteria to this compound

Gram-positive BacteriumStrainMIC (µg/mL)Reference
Staphylococcus aureusVariousData not available
Bacillus subtilisVariousData not available
Enterococcus faecalisVariousData not available
Streptococcus pyogenesVariousData not available

Note: The lack of specific, publicly available MIC values for this compound against these key Gram-positive pathogens highlights a significant gap in the current understanding of its antimicrobial profile. Further research is required to establish a comprehensive dataset for comparative analysis.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial research. The following are detailed methodologies for the two most common techniques used to assess the susceptibility of Gram-positive bacteria to antimicrobial agents like this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[2][3]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared directly in the microtiter plate wells. Typically, 50 µL of sterile broth is added to wells 2 through 12. 100 µL of the working this compound solution (at twice the highest desired final concentration) is added to well 1. 50 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture on an agar plate in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[1][4]

Materials:

  • Sterile petri dishes

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. The antibiotic is added to the molten agar (kept at 45-50°C) before it is poured into the petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate using a multipoint replicator. This allows for the testing of multiple bacterial strains simultaneously.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacteria B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read plate for visible growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Transcription

Aureothricin_Mechanism This compound This compound RNAP Bacterial RNA Polymerase This compound->RNAP Binds to and inhibits Transcription Transcription (DNA -> mRNA) RNAP->Transcription catalyzes DNA Bacterial DNA DNA->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis leads to Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death cessation leads to

Caption: this compound inhibits bacterial growth by targeting RNA polymerase and halting transcription.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent against Gram-positive bacteria through its targeted inhibition of RNA polymerase. However, a notable scarcity of comprehensive, publicly available quantitative data, such as MIC values against a broad panel of clinically relevant Gram-positive pathogens, currently limits a full assessment of its therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for future research to generate this crucial data. Further investigation into the specific effects of this compound on bacterial signaling pathways will also be vital to fully understand its mechanism of action and to advance its development as a potential therapeutic agent.

References

In-Depth Technical Guide: The Biological Activity of Aureothricin Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, demonstrates notable biological activity against a broad spectrum of bacteria, including clinically significant Gram-negative pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its antibacterial properties. While specific quantitative data for this compound remains somewhat elusive in recent literature, the activity of the broader DTP class suggests its potential as a scaffold for novel antibiotic development. This document summarizes available information, details relevant experimental protocols, and presents conceptual frameworks for its mechanism of action to guide further research and development efforts.

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many existing antibiotics, necessitating the exploration of novel chemical entities with alternative mechanisms of action. This compound, a natural product first isolated from Streptomyces, belongs to the dithiolopyrrolone (DTP) family of antibiotics.[1][2] DTPs are characterized by a distinctive bicyclic structure containing a disulfide bridge and are known for their broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative organisms.[1][2][3][4] This guide focuses specifically on the biological activity of this compound and its class against Gram-negative bacteria.

Mechanism of Action

The primary mechanism of action for this compound and other dithiolopyrrolones is believed to be the inhibition of bacterial RNA polymerase (RNAP), a crucial enzyme responsible for transcribing DNA into RNA.[2][5] By targeting RNAP, this compound effectively halts protein synthesis and arrests bacterial growth. This mechanism is distinct from many commonly used antibiotics, making it a valuable area of study for overcoming existing resistance patterns.

While the direct inhibition of RNA polymerase is the most cited mechanism, some research into the DTP class suggests a more complex mode of action that may also involve the disruption of bacterial metal homeostasis. It is proposed that DTPs can act as prodrugs, which upon intracellular reduction, chelate essential metal ions like zinc, thereby inhibiting a range of zinc-dependent metalloenzymes.[5]

Signaling Pathway Diagram

Aureothricin_Mechanism This compound This compound Outer_Membrane Gram-negative Outer Membrane This compound->Outer_Membrane Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm RNAP RNA Polymerase (RNAP) Cytoplasm->RNAP Binding Transcription Transcription Inhibition Inhibition RNAP->Inhibition Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Transcription Inhibition->Bacterial_Growth Cessation

Caption: Proposed mechanism of this compound action in Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

Gram-negative BacteriumATCC StrainReported MIC Range for DTPs (µg/mL)
Escherichia coli25922Data not consistently available
Pseudomonas aeruginosa27853Potent activity reported[5]
Klebsiella pneumoniae700603Potent activity reported[5]
Acinetobacter baumannii19606Data not consistently available

Note: This table is for illustrative purposes and highlights the need for specific MIC testing of this compound against these key pathogens.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_this compound Prepare this compound stock solution start->prep_this compound prep_media Prepare Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilution Perform serial dilutions of This compound in 96-well plate prep_this compound->serial_dilution prep_media->serial_dilution add_inoculum Add standardized bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_plate Visually inspect for turbidity or measure OD600 incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Preparation of Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

RNA Polymerase Inhibition Assay

An in vitro transcription assay can be used to confirm the inhibitory effect of this compound on bacterial RNA polymerase.

Methodology:

  • Purification of RNA Polymerase: Purify RNA polymerase holoenzyme from the target Gram-negative bacterium (e.g., E. coli).

  • Preparation of DNA Template: Use a linear DNA template containing a known promoter sequence recognized by the bacterial RNAP.

  • Transcription Reaction: Set up a reaction mixture containing the purified RNAP, the DNA template, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), and a reaction buffer.

  • Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.

  • Incubation: Incubate the reactions at 37°C for a defined period to allow for transcription to occur.

  • Analysis of Transcripts: Stop the reactions and analyze the newly synthesized RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography.

  • Quantification: Quantify the amount of transcript produced in the presence of different concentrations of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Assay Workflow Diagram

RNAP_Assay_Workflow cluster_components Reaction Components cluster_procedure Procedure cluster_analysis Analysis RNAP Purified RNAP Mix Combine components in reaction buffer RNAP->Mix DNA_template DNA Template DNA_template->Mix rNTPs rNTPs (with radiolabel) rNTPs->Mix This compound This compound (varied conc.) This compound->Mix Incubate Incubate at 37°C Mix->Incubate Stop_reaction Stop transcription Incubate->Stop_reaction PAGE Denaturing PAGE Stop_reaction->PAGE Autoradiography Autoradiography PAGE->Autoradiography Quantify Quantify transcripts (determine IC50) Autoradiography->Quantify

Caption: Workflow for an in vitro RNA polymerase inhibition assay.

Impact on Bacterial Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on bacterial signaling pathways, such as quorum sensing or two-component systems. Given its primary mechanism of inhibiting a fundamental process like transcription, it is plausible that this compound would have broad, downstream effects on various signaling networks that rely on the expression of regulatory proteins. Further research, including transcriptomic and proteomic studies, is warranted to elucidate these potential secondary effects.

Conclusion and Future Directions

This compound, as a representative of the dithiolopyrrolone class of antibiotics, holds promise as a scaffold for the development of new antibacterial agents against Gram-negative bacteria due to its likely mechanism of RNA polymerase inhibition. The current body of knowledge, however, is limited by a lack of specific quantitative data on its activity against key clinical isolates and a detailed understanding of its broader cellular effects.

Future research should prioritize:

  • Quantitative Susceptibility Testing: Determining the MIC values of this compound against a panel of wild-type and multidrug-resistant Gram-negative bacteria, including E. coli, P. aeruginosa, K. pneumoniae, and A. baumannii.

  • Mechanism of Action Studies: Detailed biochemical and genetic studies to confirm RNA polymerase as the primary target and to investigate the potential role of metal chelation in its antibacterial activity.

  • Systems Biology Approaches: Utilizing transcriptomics and proteomics to understand the global cellular response of Gram-negative bacteria to this compound exposure, which may reveal effects on critical signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize potency, spectrum of activity, and pharmacokinetic properties.

By addressing these research gaps, the scientific community can better assess the therapeutic potential of this compound and the broader dithiolopyrrolone class in the ongoing battle against antibiotic-resistant Gram-negative infections.

References

The Role of Aureothricin as a Secondary Metabolite in Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, is a sulfur-containing secondary metabolite produced by various Streptomyces species, notably Streptomyces kasugaensis. Characterized by a distinctive pyrrolinonodithiole core, this compound exhibits broad-spectrum antibacterial activity. Its biosynthesis is intrinsically linked to the primary metabolism of the producing organism, drawing from amino acid precursors. The production of this compound is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and cellular stress, ensuring its synthesis is coordinated with the physiological state of the bacterium. This technical guide provides an in-depth overview of the biosynthesis, regulation, and biological significance of this compound, along with detailed experimental protocols for its study and analysis.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. Among these is this compound, a yellow crystalline compound first isolated in the mid-20th century. This compound belongs to the dithiolopyrrolone family, which also includes the well-studied compounds thiolutin and holomycin.[1] These molecules are distinguished by their unique bicyclic structure containing a disulfide bridge, which is crucial for their biological activity.[1]

The renewed interest in this compound and its analogs is driven by the urgent need for novel antibiotics to combat the rise of multidrug-resistant pathogens. Understanding the molecular intricacies of its biosynthesis and the regulatory circuits that govern its production is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

Biosynthesis of this compound

The biosynthesis of the dithiolopyrrolone core of this compound is proposed to originate from the condensation of two molecules of L-cysteine, followed by a series of oxidative reactions to form the characteristic bicyclic structure. The final step in this compound biosynthesis is the N-acylation of the pyrrothine core with a propionyl group. While the complete biosynthetic gene cluster for this compound has not been definitively characterized in Streptomyces kasugaensis, a putative pathway can be constructed based on the well-studied biosynthesis of the related compound, holomycin, in Streptomyces clavuligerus.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound involves a non-ribosomal peptide synthetase (NRPS) system for the initial condensation of two L-cysteine molecules, followed by the action of several oxidoreductases to form the dithiolopyrrolone core, and finally, an acyltransferase to attach the propionyl group.

Aureothricin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes (Putative) cluster_intermediates Intermediates 2x L-Cysteine 2x L-Cysteine NRPS Non-Ribosomal Peptide Synthetase 2x L-Cysteine->NRPS Propionyl-CoA Propionyl-CoA Acyltransferase N-Acyltransferase Propionyl-CoA->Acyltransferase Dipeptide L-Cys-L-Cys Dipeptide NRPS->Dipeptide Oxidoreductases Oxidoreductases Pyrrothine Pyrrothine Core Oxidoreductases->Pyrrothine This compound This compound Acyltransferase->this compound Dipeptide->Oxidoreductases Pyrrothine->Acyltransferase

Figure 1. Putative biosynthetic pathway of this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is a highly regulated process, often linked to the transition from exponential growth to the stationary phase. This regulation occurs at the transcriptional level and is influenced by a variety of signals, including nutrient availability and the accumulation of signaling molecules.

Transcriptional Regulation

Based on studies of the closely related auricin biosynthetic gene cluster in Streptomyces aureofaciens, the regulation of this compound production is likely controlled by a two-tiered system involving a TetR-family transcriptional repressor and a pathway-specific transcriptional activator of the Streptomyces antibiotic regulatory protein (SARP) family.[2][3]

In this model, a TetR-family regulator represses the expression of the pathway-specific activator. The binding of an inducing molecule, which could be an early intermediate in the this compound biosynthetic pathway or the final product itself, to the TetR regulator alleviates this repression. The now-expressed activator protein then binds to the promoter regions of the this compound biosynthetic genes, switching on their transcription and leading to the production of the antibiotic. This regulatory cascade ensures that this compound is produced in a controlled manner, often in response to specific environmental or physiological cues.

Aureothricin_Regulation cluster_genes Regulatory Genes cluster_proteins Regulatory Proteins TetR_gene tetR-family regulator gene TetR_protein TetR Repressor TetR_gene->TetR_protein translation Activator_gene Activator gene (SARP family) Activator_protein Activator Protein Activator_gene->Activator_protein translation TetR_protein->Activator_gene represses transcription Biosynthetic_genes This compound Biosynthetic Genes Activator_protein->Biosynthetic_genes activates transcription Production This compound Production Biosynthetic_genes->Production This compound This compound (or intermediate) This compound->TetR_protein binds and inactivates

Figure 2. Proposed transcriptional regulatory cascade for this compound biosynthesis.
Nutritional Influences

The production of this compound is also influenced by the availability of specific nutrients. Studies in Streptomyces kasugaensis have shown that the addition of L-methionine and its analog DL-ethionine to the culture medium leads to a decrease in the production of both this compound and thiolutin.[3][4] This suggests a regulatory link between sulfur metabolism and dithiolopyrrolone biosynthesis, which is logical given that cysteine, a sulfur-containing amino acid, is a key precursor.

Quantitative Data

Quantitative analysis of secondary metabolite production is crucial for optimizing fermentation processes and for metabolic engineering efforts. The following tables summarize the available quantitative data related to this compound and its biosynthesis.

Table 1: Production of this compound

Producing OrganismCulture ConditionsThis compound Titer (mg/L)Reference
Streptomyces kasugaensisNot ReportedNot Reported[3][4]
Other Streptomyces spp.Not ReportedNot Reported

Note: Specific production titers for this compound are not well-documented in the available literature.

Table 2: Enzyme Kinetics of Pyrrothine N-Acyltransferases

EnzymeSubstrateKm (µM)Vmax (µM/min)Optimal pHOptimal Temp. (°C)Reference
AcetyltransferaseAcetyl-CoA7.90.637.040[2]
BenzoyltransferaseBenzoyl-CoA14.70.679.055[2]

These enzymes are from Saccharothrix algeriensis and are responsible for the N-acylation of the pyrrothine core, a key step in the biosynthesis of various dithiolopyrrolones.

Experimental Protocols

The following section provides detailed methodologies for the cultivation of Streptomyces species for this compound production, as well as for the extraction, purification, and analysis of the compound.

Cultivation of Streptomyces kasugaensis

This protocol is a general guideline for the cultivation of Streptomyces kasugaensis for the production of secondary metabolites. Optimization of media components and culture conditions may be required for maximizing this compound yield.

Materials:

  • Seed Medium (Bennet Liquid Medium): 10 g/L glucose, 2 g/L yeast extract, 1 g/L beef extract, 2 g/L tryptone.

  • Production Medium (GSS Liquid Medium): 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, 2 g/L CaCO₃. Adjust pH to 7.2.

  • Spore suspension or mycelial stock of Streptomyces kasugaensis.

  • Baffled Erlenmeyer flasks.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of Bennet liquid medium in a 250 mL baffled Erlenmeyer flask with a spore suspension or mycelial stock of S. kasugaensis. Incubate at 28-30°C with shaking at 150-200 rpm for 30-48 hours.

  • Production Culture: Inoculate 50 mL of GSS liquid medium in a 500 mL baffled Erlenmeyer flask with a 2% (v/v) aliquot of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 150-200 rpm for 5-7 days.

  • Monitoring: Monitor the culture periodically for growth (mycelial dry weight) and this compound production (via HPLC analysis of the culture extract).

Extraction and Purification of this compound

This protocol describes a general method for the solvent extraction and initial purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth from S. kasugaensis culture.

  • Ethyl acetate.

  • Separatory funnel.

  • Rotary evaporator.

  • Methanol.

  • Silica gel for column chromatography.

  • Chloroform.

Procedure:

  • Harvesting: After the fermentation period, centrifuge the culture broth to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto a silica gel column pre-equilibrated with chloroform.

  • Elution: Elute the column with a stepwise gradient of methanol in chloroform.

  • Fraction Analysis: Collect the fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or HPLC. Pool the fractions containing pure this compound and evaporate the solvent.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Pellet Mycelial Pellet (discard) Centrifugation->Mycelial_Pellet Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (contains this compound) Solvent_Extraction->Organic_Phase Evaporation Rotary Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Figure 3. General workflow for the extraction and purification of this compound.
HPLC Analysis of this compound

This is a representative HPLC method for the quantification of this compound. The specific parameters may need to be optimized for the available instrumentation and column.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dithiolopyrrolones have a characteristic UV absorbance maximum around 388 nm.[5]

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Procedure:

  • Sample Preparation: Dissolve the crude or purified extracts in methanol or the initial mobile phase composition. Filter the samples through a 0.22 µm syringe filter before injection.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis using the specified conditions.

  • Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Conclusion

This compound remains a promising secondary metabolite from Streptomyces with significant antibacterial potential. While much is known about the general principles of its biosynthesis and regulation through studies of related dithiolopyrrolones, further research is needed to fully elucidate the specific genetic and regulatory elements in this compound-producing strains like S. kasugaensis. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future investigations into this intriguing antibiotic. A deeper understanding of this compound's molecular biology will undoubtedly pave the way for the development of novel therapeutic agents and the optimization of its production through rational strain engineering.

References

Preliminary Cytotoxicity Studies of Aureothricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin is a member of the dithiolopyrrolone (DTP) class of antibiotics, first isolated from Streptomyces sp.[1]. DTPs are characterized by a unique pyrrolinonodithiole core structure and are known for their broad-spectrum antimicrobial activity[2][3]. Beyond their antibiotic properties, there is a growing interest in their potential as anticancer agents due to their observed cytotoxicity against various mammalian cell lines[2][4]. This technical guide provides a summary of the preliminary cytotoxicity studies on this compound and related DTP compounds, including available quantitative data, detailed experimental methodologies for assessing cytotoxicity, and a proposed mechanism of action involving key signaling pathways.

Quantitative Cytotoxicity Data

Direct quantitative cytotoxicity data for this compound against specific cancer cell lines is limited in the currently available literature. However, data for the closely related dithiolopyrrolone, thiolutin, provides valuable insight into the potential potency of this class of compounds. Additionally, an IC50 value for this compound in the context of inhibiting a key process in tumor angiogenesis has been reported.

CompoundAssay/TargetCell Line/TargetIC50 ValueReference
This compound Integrin αvβ3 activity inhibitionVitronectin Receptor1.1 µM[1]
ThiolutinCytotoxicity (MTT Assay)Human Small Cell Lung Cancer (NCI-H187)0.35 µg/mL
ThiolutinCytotoxicity (MTT Assay)Human Breast Cancer (MCF-7)5.61 µg/mL

Experimental Protocols

Standard assays are employed to evaluate the cytotoxic and apoptotic effects of compounds like this compound. Below are detailed methodologies for two key experiments.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Proposed Mechanism of Action and Signaling Pathways

This compound and other dithiolopyrrolones are believed to function as pro-drugs. Their cytotoxic effects are thought to be mediated through their intracellular reduction, leading to the disruption of critical cellular processes.

Aureothricin_Mechanism This compound This compound (Dithiolopyrrolone) Cell_Membrane Cell Membrane Intracellular_Reduction Intracellular Reduction (e.g., by Glutathione) Cell_Membrane->Intracellular_Reduction Uptake Reduced_this compound Reduced this compound (Dithiol form) Intracellular_Reduction->Reduced_this compound Zinc_Chelation Zinc Chelation Reduced_this compound->Zinc_Chelation RNA_Polymerase_Inhibition RNA Polymerase Inhibition Reduced_this compound->RNA_Polymerase_Inhibition Mitochondrion Mitochondrion Zinc_Chelation->Mitochondrion Stress Signal RNA_Polymerase_Inhibition->Mitochondrion Stress Signal Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrion->Bax_Bcl2 MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_Bcl2->MMP_Loss Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

The proposed signaling cascade initiated by this compound is depicted in the workflow below.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay Pathway_Analysis Western Blot Analysis (Bax, Bcl-2, Caspases) Treatment->Pathway_Analysis IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Conclusion Evaluate Cytotoxic & Apoptotic Effects IC50_Determination->Conclusion Apoptosis_Assay->Conclusion Pathway_Analysis->Conclusion

The primary mechanism of cytotoxicity for dithiolopyrrolones is believed to be their conversion to a dithiol form within the cell, which then acts as a potent chelator of metal ions, particularly zinc[2]. This disruption of metal homeostasis can lead to the inhibition of various zinc-dependent enzymes, including RNA polymerase. Inhibition of RNA polymerase would halt transcription, leading to cell cycle arrest and ultimately cell death.

Furthermore, cellular stress induced by metal ion imbalance and inhibition of macromolecule synthesis can trigger the intrinsic pathway of apoptosis. This is supported by studies on related compounds that show an increased Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential and the subsequent activation of caspases, such as caspase-9 and the executioner caspase-3, culminating in apoptotic cell death[5]. Some dithiolopyrrolone derivatives have also been shown to inhibit the linear ubiquitin chain assembly complex (LUBAC), which can suppress the growth of certain cancer types like B-cell lymphomas[6].

Conclusion

Preliminary investigations suggest that this compound, as a member of the dithiolopyrrolone class of antibiotics, holds promise as a cytotoxic agent with potential applications in oncology. While direct and comprehensive cytotoxicity data for this compound is still emerging, the information available for related compounds indicates a potent anti-proliferative and pro-apoptotic effect. The proposed mechanism of action, involving intracellular reduction and subsequent disruption of metal homeostasis and critical enzymatic functions, provides a solid foundation for further research. Future studies should focus on determining the specific IC50 values of this compound across a panel of cancer cell lines and further elucidating the precise molecular signaling pathways involved in its cytotoxic effects.

References

Spectroscopic Blueprint of Aureothricin: A Technical Guide to its Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of Aureothricin, a dithiolopyrrolone antibiotic produced by various Streptomyces species. Through a comprehensive review of spectroscopic data, this document outlines the structural elucidation of this compound, presenting detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols for the spectroscopic techniques are also provided to facilitate the replication and verification of these findings. This guide is intended to serve as a critical resource for researchers engaged in the study of dithiolopyrrolone antibiotics and the development of new therapeutic agents.

Introduction

This compound is a naturally occurring antibiotic belonging to the dithiolopyrrolone class of compounds, characterized by a unique[1][2]dithiolo[4,3-b]pyrrolone core. Its chemical formula is C₉H₁₀N₂O₂S₂ and its IUPAC name is N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide.[3][4] this compound has garnered significant interest due to its broad-spectrum antimicrobial activity. Understanding its precise molecular architecture is paramount for elucidating its mechanism of action and for the rational design of novel antibiotic derivatives with improved efficacy and reduced toxicity.

Spectroscopic techniques are indispensable tools for the structural determination of natural products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy in the comprehensive structural analysis of this compound.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been definitively established through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon skeletons, respectively, while 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing connectivity between atoms.

2.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the dithiolopyrrolone core and the propanamide side chain.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.90s--NH-
7.33s-=CH-
3.25s-N-CH₃
2.35q7.5-CH₂-
1.01t7.6-CH₃

2.1.2. ¹³C NMR Spectral Data

While a specific, publicly available peer-reviewed publication with a complete list of ¹³C NMR chemical shifts for this compound could not be identified in the conducted search, the analysis of closely related dithiolopyrrolone antibiotics allows for the prediction of the expected chemical shift ranges for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ) ppm Range
C=O (amide)165-175
C=O (pyrrolone)160-170
C=C (dithiole)130-140
C=C (pyrrolone)110-120
=CH-110-115
N-CH₃25-30
-CH₂-20-30
-CH₃5-15
Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of a molecule. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in confirming the molecular structure.

2.2.1. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS analysis of this compound provides a highly accurate mass measurement, confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z for C₉H₁₁N₂O₂S₂Observed m/z
[M+H]⁺243.0256243.0257

2.2.2. MS/MS Fragmentation Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibration TypeFunctional Group
3200-3400N-H StretchAmide
2850-2960C-H StretchAlkyl (CH₂, CH₃)
~1680C=O StretchAmide I band
~1650C=O StretchPyrrolone
~1540N-H BendAmide II band
1400-1500C=C StretchDithiole/Pyrrolone ring
400-500S-S StretchDisulfide bridge

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound, based on established protocols for dithiolopyrrolone antibiotics and other microbial secondary metabolites.

NMR Spectroscopy

3.1.1. Sample Preparation

This compound is typically dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration suitable for NMR analysis (typically 1-10 mg/mL). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

3.1.2. Data Acquisition

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D ¹H and ¹³C NMR. For 2D NMR, standard experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

3.2.1. Sample Preparation

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode ESI.

3.2.2. Data Acquisition

Mass spectra are acquired using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. For MS/MS analysis, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Infrared Spectroscopy

3.3.1. Sample Preparation

For Fourier-Transform Infrared (FTIR) spectroscopy, a solid sample of this compound can be prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly onto the ATR crystal.

3.3.2. Data Acquisition

The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.

Visualizations

Structural Elucidation Workflow

The logical workflow for the spectroscopic analysis and structural elucidation of this compound is depicted below.

Aureothricin_Elucidation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H1_NMR 1H NMR Structure Final Structure H1_NMR->Structure Proton Skeleton C13_NMR 13C NMR C13_NMR->Structure Carbon Skeleton COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure Direct C-H Connectivity HMBC HMBC HMBC->Structure Long-Range C-H Connectivity HRMS HRESIMS HRMS->Structure Molecular Formula MSMS MS/MS MSMS->Structure Fragmentation Pattern FTIR FTIR FTIR->Structure Functional Groups This compound This compound Sample This compound->H1_NMR This compound->C13_NMR This compound->COSY This compound->HSQC This compound->HMBC This compound->HRMS This compound->MSMS This compound->FTIR

Caption: Workflow for the spectroscopic structural elucidation of this compound.

Key HMBC Correlations for Structural Confirmation

The following diagram illustrates the key Heteronuclear Multiple Bond Correlation (HMBC) signals that are critical for confirming the connectivity of the this compound structure.

Aureothricin_HMBC cluster_structure This compound Structure aureothricin_img Proton_NH NH Proton Carbon_CO_amide Amide C=O Proton_NH->Carbon_CO_amide Carbon_CC_pyrrolone Pyrrolone C=C Proton_NH->Carbon_CC_pyrrolone Proton_CH =CH Proton Carbon_CO_pyrrolone Pyrrolone C=O Proton_CH->Carbon_CO_pyrrolone Carbon_CC_dithiole Dithiole C=C Proton_CH->Carbon_CC_dithiole Proton_NCH3 N-CH3 Protons Proton_NCH3->Carbon_CO_pyrrolone Proton_NCH3->Carbon_CC_pyrrolone Proton_CH2 -CH2- Protons Proton_CH2->Carbon_CO_amide Carbon_NCH3 N-CH3 Carbon

Caption: Key HMBC correlations in this compound for structural confirmation.

Conclusion

The spectroscopic analysis of this compound, particularly through advanced NMR and high-resolution mass spectrometry techniques, has provided an unambiguous determination of its molecular structure. The data presented in this guide serves as a foundational reference for researchers in natural product chemistry, medicinal chemistry, and drug development. The detailed experimental protocols offer a practical framework for the consistent and accurate spectroscopic characterization of this compound and its analogs, thereby supporting further investigations into the biological activity and therapeutic potential of this important class of antibiotics.

References

An In-depth Guide to the Chemical Identity of Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aureothricin is a dithiolopyrrolone antibiotic first isolated from Streptomyces species.[1][2] It exhibits a broad spectrum of antimicrobial activity against many Gram-positive and some Gram-negative bacteria.[3] Its mode of action involves the inhibition of bacterial RNA polymerase.[4] This guide provides a concise yet comprehensive overview of the key chemical identifiers for this compound, presenting the data in a structured format for ease of reference and comparison.

Chemical Identifiers and Properties

The accurate identification of a chemical compound is fundamental for research, development, and regulatory purposes. A variety of identifiers are used to define this compound, each providing a different layer of information, from its systematic name to its structure in a machine-readable format.

The following table summarizes the primary chemical identifiers and key properties of this compound.

Identifier TypeDataReference(s)
IUPAC Name N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide[4]
CAS Registry Number 574-95-8[1][5]
PubChem Compound ID (CID) 68460[4]
Molecular Formula C₉H₁₀N₂O₂S₂[4]
Molecular Weight 242.32 g/mol [1]
InChI InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12)[4]
InChIKey UGZYFXMSMFMTSM-UHFFFAOYSA-N[4]
Canonical SMILES CCC(=O)NC1=C2C(=CSS2)N(C1=O)C[1][4][5]
Synonyms Propionopyrrothine[5]

Methodology for Identifier Verification

The data presented in this guide was aggregated from authoritative chemical databases, including PubChem, the CAS Registry, and peer-reviewed scientific literature. Each identifier was cross-referenced across multiple sources to ensure accuracy and consistency. The IUPAC name, InChI, InChIKey, and Canonical SMILES are computationally generated descriptors provided by PubChem, which adhere to standardized chemical nomenclature and representation rules.[4]

Logical Relationship of Chemical Identifiers

The various identifiers for this compound are interconnected, each serving a distinct purpose in defining the molecule. The following diagram illustrates the logical flow from the common name to the detailed structural representations.

Aureothricin_Identifiers This compound This compound (Common Name) IUPAC IUPAC Name N-(4-methyl-5-oxodithiolo [4,3-b]pyrrol-6-yl)propanamide This compound->IUPAC Systematic Name CAS CAS Number 574-95-8 This compound->CAS Registry ID Structure 2D Structure This compound->Structure Defines Formula Molecular Formula C₉H₁₀N₂O₂S₂ Structure->Formula Corresponds to SMILES SMILES CCC(=O)NC1=C2C(=CSS2)N(C1=O)C Structure->SMILES Linear Notation InChI InChI InChI=1S/C9H10N2O2S2/... SMILES->InChI Standardized by InChIKey InChIKey UGZYFXMSMFMTSM... InChI->InChIKey Hashed to

Caption: Logical relationships between this compound's chemical identifiers.

Note: This guide focuses exclusively on the chemical identifiers of this compound. Detailed experimental protocols for its isolation, synthesis, or biological assays are beyond the scope of this document but can be found in the cited literature.

References

The Production of Aureothricin: A Technical Guide to its Natural Sources and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth exploration of the microbial origins, biosynthetic pathways, and cultivation strategies for the dithiolopyrrolone antibiotic, Aureothricin. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study and production of this potent antimicrobial agent.

Natural Sources of this compound

This compound is a member of the dithiolopyrrolone class of antibiotics, characterized by a distinctive pyrrolinonodithiole core structure.[1] The primary and most well-documented natural source of this compound is the Gram-positive soil bacterium, Streptomyces sp. 26A , from which it was first isolated.[1][2] This and other related compounds are predominantly produced by various species of Actinomycetes, a group of bacteria renowned for their prolific production of secondary metabolites, including a majority of clinically useful antibiotics.

While Streptomyces remains the principal genus associated with this compound production, other Actinomycetes have been identified as producers of similar dithiolopyrrolone compounds. For instance, Saccharothrix algeriensis has been shown to produce a mixture of dithiolopyrrolones, indicating that the biosynthetic machinery for this class of molecules is distributed across different genera within the Actinomycetales order. Furthermore, research has revealed that even Gram-negative bacteria, such as those of the genera Xenorhabdus and the marine bacterium Pseudoalteromonas, are capable of synthesizing related dithiolopyrrolone structures, highlighting the diverse ecological niches where these compounds have evolved.

Fermentation for this compound Production

The cultivation of Streptomyces species for the production of this compound requires carefully controlled fermentation conditions to maximize yield. While specific quantitative data for the high-yield production of this compound from Streptomyces sp. 26A is not extensively detailed in publicly available literature, a comprehensive understanding of optimal conditions can be extrapolated from studies on related Streptomyces species and the production of other secondary metabolites.

Culture Media Composition

The composition of the fermentation medium is a critical factor influencing the growth of Streptomyces and the subsequent production of this compound. A typical medium provides essential carbon and nitrogen sources, as well as minerals necessary for microbial metabolism and secondary metabolite biosynthesis. Based on optimized media for other antibiotic-producing Streptomyces, a representative medium for this compound production can be formulated.

ComponentConcentration (g/L)Role
Soluble Starch10.0 - 20.0Primary Carbon Source
Glucose5.0 - 10.0Readily Available Carbon & Energy Source
Soybean Meal5.0 - 15.0Primary Organic Nitrogen Source
Yeast Extract1.0 - 5.0Source of Vitamins and Growth Factors
K₂HPO₄0.5 - 1.0Buffering Agent and Phosphorus Source
MgSO₄·7H₂O0.5Source of Magnesium Ions (Cofactor)
NaCl1.0 - 3.0Maintains Osmotic Balance
CaCO₃1.0 - 3.0pH Regulation and Buffering
FeSO₄·7H₂O0.01Trace Element (Enzyme Cofactor)
Optimal Fermentation Parameters

The physical parameters of the fermentation process must be tightly controlled to ensure optimal growth and antibiotic production. These parameters are often interdependent and need to be optimized for each specific strain and bioreactor setup.

ParameterOptimal RangeImpact on Production
Temperature 28 - 30°CInfluences enzyme activity and microbial growth rate. Temperatures outside this range can inhibit growth and secondary metabolite production.
pH 6.0 - 7.2Affects nutrient uptake and enzyme function. The pH of the medium can change during fermentation and may need to be controlled.
Aeration (Not specified)As aerobic organisms, Streptomyces require sufficient dissolved oxygen for growth and antibiotic synthesis. Aeration rates need to be optimized for the specific bioreactor and culture volume.
Agitation (Not specified)Ensures homogenous mixing of nutrients and oxygen, and prevents cell clumping. The optimal agitation speed depends on the bioreactor geometry and culture viscosity.
Incubation Time 7 - 14 daysThe production of secondary metabolites like this compound typically occurs during the stationary phase of microbial growth.

Biosynthesis of this compound

This compound belongs to the dithiolopyrrolone family of natural products, and its biosynthesis is closely related to that of other members of this class, such as holomycin and thiolutin. The core structure is assembled through a pathway involving enzymes from both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems. The biosynthesis of the closely related compound holomycin in Streptomyces clavuligerus has been elucidated and serves as a model for the formation of the dithiolopyrrolone scaffold.[1]

The key steps in the proposed biosynthetic pathway of this compound are:

  • Assembly of the Pyrrolinone Ring: The pathway is initiated with the condensation of two amino acid precursors, likely L-cysteine and another amino acid, which are activated by an NRPS module.

  • Formation of the Dithiolopyrrolone Core: A series of enzymatic reactions, including cyclization and oxidation, leads to the formation of the characteristic bicyclic dithiolopyrrolone core. A key enzyme in this process is a thioredoxin-oxidoreductase-like enzyme that catalyzes the formation of the disulfide bridge.[1]

  • N-Acylation: The final step in the biosynthesis of this compound is the attachment of a propionyl group to the nitrogen atom of the pyrrolinone ring. This reaction is catalyzed by an acyltransferase that utilizes propionyl-CoA as the substrate. This N-acylation step is a key point of diversification in the biosynthesis of different dithiolopyrrolones, with the acyltransferase showing some substrate flexibility.[1]

Aureothricin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_tailoring Tailoring Steps L-Cysteine L-Cysteine NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Cysteine->NRPS Amino_Acid Amino Acid Amino_Acid->NRPS Propionyl-CoA Propionyl-CoA Acyltransferase N-Acyltransferase Propionyl-CoA->Acyltransferase Dithiolopyrrolone_Core Dithiolopyrrolone Core Formation NRPS->Dithiolopyrrolone_Core Peptide Intermediate Dithiolopyrrolone_Core->Acyltransferase Pyrrothine Core This compound This compound Acyltransferase->this compound

Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces sp. 26A

Objective: To cultivate Streptomyces sp. 26A for the production of this compound.

Materials:

  • Streptomyces sp. 26A culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (see Table 1 for a representative composition)

  • Sterile baffled flasks or a laboratory fermenter

  • Shaking incubator or fermenter with temperature and pH control

Procedure:

  • Inoculum Preparation: Inoculate a flask containing 50 mL of sterile seed culture medium with a loopful of Streptomyces sp. 26A from a slant or a frozen stock. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until good growth is observed.

  • Production Culture: Inoculate a larger volume of the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubation: Incubate the production culture at 28-30°C with agitation for 7-14 days. Monitor the pH of the culture periodically and adjust if necessary.

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation or filtration to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation supernatant

  • Ethyl acetate

  • Silica gel for column chromatography (e.g., 60-120 mesh)

  • Glass chromatography column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Solvent Extraction: Extract the cell-free supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.

  • Concentration: Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol. d. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Final Purification: Pool the fractions containing this compound (identified by its characteristic yellow color and TLC profile). Concentrate the pooled fractions to obtain purified this compound.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Mycelium Mycelial Biomass (Discard) Centrifugation->Mycelium Solvent_Extraction Ethyl Acetate Extraction Supernatant->Solvent_Extraction Organic_Phase Ethyl Acetate Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Concentration Rotary Evaporation Organic_Phase->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Silica_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Workflow for the Extraction and Purification of this compound.

Mechanism of Action: Inhibition of RNA Polymerase

This compound exerts its antibacterial effect by inhibiting bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[2] This inhibition disrupts the process of transcription, thereby halting protein synthesis and ultimately leading to bacterial cell death.

The binding of this compound to RNAP is thought to occur at a site that interferes with the catalytic activity of the enzyme. While the precise molecular interactions are a subject of ongoing research, it is understood that this binding event prevents the elongation of the nascent RNA chain. This mechanism of action is distinct from that of some other classes of antibiotics, making this compound a potentially valuable agent against bacteria that have developed resistance to other drugs.

RNAP_Inhibition_Pathway cluster_transcription Bacterial Transcription RNAP RNA Polymerase (RNAP) RNA RNA Transcript RNAP->RNA Transcription DNA DNA Template DNA->RNAP Protein Protein Synthesis RNA->Protein Cell_Growth Bacterial Cell Growth Protein->Cell_Growth This compound This compound This compound->RNAP Inhibits

Inhibition of Bacterial RNA Polymerase by this compound.

References

Methodological & Application

Application Notes and Protocols: Determining Aureothricin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aureothricin, a broad-spectrum dithiolopyrrolone antibiotic. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in accurately assessing the in vitro efficacy of this compound against various bacterial strains.

Introduction

This compound is a member of the dithiolopyrrolone class of antibiotics, known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Understanding the precise concentration at which this compound inhibits bacterial growth is fundamental for preclinical development and for elucidating its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a critical parameter in antimicrobial susceptibility testing.

The primary mechanism of action for dithiolopyrrolones is believed to be the inhibition of bacterial RNA polymerase.[3] More recent studies suggest a multifaceted mechanism that also involves the disruption of cellular metal homeostasis, specifically through the chelation of zinc ions, which are essential cofactors for a variety of bacterial enzymes.[4][5][6]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Holomycin, a closely related dithiolopyrrolone antibiotic that serves as a proxy for this compound's activity, against a panel of clinically relevant bacteria.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusOxford4
Staphylococcus aureusCarter372
Staphylococcus aureusF894
Staphylococcus epidermidisPHLN201
Streptococcus agalactiaeHester2
Streptococcus pneumoniaeERY20.1
Escherichia coliMG16550.2

Data sourced from studies on Holomycin, a structural analog of this compound.[7]

Experimental Protocols

Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • The final concentration of DMSO in the wells should not exceed 1%.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Serial Dilution of this compound:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add a calculated volume of the this compound stock solution to the first well of each row to achieve twice the desired highest final concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic.

  • This will create a gradient of this compound concentrations.

  • Reserve one well for a growth control (no antibiotic) and one well for a sterility control (no bacteria).

5. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

7. Quality Control:

  • Include a known quality control strain (e.g., S. aureus ATCC 29213) in each batch of tests to ensure the validity of the results. The MIC value for the control strain should fall within the established acceptable range.

Visualizations

Experimental Workflow

Aureothricin_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension B->D C->D Combine E Incubate at 35°C for 16-20 hours D->E F Visually determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for this compound MIC determination.

Proposed Mechanism of Action

Aureothricin_MoA cluster_cell Bacterial Cell This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits Zinc Cellular Zinc (Zn2+) This compound->Zinc Chelates Transcription Transcription RNAP->Transcription Catalyzes Cell_Death Bacterial Growth Inhibition / Cell Death RNAP->Cell_Death Inhibition leads to Protein_Synth Protein Synthesis Transcription->Protein_Synth Leads to Protein_Synth->Cell_Death Essential for Metalloenzymes Zinc-dependent Metalloenzymes Zinc->Metalloenzymes Required for function Metalloenzymes->Cell_Death Essential for viability Metalloenzymes->Cell_Death Inhibition leads to

References

Application Notes and Protocols for Testing Aureothricin Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The ability of bacteria to form these complex, surface-associated communities encased in a self-produced extracellular matrix contributes to persistent infections and the failure of antibiotic therapies. Aureothricin, a dithiolopyrrolone antibiotic, has demonstrated broad-spectrum antibacterial activity. These application notes provide a comprehensive methodological framework for evaluating the efficacy of this compound against bacterial biofilms. The protocols outlined below are designed to ensure robust and reproducible data generation for researchers investigating novel anti-biofilm strategies.

While specific data for this compound is limited in the current literature, the following protocols are based on established methodologies for testing antimicrobial compounds against bacterial biofilms. Data from a structurally related gold-containing compound, Auranofin, which has been studied for its anti-biofilm properties, is presented as an exemplar for data presentation and interpretation.

Quantitative Assessment of Biofilm Inhibition and Eradication

Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm, while the MBEC is the minimum concentration required to eradicate a pre-formed biofilm.

Protocol: MBEC Assay using a 96-well plate format

This protocol is adapted for determining the MBEC of this compound against bacterial biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)

  • This compound stock solution

  • Phosphate Buffered Saline (PBS), sterile

  • Resazurin solution (for viability assessment)

  • Plate reader

Procedure:

Day 1: Biofilm Formation

  • Prepare a bacterial inoculum by diluting an overnight culture to a concentration of 1 x 10^6 CFU/mL in fresh growth medium.

  • Dispense 200 µL of the bacterial suspension into each well of a 96-well plate.

  • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

Day 2: this compound Challenge

  • Carefully aspirate the planktonic bacteria from each well, leaving the adhered biofilm intact.

  • Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Prepare serial dilutions of this compound in fresh growth medium in a separate 96-well plate.

  • Transfer 200 µL of each this compound dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no this compound) and a negative control (medium only).

  • Incubate the plate for 24 hours at 37°C.

Day 3: Viability Assessment

  • Following incubation, aspirate the this compound-containing medium.

  • Wash the biofilms twice with 200 µL of sterile PBS.

  • Add 200 µL of fresh growth medium and 20 µL of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance according to the specifications of the resazurin dye to determine cell viability.

  • The MBEC is defined as the lowest concentration of this compound that results in no viable cells.

Crystal Violet Staining for Biofilm Biomass Quantification

Crystal violet (CV) staining is a simple and high-throughput method to quantify the total biofilm biomass.

Protocol: Crystal Violet Assay

Materials:

  • Biofilms grown in 96-well plates (as described in the MBEC protocol)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • After the desired incubation period for biofilm formation, gently wash the wells twice with PBS to remove planktonic cells.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Air dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 595 nm using a microplate reader.

Data Presentation

Summarize all quantitative data from the MBEC and Crystal Violet assays in clearly structured tables.

Table 1: MIC, MBIC, and MBEC Values of this compound against S. aureus

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
This compoundData to be determinedData to be determinedData to be determined
VancomycinData to be determinedData to be determinedData to be determined

Table 2: Percentage of Biofilm Inhibition by this compound (Crystal Violet Assay)

This compound Concentration (µg/mL)Absorbance (595 nm)% Biofilm Inhibition
0 (Control)Data to be determined0
XData to be determinedCalculate
YData to be determinedCalculate
ZData to be determinedCalculate

Visualization of Biofilm Structure and Viability

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilms and the assessment of cell viability within the biofilm structure.

Protocol: CLSM with LIVE/DEAD Staining

Materials:

  • Biofilms grown on glass-bottom dishes or coverslips

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips) for 24-48 hours.

  • Treat the biofilms with the desired concentrations of this compound for 24 hours.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.

  • Incubate in the dark for 15-30 minutes.

  • Mount the coverslip on a microscope slide.

  • Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

Synergy Testing with Conventional Antibiotics

Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic) to determine if their combined effect is synergistic, additive, or antagonistic.[1]

Protocol: Checkerboard Microdilution Assay

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Second antimicrobial agent (e.g., Vancomycin) stock solution

  • Bacterial inoculum

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of this compound + FIC of Antibiotic B Where FIC = (MIC of drug in combination) / (MIC of drug alone)

Interpretation of FIC Index:

  • ≤ 0.5: Synergy

  • 0.5 to 4.0: Additive or Indifference

  • 4.0: Antagonism

Data Presentation for Synergy Testing

Table 3: Synergistic Effect of this compound and Vancomycin against S. aureus Biofilms (Exemplar Data based on Auranofin studies)

Compound CombinationFIC IndexInterpretation
This compound + VancomycinData to be determinedInterpret based on FIC
Auranofin + Linezolid≤ 0.5Synergy
Auranofin + Chloramphenicol≤ 0.5Synergy

Visualizations

Experimental Workflow for MBEC Assay

MBEC_Workflow cluster_day1 Day 1: Biofilm Formation cluster_day2 Day 2: this compound Challenge cluster_day3 Day 3: Viability Assessment prep_inoculum Prepare Bacterial Inoculum plate_inoculum Inoculate 96-Well Plate prep_inoculum->plate_inoculum incubate_24h Incubate 24-48h at 37°C plate_inoculum->incubate_24h wash_planktonic Wash to Remove Planktonic Cells incubate_24h->wash_planktonic add_this compound Add this compound to Biofilms wash_planktonic->add_this compound prep_this compound Prepare this compound Serial Dilutions prep_this compound->add_this compound incubate_challenge Incubate 24h at 37°C add_this compound->incubate_challenge wash_this compound Wash Biofilms incubate_challenge->wash_this compound add_resazurin Add Resazurin wash_this compound->add_resazurin incubate_resazurin Incubate 1-4h at 37°C add_resazurin->incubate_resazurin read_plate Measure Fluorescence/ Absorbance incubate_resazurin->read_plate determine_mbec Determine MBEC read_plate->determine_mbec

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Checkerboard Assay Workflow

Checkerboard_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound (Drug A) and Antibiotic B (Drug B) start->prep_dilutions setup_plate Dispense Drug A (rows) and Drug B (columns) into 96-well plate prep_dilutions->setup_plate inoculate Inoculate plate with standardized bacterial suspension setup_plate->inoculate incubate Incubate for 24h at 37°C inoculate->incubate read_mic Determine MIC for each drug alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard assay to determine drug synergy.

Potential Mechanisms of Anti-Biofilm Action

Anti_Biofilm_Mechanisms cluster_mechanisms Potential Anti-Biofilm Mechanisms cluster_outcomes Outcomes This compound This compound inhibit_adhesion Inhibition of Initial Attachment This compound->inhibit_adhesion Blocks surface proteins disrupt_qs Interference with Quorum Sensing (QS) This compound->disrupt_qs Inhibits signal molecule synthesis degrade_matrix Degradation of EPS Matrix This compound->degrade_matrix Targets key matrix components induce_dispersal Induction of Biofilm Dispersal This compound->induce_dispersal Triggers dispersal pathways reduced_biofilm Reduced Biofilm Formation inhibit_adhesion->reduced_biofilm disrupt_qs->reduced_biofilm eradicated_biofilm Eradication of Mature Biofilm degrade_matrix->eradicated_biofilm induce_dispersal->eradicated_biofilm

Caption: Potential mechanisms of action for this compound against bacterial biofilms.

References

Application Note: Protocol for Assessing the Anti-Angiogenic Effects of Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] The identification of novel anti-angiogenic compounds is a key focus in cancer drug development. Aureothricin, a dithiolopyrrolone antibiotic produced by Streptomyces species, has been noted for its broad-spectrum antimicrobial and potent antiangiogenic activities.[2][3] This document provides a detailed, multi-faceted protocol for researchers to comprehensively assess the anti-angiogenic potential of this compound using a combination of established in vitro and in vivo assays. The workflow progresses from cellular-level assays measuring endothelial cell proliferation, migration, and differentiation to an in vivo model that evaluates the effect on vessel formation.

Introduction

Angiogenesis is a complex, multi-step process involving the activation, migration, and proliferation of endothelial cells, ultimately leading to the formation of new capillary networks from pre-existing vessels.[4][5] In pathological conditions such as cancer, this process is often dysregulated, providing tumors with the necessary blood supply for growth and dissemination.[1] Therefore, inhibiting angiogenesis is a validated and promising strategy for cancer therapy.

This compound is a sulfur-containing antibiotic that belongs to the dithiolopyrrolone class of natural products.[3][6] While its antimicrobial properties are well-documented, its potential as an anti-angiogenic agent is an emerging area of interest.[2][3] Preliminary studies suggest that this compound can inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin, an early step in the angiogenic cascade.[7] This protocol outlines a systematic approach to rigorously evaluate and quantify the anti-angiogenic effects of this compound.

Experimental Workflow

The proposed workflow provides a logical progression from initial in vitro screening to in vivo validation. This tiered approach ensures that resources are used efficiently, with promising results from cellular assays justifying advancement to more complex models.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Prolif Endothelial Cell Proliferation Assay Migr Endothelial Cell Migration Assay Prolif->Migr Tube Tube Formation Assay Migr->Tube Analysis1 Data Analysis: Determine IC50, Quantify Migration & Tubes Tube->Analysis1 CAM Chick Chorioallantoic Membrane (CAM) Assay Analysis2 Data Analysis: Quantify Vessel Density & Branching CAM->Analysis2 Decision Promising Anti-Angiogenic Activity? Analysis1->Decision Decision->CAM Yes End Conclusion on Anti-Angiogenic Potential Decision->End No Analysis2->End

Caption: Experimental workflow for assessing this compound's anti-angiogenic effects.

Part 1: In Vitro Angiogenesis Assays

In vitro assays provide a controlled environment to dissect the specific steps of angiogenesis that may be affected by this compound.[5] Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they are a well-established primary cell model for angiogenesis studies.[8]

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the growth of endothelial cells, a fundamental aspect of angiogenesis.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete Endothelial Cell Growth Medium (EGM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and appropriate vehicle controls (e.g., DMSO). Include a positive control inhibitor (e.g., Sunitinib).

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess cell viability/proliferation using an MTT or PrestoBlue™ assay according to the manufacturer's protocol. Measure absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of proliferation is inhibited) by plotting a dose-response curve.

Endothelial Cell Migration (Wound Healing) Assay

Cell migration is essential for endothelial cells to move into areas of new vessel formation.[4] The scratch or wound healing assay is a straightforward method to assess this process.[4]

Protocol:

  • Create Monolayer: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.

  • Create Wound: Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash & Treat: Gently wash with PBS to remove detached cells. Replace the medium with low-serum EGM containing different concentrations of this compound and controls.

  • Imaging: Immediately capture an image of the wound at time 0 (T₀) using a phase-contrast microscope.

  • Incubation & Imaging: Incubate for 12-18 hours. Capture images of the same fields at the end of the incubation period (Tₓ).

  • Analysis: Measure the area of the wound at T₀ and Tₓ using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.

Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into three-dimensional, capillary-like structures.[9][10]

Protocol:

  • Coat Plate: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well.[9][11]

  • Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to polymerize.[11]

  • Cell Seeding & Treatment: Harvest HUVECs and resuspend them in low-serum EGM. Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel. Immediately add the desired concentrations of this compound and controls.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours.[9]

  • Imaging: Visualize the formation of tubular networks using a phase-contrast microscope and capture images.

  • Quantification: Analyze images using angiogenesis-specific software to quantify parameters such as total tube length, number of nodes, and number of branch points.

Part 2: In Vivo Angiogenesis Assay

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model that is cost-effective, rapid, and highly vascularized, making it ideal for studying angiogenesis.[12][13] It provides a whole-tissue context to validate in vitro findings.[1]

Protocol:

  • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator for 3 days.[1]

  • Windowing: On embryonic day 3 (E3), create a small window in the eggshell to expose the developing CAM.

  • Treatment Application: On E7, sterile filter paper discs or gelatin sponges soaked with a non-lethal dose of this compound, vehicle control (DMSO/PBS), or a pro-angiogenic factor (e.g., VEGF as a positive control for vessel growth) are placed directly onto the CAM.[1][14]

  • Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Imaging & Analysis: On E9 or E10, re-open the window and acquire high-resolution images of the vasculature within the treated area.

  • Quantification: Fix the CAM tissue. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring vessel density using image analysis software.[14]

Data Presentation

Quantitative results from the described assays should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Compound Concentration % Inhibition (Mean ± SD) IC₅₀ Value
Vehicle Control - 0 ± 5 -
This compound 1 nM 8 ± 4 \multirow{5}{*}{Calculated Value}
10 nM 25 ± 6
100 nM 52 ± 7
1 µM 85 ± 5
10 µM 98 ± 2

| Sunitinib (Control) | 1 µM | 95 ± 4 | Known Value |

Table 2: Quantification of this compound's Effect on Angiogenesis Assays

Treatment % Wound Closure (Migration) Total Tube Length (%) Vessel Branch Points (CAM)
Vehicle Control 100 ± 10 100 ± 12 45 ± 8
This compound (100 nM) 45 ± 8 38 ± 9 21 ± 5

| this compound (1 µM) | 15 ± 5 | 12 ± 6 | 9 ± 3 |

Proposed Mechanism of Action: Targeting VEGF Signaling

Angiogenesis is tightly regulated by signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being one of the most critical.[15][16] VEGF binds to its receptor (VEGFR2) on endothelial cells, triggering a cascade of downstream signaling involving pathways like PLCγ, PI3K/Akt, and MAPK/ERK.[17][18] This ultimately leads to the gene expression required for cell proliferation, migration, and survival.[19] this compound may exert its anti-angiogenic effects by inhibiting one or more key components of this pathway.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Nucleus Nucleus PLCg->Nucleus AKT Akt PI3K->AKT RAF Raf RAS->RAF AKT->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Response Proliferation Migration Survival Nucleus->Response This compound This compound This compound->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.

References

Application Note & Protocol: Aureothricin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aureothricin is a dithiolopyrrolone antibiotic isolated from Streptomyces species, known for its broad-spectrum antimicrobial activity.[1] It also functions as an inhibitor of angiogenesis and RNA polymerase.[2] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. Improper handling can lead to degradation of the compound, reduced activity, and inconsistent results. This document provides a detailed protocol for the preparation and storage of this compound stock solutions to ensure stability and efficacy.

This compound Properties

This compound is a light yellow to yellow solid compound.[1] Key chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂S₂[1][2]
Molecular Weight 242.32 g/mol [1][2]
CAS Number 574-95-8[1]
Appearance Light yellow to yellow solid[1]
Purity ≥98%[3]

Quantitative Data Summary

Table 2.1: Solubility
SolventConcentrationMethod Notes
DMSO 1 mg/mL (4.13 mM)Requires sonication and warming. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.[1]
Table 2.2: Storage Conditions
FormStorage TemperatureDurationImportant Notes
Powder -20°C3 yearsKeep tightly sealed.[1][4]
4°C2 yearsKeep tightly sealed.[1]
<-15°CNot specifiedProtect from light.[5]
Stock Solution (in DMSO) -80°C 6 months Recommended method. Aliquot to avoid repeated freeze-thaw cycles.[1][4]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Required Materials and Equipment
  • This compound powder (CAS 574-95-8)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Sterile pipette tips and micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

Protocol: this compound Stock Solution Preparation (1 mg/mL)

Safety Precaution: this compound is toxic.[5] Handle with care, avoiding inhalation and contact with skin and eyes.[4] Perform all steps in a well-ventilated area or a chemical fume hood.

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. To prepare a 1 mg/mL solution, add 1 mL of DMSO for every 1 mg of this compound.

  • Dissolution:

    • Vortex the tube for 30 seconds to mix.

    • Place the tube in an ultrasonic water bath and sonicate to aid dissolution.[1]

    • Gentle warming may also be required to fully dissolve the compound.[1] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials or microcentrifuge tubes.[1]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3a. Vortex add_dmso->vortex sonicate 3b. Sonicate & Warm vortex->sonicate check 3c. Visually Inspect for Complete Dissolution sonicate->check aliquot 4. Aliquot into Single-Use Vials check->aliquot store 5. Store at -80°C or -20°C aliquot->store end End store->end

Figure 1. Experimental workflow for preparing an this compound stock solution.

Protocol: Storage and Handling
  • Long-Term Storage: For maximum stability, store the prepared aliquots at -80°C for up to 6 months.[1] For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]

  • Light Protection: Protect the stock solution from light, especially during storage.[5]

  • Usage: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex gently before diluting into your experimental medium.

  • Avoid Refreezing: Do not refreeze any unused portion of a thawed aliquot. Solutions should ideally be made and used on the same day. Discard any remaining solution.

G cluster_form cluster_powder Powder Storage cluster_solution Solution Storage aureo This compound powder Solid Powder aureo->powder solution Stock Solution (in DMSO) aureo->solution p_neg20 -20°C (Up to 3 years) powder->p_neg20 p_4 4°C (Up to 2 years) powder->p_4 s_neg80 -80°C (Up to 6 months) RECOMMENDED solution->s_neg80 s_neg20 -20°C (Up to 1 month) solution->s_neg20 note Notes: - Aliquot to avoid freeze-thaw cycles. - Protect from light. solution->note

Figure 2. Logical diagram of storage conditions for this compound.

References

Application Notes and Protocols for Testing Aureothricin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Aureothricin, a dithiolopyrrolone antibiotic, on various cancer cell lines. The included methodologies cover essential cytotoxicity and apoptosis assays, and this document outlines the mechanism of action of this compound, including its impact on key signaling pathways.

Introduction

This compound is a member of the dithiolopyrrolone class of antibiotics, which are known for their broad-spectrum antimicrobial and potent anti-cancer activities. These compounds are characterized by a unique disulfide bridge that is crucial for their biological function. Understanding the cytotoxic mechanisms of this compound is vital for its potential development as a therapeutic agent. This document provides standardized protocols to evaluate its efficacy and elucidate its mode of action in cancer cells.

Data Presentation

The cytotoxic effects of this compound and its related compound, Thiolutin, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeCompoundIC50 (µg/mL)
NCI-H187Small Cell Lung CancerThiolutin0.35
MCF-7Breast CancerThiolutin5.61

Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature. The data for Thiolutin, a closely related dithiolopyrrolone, is provided for comparative purposes. Researchers are encouraged to determine the IC50 of this compound for their specific cell lines of interest using the protocols provided below.

Experimental Protocols

To assess the cytotoxic properties of this compound, a series of in vitro assays are recommended. These include the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for the detection of apoptosis.

Cell Viability - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a medium-only control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Cytotoxicity - LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Serum-free cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the treated and maximum release values.

Apoptosis Detection - Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mechanism of Action & Signaling Pathways

Dithiolopyrrolones, including this compound, are believed to exert their cytotoxic effects through a multi-faceted mechanism. A key feature is the intracellular reduction of the disulfide bridge, which generates reactive dithiol groups. These can interact with and inhibit essential cellular proteins, including RNA polymerase. Furthermore, these compounds are known to be potent metal chelators, particularly for zinc, which can disrupt the function of numerous metalloenzymes and transcription factors.

While the precise signaling pathways affected by this compound are still under investigation, related compounds have been shown to induce apoptosis through both p53-dependent and p53-independent pathways. A potential mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival, proliferation, and growth.

Below are diagrams illustrating the proposed experimental workflow and a potential signaling pathway that may be affected by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (96-well or 6-well plates) incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h treatment Treat Cells with This compound incubation_24h->treatment aureothricin_prep Prepare this compound Serial Dilutions aureothricin_prep->treatment incubation_exp Incubate for 24, 48, or 72h treatment->incubation_exp mtt_assay MTT Assay (Cell Viability) incubation_exp->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation_exp->ldh_assay annexin_v_assay Annexin V Assay (Apoptosis) incubation_exp->annexin_v_assay data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc pathway_analysis Signaling Pathway Analysis ic50_calc->pathway_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

aureothricin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibition p53 p53 This compound->p53 Activation? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Bax Inhibition

Caption: Proposed signaling pathways affected by this compound.

Application of Aureothricin in Dual Drug Synergy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin is a member of the dithiolopyrrolone (DTP) class of antibiotics, known for its broad-spectrum antimicrobial activity.[1] Beyond its antimicrobial properties, the DTP class, including this compound, has demonstrated potential anti-cancer and anti-angiogenic effects.[1][2] The unique mechanism of action of DTPs, which involves intracellular reduction to a metal-chelating species that disrupts cellular metal homeostasis, presents a compelling rationale for exploring their use in dual-drug synergy studies.[3][4] Synergistic drug combinations can offer significant advantages, including enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.

While specific studies on the synergistic application of this compound in combination with other therapeutic agents are not extensively documented in publicly available literature, this document provides a framework for such investigations. The protocols and notes herein are based on established methodologies for assessing drug synergy and the known biological activities of the dithiolopyrrolone antibiotic family.

Potential for Synergistic Combinations

The metal-chelating activity of activated this compound suggests potential synergistic interactions with drugs whose efficacy is influenced by intracellular metal concentrations or with agents that target pathways sensitive to disruptions in metal homeostasis. Furthermore, its potential anti-cancer properties open avenues for combination studies with existing chemotherapeutic agents.

Hypothetical Synergistic Partners for this compound:

  • Other Antibiotics: Combining this compound with antibiotics that have different mechanisms of action could lead to enhanced antimicrobial effects. For instance, pairing it with a cell wall synthesis inhibitor or a protein synthesis inhibitor might result in a potent bactericidal combination.

  • Chemotherapeutic Agents: In an oncology context, this compound could be combined with cytotoxic drugs. Its ability to disrupt metal-dependent cellular processes might sensitize cancer cells to the effects of DNA-damaging agents or inhibitors of key cellular enzymes.

  • Targeted Therapies: Combining this compound with inhibitors of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, could offer a multi-pronged attack.[5][6]

Experimental Protocols

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a two-drug combination.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Partner drug stock solution

  • 96-well microtiter plates

  • Appropriate cell culture medium or bacterial growth medium

  • Cell line or bacterial strain of interest

  • Cell viability reagent (e.g., MTT, PrestoBlue) or a microplate reader for optical density (for bacteria)

Protocol:

  • Prepare Drug Dilutions:

    • Prepare a series of 2-fold serial dilutions of this compound and the partner drug in the appropriate medium. The concentration range should typically span from well above to well below the known or estimated IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) of each drug.

  • Plate Setup:

    • In a 96-well plate, add the diluted this compound along the y-axis (e.g., rows B-H) and the diluted partner drug along the x-axis (e.g., columns 2-11).

    • Row A and column 1 should contain the drugs alone at their respective concentrations.

    • The well at position A1 can serve as a no-drug control.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Cell/Bacterial Seeding:

    • Add the cell suspension or bacterial inoculum to each well at a predetermined density.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; 37°C for bacteria) for a specified period (e.g., 48-72 hours for cells; 18-24 hours for bacteria).

  • Quantify Viability/Growth:

    • For mammalian cells, add a viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

    • For bacteria, measure the optical density (e.g., at 600 nm) to determine growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • For cancer cell lines, the IC50 values can be used in place of MICs.

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation

Quantitative data from synergy studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound and Partner Drug Alone and in Combination

Cell LineDrugIC50 (µM) - AloneIC50 (µM) - In CombinationDose Reduction Index (DRI)
MCF-7 This compound1.50.35.0
Doxorubicin0.50.15.0
A549 This compound2.10.54.2
Cisplatin3.00.754.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound Combinations

Organism/Cell LinePartner DrugFICI ValueInterpretation
S. aureus (MRSA)Vancomycin0.375Synergy
E. coliCiprofloxacin0.75Additive
HCT116 5-Fluorouracil0.45Synergy

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis drug_prep Prepare Drug Stock Solutions serial_dilution Serial Dilutions drug_prep->serial_dilution cell_prep Culture Cells/ Bacteria seeding Add Cells/ Bacteria cell_prep->seeding checkerboard Checkerboard Setup in 96-well Plate serial_dilution->checkerboard checkerboard->seeding incubation Incubation seeding->incubation readout Measure Viability/ Growth incubation->readout calc_fici Calculate FICI/ CI readout->calc_fici interpretation Interpret Synergy calc_fici->interpretation

Caption: Workflow for assessing dual-drug synergy using a checkerboard assay.

Hypothetical Signaling Pathway for this compound Synergy

Given that dithiolopyrrolones act as metal chelators after intracellular reduction, a potential synergistic interaction could involve the disruption of metal-dependent enzymes in key signaling pathways, such as those involving zinc-finger transcription factors or metalloproteinases, which are often implicated in cancer progression.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Signaling Pathway This compound This compound (Prodrug) Reductase Intracellular Reductases (e.g., Thioredoxin Reductase) This compound->Reductase Reduction Activated_this compound Activated this compound (Dithiol) Metal_Ions Intracellular Metal Ions (e.g., Zn2+) Activated_this compound->Metal_Ions Chelation Transcription_Factor Metal-Dependent Transcription Factor Activated_this compound->Transcription_Factor Inhibition Reductase->Activated_this compound Metal_Ions->Transcription_Factor Required Cofactor Growth_Factor Growth Factor Signal Receptor Receptor Growth_Factor->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Transcription_Factor->Apoptosis Inhibition of Apoptosis Gene_Expression->Apoptosis Inhibition of Apoptosis Partner_Drug Partner Drug (e.g., Kinase Inhibitor) Partner_Drug->Kinase_Cascade Inhibition

Caption: Hypothetical synergistic mechanism of this compound and a partner drug.

References

Application Note: Experimental Design for In Vivo Efficacy Assessment of Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for designing and executing preclinical animal studies to evaluate the efficacy of Aureothricin, a broad-spectrum dithiolopyrrolone antibiotic.

Introduction

This compound is a natural product isolated from Streptomyces species, belonging to the dithiolopyrrolone class of antibiotics.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for further development.[2] Early investigations have identified its mechanism of action as the inhibition of bacterial RNA polymerase.[3] Despite its promising antimicrobial profile, concerns regarding its toxicity have historically limited its clinical progression.[2]

Robust preclinical evaluation is essential to characterize the therapeutic potential of this compound. Animal models of infection are a critical link between in vitro susceptibility data and potential clinical application, providing vital information on in vivo activity, pharmacokinetics/pharmacodynamics (PK/PD), and safety.[4][5] This application note details standardized murine infection models—the thigh infection model for localized bacterial burden and the systemic infection (septicemia) model for life-threatening infections—to rigorously assess the in vivo efficacy of this compound.

Mechanism of Action Overview

This compound functions by targeting a fundamental process in bacterial survival: transcription. After penetrating the bacterial cell wall and membrane, it inhibits the EC 2.7.7.6 enzyme, more commonly known as DNA-directed RNA polymerase.[3] This action blocks the synthesis of messenger RNA (mRNA), thereby halting protein production and leading to a bacteriostatic or bactericidal effect.

cluster_bacterium Bacterial Cell A Bacterial DNA B RNA Polymerase A->B Transcription C Transcription Blocked D Protein Synthesis Halted C->D E Bacteriostasis / Cell Death D->E Aureo This compound Aureo->B Inhibition

Caption: Simplified mechanism of action of this compound in a bacterial cell.

Key Experimental Design Considerations

A well-designed in vivo study is crucial for generating reproducible and predictive data.[6] The following factors should be carefully considered before initiating efficacy studies.

  • Animal Model Selection: Mice are the most widely used species for preclinical antibiotic testing due to their genetic homogeneity, cost-effectiveness, and the availability of established and validated infection models.[7]

    • Neutropenic Models: Often used to evaluate the direct antimicrobial effect of a compound with minimal interference from the host immune system. Animals are typically rendered neutropenic using agents like cyclophosphamide.[8]

    • Immunocompetent Models: Used to assess efficacy in the context of a functional immune system, which can be crucial for compounds that may have immunomodulatory effects or require host immunity for clearance.[7]

  • Infection Model Selection:

    • Thigh Infection Model: A standard model to evaluate efficacy against a localized, deep-tissue infection. The primary endpoint is the reduction in bacterial load (CFU/gram of tissue) compared to a vehicle control.[7]

    • Systemic Infection/Septicemia Model: Used to assess the ability of an antibiotic to protect against a lethal systemic infection. The primary endpoint is animal survival over a defined period (e.g., 7 days), from which a 50% effective dose (ED₅₀) can be calculated.[9]

  • Bacterial Strain Selection: Utilize well-characterized, clinically relevant strains. It is recommended to include strains with different resistance profiles (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), carbapenem-resistant Enterobacteriaceae (CRE)) to define the spectrum of in vivo activity.[6]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Preliminary studies should be conducted to determine the key PK/PD parameters of this compound in the selected animal model. This data, including Cmax (peak concentration), AUC (area under the curve), and T>MIC (time above minimum inhibitory concentration), is essential for designing rational dosing regimens for efficacy studies.[5][10]

  • Control Groups: The inclusion of appropriate controls is mandatory for data interpretation.

    • Vehicle Control: Infected animals receiving only the drug delivery vehicle. This group serves as the baseline for determining bacterial growth and pathology.

    • Positive Control: Infected animals treated with a standard-of-care antibiotic known to be effective against the challenge organism. This validates the infection model and provides a benchmark for efficacy.

    • Uninfected Control: A group of animals that are not challenged with bacteria but may receive the vehicle or drug to monitor for non-specific effects.

Experimental Protocols

The following are detailed protocols for two standard murine models. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Protocol 1: Murine Thigh Infection Model

This model is designed to quantify the reduction in bacterial burden at a localized infection site.

A 1. Animal Acclimatization (e.g., Female CD-1 Mice, 5-7 days) B 2. Induce Neutropenia (Cyclophosphamide IP Injections, e.g., Day -4 and Day -1) A->B C 3. Bacterial Challenge (Day 0) (Inject 1-5 x 10^5 CFU in 0.1 mL intramuscularly into thigh) B->C D 4. Initiate Treatment (e.g., 2 hours post-infection. Administer this compound, Vehicle, or Positive Control) C->D E 5. Continue Dosing (Administer treatment at specified intervals for 24-48 hours) D->E F 6. Euthanasia & Tissue Harvest (24-48 hours post-infection) E->F G 7. Quantify Bacterial Load (Homogenize thigh tissue, perform serial dilutions, and plate for CFU counting) F->G H 8. Data Analysis (Calculate Log10 CFU/gram tissue and Log10 reduction vs. vehicle) G->H

Caption: Experimental workflow for the murine thigh infection model.

Methodology:

  • Animal Preparation: Use female CD-1 or BALB/c mice (20-25g). Acclimatize for at least 3 days. To induce neutropenia, administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Culture the selected bacterial strain to mid-log phase. Wash and dilute the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1-5 x 10⁶ CFU/mL).

  • Infection: On day 0, inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.

  • Treatment: At a predetermined time post-infection (typically 1-2 hours), administer the first dose of this compound, vehicle, or a positive control antibiotic via the desired route (e.g., subcutaneous, intravenous, or oral).

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.

  • Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar). Incubate overnight at 37°C and count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis: Convert CFU/g values to Log₁₀ CFU/g. Efficacy is determined by the Log₁₀ reduction in bacterial count compared to the vehicle-treated control group.

Protocol 2: Murine Systemic Infection (Septicemia) Model

This model assesses the ability of a compound to protect animals from a lethal infection.

A 1. Animal Acclimatization (e.g., Immunocompetent CD-1 Mice, 5-7 days) B 2. Bacterial Challenge (Day 0) (Inject lethal dose, e.g., LD90, of bacteria in 0.5 mL IP) A->B C 3. Initiate Treatment (e.g., 1 hour post-infection. Administer this compound, Vehicle, or Positive Control) B->C D 4. Monitoring (Observe animals for signs of morbidity and record survival twice daily for 7 days) C->D E 5. Data Analysis (Plot Kaplan-Meier survival curves. Calculate percent survival and ED50) D->E

Caption: Experimental workflow for the murine systemic infection model.

Methodology:

  • Animal Preparation: Use immunocompetent female CD-1 mice (21-25g). Acclimatize for at least 3 days.

  • Inoculum Preparation: Culture the bacterial strain to mid-log phase. Wash and dilute the bacteria in sterile saline containing 5% mucin (to enhance virulence) to a concentration previously determined to be lethal to 90-100% of untreated animals (LD₉₀₋₁₀₀).

  • Infection: On day 0, inject 0.5 mL of the bacterial inoculum intraperitoneally (IP).

  • Treatment: Typically 1 hour post-infection, administer a single or multiple doses of this compound, vehicle, or a positive control antibiotic. Dose-ranging studies are common for this model.

  • Monitoring and Endpoint: Observe the animals at least twice daily for 7 days. Record morbidity and mortality. Animals that reach a moribund state should be humanely euthanized.

  • Data Analysis: The primary endpoint is the survival rate at the end of the study period. Data can be presented as Kaplan-Meier survival curves. The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from lethal infection, is calculated using logistic regression.[9]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Sample Data - Efficacy of this compound in Murine Thigh Infection Model (24h) Challenge Organism: Staphylococcus aureus ATCC 29213

Treatment Group Dose (mg/kg, SC) Mean Log₁₀ CFU/g Thigh (± SD) Log₁₀ Reduction vs. Vehicle
Vehicle (Saline) -- 8.12 (± 0.25) --
This compound 5 6.98 (± 0.41) 1.14
This compound 10 5.51 (± 0.38) 2.61
This compound 25 4.15 (± 0.52) 3.97

| Positive Control (Vancomycin) | 50 | 4.35 (± 0.45) | 3.77 |

Table 2: Sample Data - Protective Efficacy of this compound in Murine Systemic Infection Model (7-Day Survival) Challenge Organism: Escherichia coli ATCC 25922

Treatment Group Dose (mg/kg, IV, single dose) No. Survivors / Total (n=10) Percent Survival
Vehicle (Saline) -- 1 / 10 10%
This compound 2.5 3 / 10 30%
This compound 5 6 / 10 60%
This compound 10 9 / 10 90%
Positive Control (Meropenem) 20 10 / 10 100%

| Calculated ED₅₀ | This compound | 4.2 mg/kg | |

Conclusion

The protocols described in this application note provide a standardized framework for evaluating the in vivo efficacy of this compound. The murine thigh infection and systemic infection models are robust, well-characterized systems that can generate essential proof-of-concept and dose-response data.[7] When combined with PK/PD analysis and toxicology studies, the data from these models will enable a comprehensive assessment of this compound's potential as a therapeutic agent and guide its further development.

References

Application Notes and Protocols for Measuring Aureothricin's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the impact of Aureothricin, a dithiolopyrrolone antibiotic, on bacterial gene expression. The protocols outlined below are designed to offer detailed methodologies for key experiments, enabling robust and reproducible results.

Introduction to this compound and its Mechanism of Action

This compound is a member of the dithiolopyrrolone (DTP) class of antibiotics, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action of this compound and other DTPs is the inhibition of bacterial transcription.[2][3] It functions as a selective inhibitor of RNA polymerase, binding to the enzyme and disrupting its translocation process, which in turn alters transcriptional output.[1] Evidence suggests that DTPs, including this compound, are pro-drugs that are activated within the bacterial cell. This activation likely involves the reduction of an intramolecular disulfide bond to a more reactive dithiol form.[4][5] This active form is then thought to interfere with the function of RNA polymerase. The target site of DTPs on RNA polymerase appears to be distinct from that of other well-known inhibitors like rifampin.[6]

Core Techniques for Measuring Gene Expression Changes

To elucidate the specific effects of this compound on bacterial gene expression, three primary techniques are recommended:

  • RNA Sequencing (RNA-Seq): A powerful, high-throughput method to capture a global snapshot of the transcriptome.

  • Reverse Transcription Quantitative PCR (RT-qPCR): A targeted approach to accurately quantify the expression levels of specific genes of interest.

  • DNA Microarrays: A high-throughput method to measure the expression levels of a large number of predefined genes simultaneously.

These techniques can be used to identify differentially expressed genes, understand the broader physiological response to the antibiotic, and pinpoint specific pathways affected by this compound treatment.

Application Note 1: Global Transcriptomic Profiling using RNA-Sequencing (RNA-Seq)

RNA-Seq provides an unbiased and comprehensive view of the changes in the transcriptome of bacteria upon exposure to this compound. This approach is ideal for discovering novel genes and pathways affected by the antibiotic.

Experimental Workflow Diagram

RNA_Seq_Workflow cluster_prep Sample Preparation cluster_lib_seq Library Preparation & Sequencing cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Growth Aureothricin_Treatment This compound Treatment (Sub-inhibitory Concentration) Bacterial_Culture->Aureothricin_Treatment RNA_Extraction Total RNA Extraction Aureothricin_Treatment->RNA_Extraction rRNA_Depletion Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion cDNA_Synthesis cDNA Synthesis rRNA_Depletion->cDNA_Synthesis Library_Prep Sequencing Library Preparation cDNA_Synthesis->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA

Caption: RNA-Seq Experimental Workflow.
Protocol: RNA-Seq Analysis of this compound-Treated Bacteria

1. Bacterial Culture and Treatment:

  • Grow the bacterial species of interest in appropriate liquid culture medium to mid-logarithmic phase.

  • Determine the minimum inhibitory concentration (MIC) of this compound for the selected bacterial strain using standard methods (e.g., broth microdilution).

  • Treat the bacterial cultures with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 30-60 minutes) to induce gene expression changes without causing immediate cell death. Include an untreated control (vehicle only).

  • Perform experiments in biological triplicate for statistical robustness.

2. RNA Extraction and Quality Control:

  • Harvest bacterial cells by centrifugation.

  • Immediately lyse the cells and extract total RNA using a commercially available kit designed for bacteria, ensuring the use of an RNA stabilization reagent.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.0.

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA can constitute over 90% of the total RNA in bacteria.

  • Construct sequencing libraries from the rRNA-depleted RNA using a bacterial RNA-Seq library preparation kit. This typically involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq or MiSeq.

4. Data Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align the cleaned reads to the appropriate bacterial reference genome.

  • Quantify gene expression levels by counting the number of reads mapping to each gene.

  • Perform differential gene expression analysis between the this compound-treated and control samples using software packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression.

Application Note 2: Targeted Gene Expression Analysis using RT-qPCR

RT-qPCR is the gold standard for validating the results from high-throughput methods like RNA-Seq and for quantifying the expression of a smaller set of specific genes with high accuracy and sensitivity.

Experimental Workflow Diagram

RT_qPCR_Workflow cluster_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture & Treatment RNA_Extraction Total RNA Extraction Bacterial_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Ct_Analysis Ct Value Determination qPCR_Run->Ct_Analysis Relative_Quant Relative Quantification (e.g., ΔΔCt) Ct_Analysis->Relative_Quant

Caption: RT-qPCR Experimental Workflow.
Protocol: RT-qPCR for Gene Expression Quantification

1. RNA Preparation and cDNA Synthesis:

  • Prepare RNA from this compound-treated and control bacterial cultures as described in the RNA-Seq protocol (steps 1 and 2).

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

2. Primer Design and Validation:

  • Design primers for your target genes (identified from RNA-Seq or based on hypothesis) and at least two stable reference (housekeeping) genes.

  • Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

3. qPCR Reaction and Data Analysis:

  • Set up the qPCR reaction using a SYBR Green or probe-based master mix, your cDNA template, and validated primers.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Application Note 3: High-Throughput Gene Expression Profiling using DNA Microarrays

DNA microarrays allow for the simultaneous measurement of the expression levels of thousands of predefined genes. This can be a cost-effective method for screening the effects of this compound across a large number of known genes.

Experimental Workflow Diagram

Microarray_Workflow cluster_prep Sample Preparation cluster_hybrid Hybridization & Scanning cluster_analysis Data Analysis RNA_Extraction RNA Extraction from Treated & Control Cells cDNA_Synthesis Labeled cDNA Synthesis RNA_Extraction->cDNA_Synthesis Hybridization Hybridization to Microarray cDNA_Synthesis->Hybridization Washing Washing Hybridization->Washing Scanning Microarray Scanning Washing->Scanning Image_Analysis Image Analysis & Data Extraction Scanning->Image_Analysis Normalization Data Normalization Image_Analysis->Normalization DEA Differential Expression Analysis Normalization->DEA

Caption: DNA Microarray Experimental Workflow.
Protocol: Microarray Analysis of this compound's Effects

1. Sample Preparation and Labeling:

  • Extract high-quality total RNA from this compound-treated and control bacterial cultures as previously described.

  • Synthesize cDNA from the RNA samples. During this process, incorporate fluorescent labels (e.g., Cy3 and Cy5) into the cDNA. In a two-color microarray experiment, the control and treated samples are labeled with different dyes.

2. Hybridization and Scanning:

  • Combine the labeled cDNA samples and hybridize them to a microarray chip containing probes for the bacterial genes of interest.

  • After hybridization, wash the microarray to remove any unbound labeled cDNA.

  • Scan the microarray using a laser scanner to detect the fluorescence signals from each spot.

3. Data Analysis:

  • Use image analysis software to quantify the fluorescence intensity of each spot on the microarray.

  • Normalize the data to correct for systematic variations.

  • Identify differentially expressed genes by comparing the fluorescence ratios of the treated versus control samples.

Expected Outcomes and Data Presentation

The primary outcome of these experiments will be a list of genes that are significantly up- or down-regulated in response to this compound treatment. This data can be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Summary of Differentially Expressed Genes in E. coli Treated with this compound

GeneFunctionFold Change (this compound vs. Control)p-value
rpoBRNA polymerase beta subunit-1.5< 0.05
rpoCRNA polymerase beta' subunit-1.4< 0.05
dnaKChaperone protein (Heat shock)+2.1< 0.01
groELChaperone protein (Heat shock)+1.8< 0.01
sodASuperoxide dismutase (Oxidative stress)+2.5< 0.01
katGCatalase-peroxidase (Oxidative stress)+2.0< 0.01
recADNA repair and recombination+1.7< 0.05
relAStringent response protein+1.9< 0.05

Note: This is a hypothetical table for illustrative purposes. Actual results will vary depending on the bacterial species and experimental conditions.

Signaling Pathway Analysis

Based on the differentially expressed genes, potential signaling pathways affected by this compound can be elucidated. As this compound inhibits RNA polymerase, it is likely to induce a number of stress responses.

Diagram of Potential this compound-Induced Stress Response Pathways

Aureothricin_Pathway cluster_stress Cellular Stress Responses This compound This compound RNAP RNA Polymerase This compound->RNAP Transcription_Inhibition Transcription Inhibition RNAP->Transcription_Inhibition Heat_Shock Heat Shock Response (e.g., dnaK, groEL) Transcription_Inhibition->Heat_Shock Oxidative_Stress Oxidative Stress Response (e.g., sodA, katG) Transcription_Inhibition->Oxidative_Stress SOS_Response SOS Response (e.g., recA) Transcription_Inhibition->SOS_Response Stringent_Response Stringent Response (e.g., relA) Transcription_Inhibition->Stringent_Response

Caption: Potential this compound-Induced Pathways.

This diagram illustrates that this compound's inhibition of RNA polymerase can lead to a cascade of cellular stress responses, including the heat shock, oxidative stress, SOS, and stringent responses, as the cell attempts to cope with the disruption of normal transcriptional processes. The upregulation of genes involved in these pathways would be a key indicator of this compound's impact.

By employing the techniques and protocols outlined in these application notes, researchers can gain a detailed understanding of the molecular mechanisms by which this compound exerts its antimicrobial effects, providing valuable insights for drug development and the study of antibiotic resistance.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, for the investigation of bacterial resistance mechanisms. The protocols and data presented herein are intended to facilitate research into novel antimicrobial strategies and the development of therapeutics that can overcome existing resistance challenges.

Introduction to this compound

This compound is a broad-spectrum antibiotic characterized by a unique bicyclic ene-disulfide structure. It is a prodrug that requires intracellular reduction to become active. The activated form of the drug is believed to disrupt essential cellular processes by chelating metal ions, thereby interfering with metal homeostasis. Its proposed mechanism of action involves the inhibition of key enzymes, potentially including those involved in translation and redox balance, making it a valuable tool for studying fundamental bacterial processes and emergent resistance mechanisms.

Mechanism of Action

The antimicrobial activity of this compound is contingent on its intracellular activation. Once inside the bacterial cell, the disulfide bond of the dithiolopyrrolone core is reduced by cellular reductants, such as bacterial reductases and small-molecule thiols. This reduction yields a dithiol form of the molecule, which is a potent metal chelator.

The primary mechanism of action is believed to be the disruption of metal homeostasis, particularly zinc. The reduced, active form of this compound chelates intracellular zinc ions, leading to the inhibition of zinc-dependent metalloenzymes that are crucial for various cellular functions.

Additionally, some evidence suggests that dithiolopyrrolones may inhibit translation. The presence of an rRNA methyltransferase gene in the biosynthetic cluster of a related dithiolopyrrolone, holomycin, suggests a potential interaction with the ribosome.

Aureothricin_ext This compound (External) Aureothricin_int This compound (Internal) Aureothricin_ext->Aureothricin_int Uptake Reduced_this compound Reduced this compound (Dithiol) Aureothricin_int->Reduced_this compound Reduction Bacterial_reductases Bacterial Reductases (e.g., Thioredoxin Reductase) Bacterial_reductases->Reduced_this compound Inhibition Inhibition of Enzyme Function Reduced_this compound->Inhibition Chelates Zn²⁺ Zn_ions Intracellular Zn²⁺ Metalloenzymes Zinc-dependent Metalloenzymes Zn_ions->Metalloenzymes Cofactor for Metalloenzymes->Inhibition Cell_death Bacterial Cell Death Inhibition->Cell_death

Proposed mechanism of action for this compound.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the antimicrobial efficacy of a compound. Below is a summary of reported MIC values for this compound and a comparator compound, auranofin (a known thioredoxin reductase inhibitor), against various bacterial strains.

AntibioticBacterial StrainResistance ProfileMIC (µg/mL)Reference
This compound Staphylococcus aureusMethicillin-Susceptible (MSSA)Data not available
Staphylococcus aureusMethicillin-Resistant (MRSA)Data not available
Escherichia coli-Data not available
Pseudomonas aeruginosa-Data not available
Bacillus subtilis-Data not available
Auranofin Staphylococcus aureus RN450MSSA0.125
Staphylococcus aureus ATCC6538MSSA0.125
Staphylococcus aureus USA300MRSA0.25
Staphylococcus aureus BN226MRSA0.25
Staphylococcus aureusVancomycin-Resistant (VRSA)0.125
Mycobacterium tuberculosis H37Ra-0.5
Bacillus subtilis-0.05 - 0.3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

    • Negative Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: Induction and Selection of this compound-Resistant Mutants

This protocol describes a method for generating and selecting for bacterial mutants with resistance to this compound.

Materials:

  • This compound

  • Bacterial culture

  • Nutrient agar plates

  • Liquid nutrient broth

  • Spreader

Procedure:

  • Prepare a High-Density Bacterial Culture: Grow the bacterial strain in nutrient broth to the stationary phase to obtain a high cell density (e.g., 10^9 - 10^10 CFU/mL).

  • Plating: Spread a large number of cells (e.g., 10^8 - 10^9 CFU) onto nutrient agar plates containing a selective concentration of this compound. The selective concentration should be 2x to 4x the predetermined MIC.

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolation of Resistant Mutants:

    • Pick individual colonies that have grown on the selective plates.

    • Streak each colony onto a fresh nutrient agar plate containing the same concentration of this compound to confirm resistance.

  • Characterization of Resistant Mutants:

    • Determine the MIC of this compound for the confirmed resistant mutants to quantify the level of resistance.

    • Perform genetic analysis (e.g., whole-genome sequencing) to identify mutations responsible for the resistance phenotype.

Start Start with Susceptible Strain Culture Grow to High Density Start->Culture Plate Plate on Agar with This compound (2-4x MIC) Culture->Plate Incubate Incubate at 37°C Plate->Incubate Select Select Resistant Colonies Incubate->Select Confirm Confirm Resistance on Selective Agar Select->Confirm Characterize Characterize Mutants (MIC determination, Sequencing) Confirm->Characterize

Workflow for inducing and selecting this compound-resistant mutants.
Protocol 3: Investigating Mechanisms of Resistance

Once resistant mutants are isolated, this protocol outlines steps to investigate the underlying resistance mechanisms.

A. Target Modification:

  • Sequence Analysis: Sequence the genes encoding the putative targets of this compound (e.g., genes for thioredoxin reductase, ribosomal RNA, and ribosomal proteins) in the resistant mutants and compare them to the wild-type sequence to identify mutations.

B. Decreased Drug Accumulation:

  • Efflux Pump Inhibition:

    • Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP).

    • A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of an efflux pump in resistance.

  • Drug Uptake Assay:

    • Utilize a labeled form of this compound (if available) or indirect methods to measure the intracellular accumulation of the antibiotic in both wild-type and resistant strains.

C. Drug Inactivation:

  • Bioassay:

    • Incubate this compound with a cell-free extract from the resistant mutant.

    • After incubation, test the remaining activity of this compound against the susceptible wild-type strain.

    • A loss of activity indicates enzymatic inactivation of the drug by components in the cell-free extract.

Potential Resistance Mechanisms and Signaling Pathways

Based on the mechanism of action of dithiolopyrrolones, several resistance mechanisms can be hypothesized:

  • Mutations in Activating Enzymes: Loss-of-function mutations in the bacterial reductases (e.g., thioredoxin reductase) responsible for reducing and activating this compound would prevent the formation of the active dithiol form, leading to resistance.

  • Target Modification: Mutations in the binding site of the target metalloenzymes or the ribosome could reduce the affinity of the activated drug.

  • Increased Efflux: Overexpression of efflux pumps could actively transport this compound out of the cell, preventing it from reaching its target.

  • Altered Redox Homeostasis: Changes in the overall redox state of the cell could potentially counteract the effects of this compound. For example, upregulation of alternative redox systems could compensate for the inhibition of the primary target.

The disruption of metal and redox homeostasis by this compound likely perturbs multiple signaling pathways. For instance, oxidative stress response pathways and pathways regulating metal ion transport are expected to be affected. Further transcriptomic and proteomic studies of this compound-treated bacteria would be invaluable in elucidating the specific signaling networks involved.

cluster_mechanisms This compound This compound Resistance_Mechanisms Potential Resistance Mechanisms Mutation_Activation Mutation in Activating Enzymes (e.g., TrxR) Resistance_Mechanisms->Mutation_Activation Target_Modification Target Modification (e.g., Ribosome, Metalloenzymes) Resistance_Mechanisms->Target_Modification Efflux Increased Efflux Resistance_Mechanisms->Efflux Redox_Alteration Altered Redox Homeostasis Resistance_Mechanisms->Redox_Alteration

Aureothricin: A Powerful Probe for Unraveling Microbial Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aureothricin, a member of the dithiolopyrrolone class of antibiotics, serves as a potent and specific inhibitor of bacterial RNA polymerase. This mechanism of action makes it an invaluable tool for researchers studying the intricate regulation of microbial secondary metabolism. By selectively blocking transcription, this compound allows for the decoupling of primary and secondary metabolic processes, providing a window into the complex signaling cascades and gene regulatory networks that govern the production of bioactive compounds. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria further enhances its utility as a versatile molecular probe in a variety of microbial systems, particularly in the prolific secondary metabolite producers of the genus Streptomyces.

The primary application of this compound in this field is to induce metabolic shifts and analyze the subsequent changes in the production of secondary metabolites. This can reveal key regulatory nodes and pathway dynamics that are otherwise obscured during normal growth. By observing which metabolic pathways are upregulated or downregulated upon transcriptional inhibition, researchers can infer the hierarchical control of secondary metabolite biosynthesis and identify potential targets for metabolic engineering to enhance the production of desired compounds.

Mechanism of Action

This compound exerts its biological activity by targeting the β and β' subunits of bacterial RNA polymerase, the core enzyme responsible for transcription. This binding event sterically hinders the formation of the phosphodiester bonds in the growing RNA chain, effectively halting transcription initiation. This targeted inhibition of a central cellular process triggers a cascade of downstream effects, including the activation of stress responses and the reprogramming of metabolic fluxes. It is this multifaceted response that makes this compound a powerful tool for dissecting the regulatory links between primary metabolism, which is essential for growth, and secondary metabolism, which often plays a role in environmental adaptation and competition. Some studies also suggest that dithiolopyrrolones like this compound may have a multi-target mechanism that includes metal chelation, which could contribute to the disruption of metal homeostasis and cellular stress.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antimicrobial activity of this compound, providing a baseline for its effective concentrations in various microbial species.

OrganismMIC (µg/mL)
Streptomyces spp.8 - >64
Staphylococcus aureus6.25 - 12.5
Escherichia coli5

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1][2][3][4][5][6][7][8] These values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the steps to determine the minimum concentration of this compound required to inhibit the growth of a specific microbial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Microbial culture in logarithmic growth phase

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected susceptibility (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in fresh growth medium.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and halve the this compound concentrations.

  • Controls: Include a positive control (wells with inoculum and no this compound) and a negative control (wells with medium only) on each plate.

  • Incubation: Incubate the plate at the optimal temperature and conditions for the specific microorganism for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: Analysis of this compound's Effect on Secondary Metabolite Production

This protocol describes a general workflow to investigate the impact of this compound on the production of a specific secondary metabolite, such as the pigmented antibiotic actinorhodin in Streptomyces coelicolor.[2][9][10][11][12]

Materials:

  • Streptomyces coelicolor culture

  • Appropriate production medium (e.g., R5A medium)

  • This compound solution at a sub-inhibitory concentration (determined from MIC assay, e.g., 0.1x to 0.5x MIC)

  • Solvent for extraction (e.g., ethyl acetate)

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Culture Preparation: Inoculate the production medium with Streptomyces coelicolor spores or mycelia and incubate under optimal conditions for growth and secondary metabolite production.

  • This compound Treatment: At a specific time point during the culture (e.g., late exponential phase), add this compound to the desired final sub-inhibitory concentration. A control culture without this compound should be run in parallel.

  • Continued Incubation: Continue the incubation for a defined period to allow for changes in secondary metabolite production to occur.

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the secondary metabolite from the mycelium and/or the supernatant using an appropriate solvent. For actinorhodin, which is intracellular, the mycelium can be extracted with an organic solvent.

  • Quantification:

    • Spectrophotometry: For pigmented metabolites like actinorhodin, the concentration can be estimated by measuring the absorbance of the extract at a specific wavelength (e.g., 640 nm for actinorhodin).

    • HPLC Analysis: For a more precise quantification and to analyze a broader range of metabolites, use High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method (e.g., UV-Vis or Mass Spectrometry).[13]

  • Data Analysis: Compare the yield of the secondary metabolite in the this compound-treated culture to the control culture to determine the effect of transcriptional inhibition.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A This compound Stock D Serial Dilutions in 96-well Plate A->D B Microbial Culture E Inoculum Preparation B->E C Growth Medium C->D C->E F Inoculate Plate D->F E->F G Incubate (18-24h) F->G H Read Results (Visual/OD600) G->H

Figure 1: Workflow for MIC Determination.

Secondary_Metabolite_Analysis A Inoculate Streptomyces Culture B Incubate to late exponential phase A->B C Add Sub-inhibitory this compound B->C D Control (No this compound) B->D E Continue Incubation C->E D->E F Harvest Culture E->F G Extract Secondary Metabolites F->G H Quantify Metabolites (HPLC/Spectrophotometry) G->H I Compare Treated vs. Control H->I

Figure 2: Workflow for analyzing the effect of this compound on secondary metabolite production.

Aureothricin_Signaling_Pathway This compound This compound RNAP RNA Polymerase This compound->RNAP Binds to β and β' subunits Transcription Transcription Inhibition RNAP->Transcription Primary_Metabolism Primary Metabolism (Growth) Transcription->Primary_Metabolism Downregulation Stress_Response Stress Response Activation Transcription->Stress_Response Induction Secondary_Metabolism Secondary Metabolism Regulatory_Network Gene Regulatory Network Perturbation Stress_Response->Regulatory_Network Regulatory_Network->Secondary_Metabolism Modulation of Biosynthetic Gene Clusters

Figure 3: Proposed signaling cascade initiated by this compound.

References

Application Note & Protocol: Evaluating the Anti-Angiogenic Potential of Aureothricin using the Chick Chorioallantoic Membrane (CAM) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[1][2][3] Its high degree of vascularization, cost-effectiveness, and relative simplicity make it an ideal platform for rapid screening.[2][4][5] Aureothricin, a dithiolopyrrolone antibiotic, has been identified as a potential angiogenesis inhibitor.[6][7] This document provides a detailed protocol for testing the anti-angiogenic properties of this compound using the in ovo CAM assay, from egg preparation to quantitative analysis of the results.

Introduction to this compound and Angiogenesis

This compound is a natural product isolated from Streptomyces species, belonging to the dithiolopyrrolone class of antibiotics.[8][9] Beyond its antimicrobial properties, it has demonstrated potent anti-angiogenic and anti-cancer activities.[7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3] Therefore, compounds that inhibit angiogenesis are valuable candidates for cancer therapy. The CAM assay provides a robust system to observe and quantify the inhibition of blood vessel formation in response to therapeutic agents like this compound.[3][10]

Experimental Workflow Diagram

The overall workflow for the CAM assay is depicted below. It follows a sequential process from initial egg incubation to final data analysis.

CAM_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_observe Phase 3: Observation & Analysis A Fertilized Egg Incubation (Day 0-3) B Egg Candling & Windowing (Day 3) A->B 3 days @ 37.5°C D Application of Treatment to CAM (Day 7) B->D 4 days incubation C Preparation of this compound & Control Gels C->D E Incubation Post-Treatment (48-72 hours) D->E Reseal & Incubate F Imaging of CAM Vasculature (Day 10-11) E->F G Quantitative Analysis (ImageJ/Software) F->G H Data Summary & Reporting G->H

Caption: Experimental workflow for the this compound CAM assay.

Detailed Experimental Protocol

This protocol describes an in ovo CAM assay, which maintains high embryo viability.[4]

3.1. Materials and Equipment

  • Fertilized specific pathogen-free (SPF) chicken eggs

  • Egg incubator with rotation and humidity control (set to 37.5°C, 85% humidity)

  • Egg candler

  • Dremel tool with a sterile cutting disc or a small sterile scissor

  • Sterile forceps

  • This compound (MedChemExpress, Cat. No.: HY-N6737 or equivalent)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Phosphate-buffered saline (PBS), sterile

  • 0.5% (w/v) sterile methylcellulose solution

  • Sterile plastic rings or thermanox coverslips (1 cm diameter)

  • Stereomicroscope with a camera for imaging

  • Image analysis software (e.g., ImageJ/Fiji)

3.2. Egg Preparation and Incubation

  • Obtain fertilized SPF eggs and place them in an incubator at 37.5°C with 85% humidity. Ensure automated rotation is active for the first 3 days.

  • On Embryonic Day 3 (ED3), stop the rotation and keep the eggs in a horizontal position for at least one hour to allow the embryo and CAM to settle.

  • Candle the eggs to check for viability (presence of a vascular network) and mark the position of the air sac and the embryo.

  • Working in a sterile laminar flow hood, disinfect the eggshell surface with 70% ethanol.

  • Using a sterile Dremel tool, carefully score a small square window (approx. 1 cm²) on the top of the egg, away from the air sac and directly over the embryo.

  • Use sterile forceps to gently remove the shell piece, exposing the inner shell membrane.

  • Apply a drop of sterile PBS to the inner membrane to make it transparent. Carefully peel back the membrane to reveal the CAM.

  • Seal the window with sterile, transparent tape (e.g., Parafilm or Scotch tape) and return the eggs to a static incubator (no rotation).[11]

3.3. Preparation and Application of this compound

  • Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the applied solution should be minimal (<1%) to avoid toxicity.

  • Working Solutions: Prepare serial dilutions of this compound. A suggested starting range for a dose-response experiment is 1, 10, and 50 µM.

  • Control Groups:

    • Vehicle Control: Prepare a solution with DMSO at the same concentration used for the highest this compound dose, mixed with PBS and methylcellulose.

    • Positive Control (Optional but Recommended): A known angiogenesis inhibitor, such as Retinoic Acid (1 µM), can be used.

  • Carrier Gel Preparation: Mix the test compound (this compound, vehicle, or positive control) with sterile 0.5% methylcellulose to create a semi-solid gel. This prevents the solution from spreading uncontrollably over the CAM.[10]

  • Application (ED7):

    • On ED7, carefully remove the tape from the egg window.

    • Gently place a sterile plastic ring or coverslip onto the CAM surface, over an area with small blood vessels.

    • Pipette 10-20 µL of the prepared this compound or control gel onto the carrier.

    • Reseal the window with tape and return the eggs to the static incubator.

3.4. Imaging and Analysis

  • Incubation: Incubate the eggs for another 48 to 72 hours (until ED10 or ED11).

  • Imaging: Carefully open the window and observe the CAM under the stereomicroscope. Capture high-resolution images of the area under and around the treatment carrier. Ensure consistent magnification and lighting for all images.

  • Termination: After imaging, the experiment can be terminated by placing the eggs at -20°C.

  • Quantitative Analysis: Use ImageJ or similar software to quantify angiogenesis.[12] Key parameters to measure include:

    • Number of vessel branch points: Manually or automatically count the number of points where vessels diverge.[1]

    • Vessel Density: Calculate the percentage of the area covered by blood vessels within a defined region of interest (ROI).

    • Total Vessel Length: Measure the cumulative length of all vessels within the ROI.

Data Presentation

Quantitative data should be summarized in a table to allow for clear comparison between treatment groups. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine significance.

Treatment GroupConcentration (µM)n (eggs)Avg. # of Branch Points (± SEM)Avg. Vessel Density (%) (± SEM)Avg. Vessel Length (mm) (± SEM)p-value (vs. Vehicle)
Vehicle Control 0 (DMSO)10DataDataDataN/A
This compound 110DataDataDatap
This compound 1010DataDataDatap
This compound 5010DataDataDatap
Positive Control 1 (Retinoic Acid)10DataDataDatap

Putative Mechanism of Action

While the precise anti-angiogenic mechanism of this compound is not fully elucidated, its known activity as an RNA polymerase inhibitor and its classification as a dithiolopyrrolone suggest it may interfere with key cellular signaling pathways that control cell growth, proliferation, and survival.[6][7] A critical pathway in this context is the PI3K/AKT/mTOR pathway , which is a central regulator of angiogenesis.[13][14] Hyperactivation of this pathway is common in cancers and promotes the expression of pro-angiogenic factors like VEGF. It is hypothesized that this compound may exert its anti-angiogenic effects by inhibiting one or more components of this pathway, leading to decreased proliferation and survival of endothelial cells.

PI3K_Pathway GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Angiogenesis Angiogenesis (Cell Proliferation, Survival, Motility) mTORC1->Angiogenesis This compound This compound This compound->mTORC1 Putative Inhibition

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Troubleshooting & Optimization

troubleshooting Aureothricin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Aureothricin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a dithiolopyrrolone antibiotic isolated from Streptomyces kasugaensis. It exhibits broad-spectrum antibacterial activity by inhibiting bacterial RNA polymerase.[1] Additionally, this compound has been shown to inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin, suggesting potential as an angiogenesis inhibitor.[1] Its primary applications are in microbiology and cancer research to study bacterial transcription and angiogenesis-related processes.

Q2: What are the general solubility properties of this compound?

This compound is sparingly soluble in water and aqueous buffers. It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]

Q4: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Table 1: Recommended Storage Conditions for this compound. [1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Troubleshooting Guide for Aqueous Solubility Issues

Problem: My this compound is not dissolving in my aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps you can take:

Step 1: Initial Stock Solution Preparation in an Organic Solvent.

It is highly recommended to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Anhydrous DMSO.

  • Protocol: See "Experimental Protocol 1: Preparation of this compound Stock Solution in DMSO".

Step 2: Dilution into Aqueous Buffer.

Once you have a clear stock solution in DMSO, you can dilute it into your aqueous experimental buffer.

  • Precipitation upon dilution? If you observe precipitation when adding the DMSO stock to your aqueous buffer, the concentration of this compound in the final solution may be too high, or the percentage of DMSO may be too low.

    • Solution 1: Increase the final DMSO concentration. The final concentration of DMSO in your aqueous solution should be sufficient to maintain this compound's solubility. A final DMSO concentration of 0.5% to 1% is often a good starting point, but this may need to be optimized for your specific buffer and this compound concentration. Be mindful that high concentrations of DMSO can affect cellular assays.

    • Solution 2: Decrease the final this compound concentration. If you are limited by the allowable DMSO concentration, you may need to work with a lower final concentration of this compound.

    • Solution 3: Use a co-solvent. In some cases, the addition of a small amount of a co-solvent like ethanol to the aqueous buffer can improve solubility.

Step 3: Adjusting the pH of the Aqueous Buffer.

The solubility of many compounds is pH-dependent. While specific data for this compound is limited, you can empirically test a range of pH values for your buffer.

  • Recommendation: Prepare your aqueous buffer at a few different pH values (e.g., 6.0, 7.0, 8.0) and test the solubility of this compound in each.

Step 4: Sonication and Warming.

These techniques can help to dissolve stubborn compounds.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, place the solution in a sonicating water bath for short intervals.

  • Warming: Gently warm the solution to 37°C.[1] Avoid excessive heat, as it may degrade the compound.

Problem: I am seeing a decrease in the activity of my this compound solution over time.

This could be due to degradation of the compound in your aqueous solution.

  • Recommendation 1: Prepare fresh dilutions. For optimal results, it is best to prepare fresh dilutions of this compound in your aqueous buffer for each experiment from a frozen DMSO stock.

  • Recommendation 2: Check storage conditions. Ensure that your DMSO stock solutions are stored at -20°C or -80°C and are protected from light.

Experimental Protocols

Experimental Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicating water bath (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL solution, you will add 1 mL of DMSO for every 1 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is dissolved.

  • If the powder does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Experimental Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer for cell-based assays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment.

  • Perform serial dilutions of the stock solution in your aqueous buffer to achieve the final desired concentration.

    • Example: To prepare a 10 µM final solution from a 1 mg/mL (approximately 4.13 mM) stock with a final DMSO concentration of 0.1%, you would perform a 1:413 dilution. This can be done in multiple steps for accuracy.

  • Add the diluted this compound solution to your experimental setup (e.g., cell culture plate).

  • Gently mix to ensure even distribution.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial RNA polymerase.[1] In eukaryotic cells, its anti-angiogenic effects suggest interference with key signaling pathways that regulate blood vessel formation, such as the VEGF and mTOR pathways.

Aureothricin_Signaling_Pathways cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell (e.g., Endothelial) This compound This compound RNAP Bacterial RNA Polymerase This compound->RNAP Inhibits VEGFR VEGF Receptor This compound->VEGFR Inhibits (Hypothesized) mTOR mTOR Pathway This compound->mTOR Inhibits (Hypothesized) Transcription Transcription RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth VEGFR->mTOR VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis Inhibition mTOR->Angiogenesis

Caption: Hypothesized signaling pathways affected by this compound.

Experimental Workflow for Troubleshooting Solubility

The following workflow diagram illustrates a logical approach to troubleshooting this compound solubility issues.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Prepare_Stock Prepare 1 mg/mL Stock in Anhydrous DMSO Start->Prepare_Stock Dilute Dilute Stock into Aqueous Buffer Prepare_Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Increase_DMSO Increase Final DMSO % Precipitate->Increase_DMSO Yes Success Solubility Achieved Precipitate->Success No Increase_DMSO->Dilute Decrease_Conc Decrease Final This compound Conc. Increase_DMSO->Decrease_Conc Still Precipitates Decrease_Conc->Dilute Adjust_pH Test Different Buffer pH Decrease_Conc->Adjust_pH Still Precipitates Adjust_pH->Dilute Sonication Apply Sonication and Gentle Warming Adjust_pH->Sonication Still Precipitates Sonication->Dilute Reassess Reassess Experimental Parameters Sonication->Reassess Still Precipitates

Caption: A logical workflow for troubleshooting this compound solubility.

References

Aureothricin Technical Support Center: Optimizing In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aureothricin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vitro antibacterial assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

A1: this compound is a dithiolopyrrolone (DTP) antibiotic originally isolated from Streptomyces. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a 1 mg/mL stock solution, ultrasonic warming may be necessary. It is recommended to use newly opened, hygroscopic DMSO for the best solubility. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. The powder form is stable for up to three years at -20°C.

Q3: What is the proposed mechanism of action for this compound?

A3: this compound is a prodrug. Inside the bacterial cell, its characteristic bicyclic ene-disulfide structure is reduced by cellular reductants, such as bacterial reductases and small-molecule thiols. This reduction activates the molecule, transforming it into a potent metal chelator. The activated form disrupts bacterial metal homeostasis, particularly zinc, by chelating essential metal ions. This disruption inhibits the function of various metalloenzymes that are crucial for bacterial survival. While early reports suggested direct inhibition of RNA polymerase, more recent evidence points to the disruption of metal homeostasis as the primary mechanism of action.

Q4: I am not seeing any antibacterial activity with this compound. What could be the issue?

A4: There are several potential reasons for a lack of activity:

  • Inadequate Concentration: The concentration of this compound may be too low to inhibit the growth of your specific bacterial strain. It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC).

  • Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures) can lead to degradation of the compound.

  • Experimental Conditions: The pH, composition, and temperature of the culture medium can affect the stability and activity of some antibiotics. Ensure your experimental conditions are consistent and optimized.

  • Bacterial Resistance: The bacterial strain you are testing may have intrinsic or acquired resistance mechanisms to dithiolopyrrolone antibiotics.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium Low solubility of this compound in aqueous media. High final concentration of DMSO affecting solubility.Ensure the final concentration of DMSO in your assay is at a level that does not affect bacterial growth (typically ≤1%). Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. The addition of a surfactant like Polysorbate 80 (at a final concentration of 0.002%) to the medium can sometimes improve the solubility of hydrophobic compounds without affecting bacterial growth.
Inconsistent MIC/MBC results Inoculum size variability. Incomplete dissolution of this compound. Degradation of this compound in the medium over the incubation period.Standardize your bacterial inoculum to a 0.5 McFarland standard. Ensure complete dissolution of the this compound stock solution before preparing dilutions. For long incubation periods, consider the stability of this compound in your specific culture medium and at 37°C.
"Trailing" or partial inhibition at lower concentrations This compound may exhibit a bacteriostatic rather than bactericidal effect at certain concentrations. The use of DMSO as a solvent can sometimes influence bacterial growth or the activity of the antibiotic.Carefully observe the wells for any signs of partial growth. For bacteriostatic compounds, the MIC is the lowest concentration that shows a significant inhibition of growth compared to the positive control. Determine the Minimum Bactericidal Concentration (MBC) to assess killing activity. Run a solvent control with the same concentrations of DMSO used in your experimental wells to ensure the solvent itself is not affecting bacterial growth.
No inhibition of Gram-negative bacteria The outer membrane of Gram-negative bacteria can act as a permeability barrier, preventing this compound from reaching its intracellular target. Efflux pumps in Gram-negative bacteria can actively remove the antibiotic from the cell.Consider using a sub-lethal concentration of a membrane-permeabilizing agent, such as a low concentration of a mild detergent or EDTA, to increase outer membrane permeability. Note that this may affect the viability of some bacterial strains. Investigate if your bacterial strain is known to overexpress efflux pumps that could be responsible for resistance.

Quantitative Data

While this compound is known for its broad-spectrum activity, comprehensive public data on its specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a wide range of bacteria are limited. The activity of this compound can be strain-dependent. Therefore, it is highly recommended that researchers perform their own dose-response experiments to determine the precise MIC and MBC for their specific bacterial strains of interest. The following table provides a template for presenting such data.

Bacterial Species Strain MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureusATCC 29213User-determinedUser-determinedN/A
Escherichia coliATCC 25922User-determinedUser-determinedN/A
Pseudomonas aeruginosaPAO1User-determinedUser-determinedN/A
Bacillus subtilis168User-determinedUser-determinedN/A

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 1 mg/mL). b. In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. The concentration range should be chosen based on preliminary experiments or literature on similar compounds.

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Following MIC Determination: a. From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

2. Plating and Incubation: a. Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar). b. Incubate the agar plate at 35 ± 2°C for 18-24 hours.

3. Interpretation of Results: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Aureothricin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aureothricin_prodrug This compound (Prodrug) Transport Passive Diffusion Aureothricin_prodrug->Transport Enters cell Aureothricin_intracellular Intracellular this compound Transport->Aureothricin_intracellular Activated_this compound Activated this compound (Ene-dithiol form) Chelation Chelation Reductants Bacterial Reductants (e.g., Reductases, Thiols) Reductants->Activated_this compound Reduction of disulfide bridge Activated_this compound->Chelation Binds to Zinc Intracellular Zinc (Zn2+) Zinc->Chelation Metalloenzymes Metalloenzymes Chelation->Metalloenzymes Depletes Zn2+ from Inhibition Inhibition of Enzyme Function Metalloenzymes->Inhibition Disruption Disruption of Cellular Processes Inhibition->Disruption Leads to

Caption: Proposed mechanism of action of this compound.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_antibiotic Prepare serial dilutions of this compound in broth inoculate Inoculate dilutions with bacteria prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate for 16-20 hours at 35°C inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture Proceed from MIC results incubate_mbc Incubate agar plates for 18-24 hours at 35°C subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Troubleshooting_Logic start No Antibacterial Activity Observed check_conc Is the concentration range appropriate? start->check_conc check_storage Was the stock solution prepared and stored correctly? check_conc->check_storage Yes increase_conc Perform a wider dose-response experiment check_conc->increase_conc No check_solvent Is the solvent (DMSO) concentration affecting the assay? check_storage->check_solvent Yes new_stock Prepare a fresh stock solution check_storage->new_stock No check_resistance Could the bacterium be resistant? check_solvent->check_resistance No solvent_control Run a solvent control experiment check_solvent->solvent_control Unsure resistance_mech Investigate potential resistance mechanisms (e.g., efflux pumps) check_resistance->resistance_mech Yes success Activity Observed increase_conc->success new_stock->success solvent_control->success

References

Technical Support Center: Aureothricin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aureothricin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a member of the dithiolopyrrolone (DTP) class of antibiotics, characterized by a unique bicyclic structure containing a disulfide bridge.[1][2][3] This disulfide bond is crucial for its biological activity but also represents its primary vulnerability. The stability of this compound in cell culture media is a significant concern because the compound can be readily inactivated, leading to variability and a lack of reproducibility in experimental results.

Q2: What are the primary factors that affect this compound stability in cell culture media?

The stability of this compound in cell culture media is influenced by several factors:

  • Reducing Agents: Components within the cell culture medium or secreted by cells, such as thiols (e.g., cysteine, glutathione), can reduce the disulfide bridge of this compound, leading to its inactivation.[4][5]

  • Temperature: Like most chemical compounds, the degradation of this compound is temperature-dependent. Incubation at 37°C, the standard temperature for most cell cultures, can accelerate its degradation compared to storage at lower temperatures.

  • pH of the Medium: The pH of the cell culture medium can influence the rate of degradation of many antibiotics. While specific data for this compound is limited, shifts in pH during cell growth could impact its stability.

  • Light Exposure: this compound is known to be light-sensitive. Exposure of stock solutions or culture media containing this compound to light can lead to photodegradation.

  • Serum Components: Components within fetal bovine serum (FBS) and other sera, such as proteins and reducing agents, can interact with and potentially inactivate this compound.[6]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound stock solutions are critical to ensure its potency and stability.

ParameterRecommendationRationale
Solvent DMSO is a common solvent.Ensures good solubility.
Concentration Prepare a concentrated stock solution (e.g., 1-10 mM).Minimizes the volume of solvent added to the cell culture, reducing potential solvent-induced artifacts.
Storage Temperature Store stock solutions at -20°C or -80°C for long-term storage.Low temperatures slow down degradation kinetics.
Light Protection Protect from light by wrapping vials in aluminum foil or using amber vials.Prevents photodegradation.
Aliquoting Aliquot the stock solution into single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound.

Q4: What is the expected half-life of this compound in cell culture media?

Currently, there is limited publicly available quantitative data on the specific half-life of this compound in common cell culture media such as DMEM or RPMI-1640 at 37°C. However, based on the known instability of its dithiolopyrrolone structure, it is advisable to replenish the media with freshly diluted this compound regularly, especially for long-term experiments. The actual half-life will depend on the specific cell type, cell density, and media composition. It is recommended to experimentally determine the stability under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect of this compound. 1. Degradation of this compound stock solution. 2. Rapid degradation in cell culture medium. 3. Incorrect final concentration. 1. Prepare fresh stock solutions from powder. Ensure proper storage conditions (frozen, protected from light).2. Replenish the medium with fresh this compound every 24-48 hours. Consider performing a time-course experiment to determine the optimal re-dosing interval.3. Verify calculations and dilution steps. Use calibrated pipettes.
High variability between replicate experiments. 1. Inconsistent handling of this compound. 2. Differences in cell density or metabolic activity. 3. Variability in media preparation. 1. Standardize the protocol for preparing and adding this compound to the culture. Ensure consistent timing.2. Seed cells at a consistent density. Monitor cell health and confluency.3. Use the same batch of media and supplements for all related experiments.
Loss of this compound activity over time in long-term cultures. Accumulation of reducing agents secreted by cells and depletion of the active compound. For long-term cultures (>48 hours), it is crucial to perform partial or full media changes with freshly prepared this compound at regular intervals.

Experimental Protocols

Protocol 1: General Guidelines for Using this compound in Cell Culture

  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding it to the cells.

  • Dosing:

    • For short-term experiments (<24 hours), a single dose may be sufficient.

    • For longer experiments, consider replenishing the medium with fresh this compound every 24-48 hours to maintain a consistent effective concentration.

Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Stability Assay

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium.

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the desired experimental concentration.

    • Prepare a control sample of this compound in a stable solvent (e.g., DMSO or a buffered aqueous solution at a pH where it is known to be more stable) at the same concentration.

    • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots from each sample.

    • Immediately stop any further degradation by flash-freezing the aliquots in liquid nitrogen and storing them at -80°C until analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to separate this compound from its potential degradation products. A C18 reverse-phase column is a common starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation.

    • Use a UV detector set to the maximum absorbance wavelength of this compound to monitor its concentration.

    • Inject the collected samples and the control samples into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration or peak area of this compound as a function of time.

    • Calculate the half-life (t½) of this compound in the cell culture medium by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Aureothricin_Degradation_Pathway This compound This compound (Active) Reduced_this compound Reduced this compound (Inactive) This compound->Reduced_this compound Reduction of Disulfide Bridge Reducing_Agents Reducing Agents (e.g., Thiols in Media/Cells) Reducing_Agents->this compound

Caption: Proposed degradation pathway of this compound in cell culture media.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Prepare this compound in Cell Culture Medium B Incubate at 37°C, 5% CO2 A->B C Collect Aliquots at Different Time Points B->C D HPLC Analysis C->D E Quantify Peak Area D->E F Plot Concentration vs. Time E->F G Calculate Half-life F->G

Caption: Workflow for assessing this compound stability via HPLC.

Troubleshooting_Logic Start Inconsistent/ No Bioactivity? Check_Stock Check Stock Solution? Start->Check_Stock Check_Protocol Review Experimental Protocol? Check_Stock->Check_Protocol No Action_Stock Prepare Fresh Stock Check_Stock->Action_Stock Yes Check_Media Assess Stability in Media? Check_Protocol->Check_Media No Action_Protocol Standardize Handling & Replenish Regularly Check_Protocol->Action_Protocol Yes Action_Media Perform HPLC Stability Assay Check_Media->Action_Media Yes

Caption: Troubleshooting logic for this compound experiments.

References

addressing Aureothricin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Aureothricin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone (DTP) class.[1] These natural products are known for their antibacterial, antifungal, and anti-cancer activities.[1][2] The core structure of DTPs, including this compound, features a unique bicyclic structure with a disulfide bridge.[1] this compound functions as a prodrug; in the reductive environment of the cytoplasm, its disulfide bond is reduced, activating the molecule.[3] The activated form acts as a potent chelator of metal ions like zinc, disrupting cellular homeostasis and inhibiting metalloenzymes.[4] A primary target of the active form is bacterial RNA polymerase, leading to the inhibition of transcription.[5][6]

Q2: What is the primary degradation pathway of this compound?

This compound degrades into a common core structure known as pyrrothine. This degradation involves the loss of the propionyl group. This pyrrothine core is also the degradation product of a related dithiolopyrrolone, Thiolutin.[1]

Q3: What are the primary factors that contribute to this compound degradation?

Like many antibiotics, the stability of this compound is influenced by several factors:

  • pH: this compound is susceptible to degradation in non-optimal pH conditions. While specific data for this compound is limited, related compounds show pH-dependent stability.[7]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[8]

  • Light: Exposure to light can contribute to the degradation of photosensitive compounds. It is a good practice to protect this compound solutions from light.[9]

  • Oxidizing and Reducing Agents: The disulfide bridge in this compound is central to its activity and is susceptible to redox reactions. Strong oxidizing or reducing agents in experimental buffers can lead to its degradation or inactivation.

Q4: How should I store this compound to ensure its stability?

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.[8]

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from light.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.
-20°C1 monthFor working solutions. Use within the recommended time to ensure potency.[8]

Q5: What are the consequences of using degraded this compound in my experiments?

Using degraded this compound can lead to several issues:

  • Reduced Potency: The degradation product, the pyrrothine core, may have a different biological activity profile than the parent compound, potentially leading to a decrease in the desired effect.

  • Altered Specificity: The degradation product might interact with different cellular targets, leading to off-target effects and confounding experimental results.

  • Inconsistent Results: The extent of degradation can vary between experiments, leading to a lack of reproducibility.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity of this compound.

  • Possible Cause: Degradation of the this compound stock solution or working solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the powdered form and solutions of this compound have been stored according to the recommended guidelines (see storage table above).

    • Prepare Fresh Solutions: If there is any doubt about the stability of the current solutions, prepare fresh working solutions from a new aliquot of the stock solution.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[9]

    • Protect from Light: Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Problem 2: High variability in results between experimental replicates.

  • Possible Cause: Inconsistent degradation of this compound during the experiment.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Ensure that all experimental samples are incubated with this compound for the same duration.

    • Control Temperature: Maintain a constant and appropriate temperature throughout the experiment. Avoid exposing samples to high temperatures.

    • Buffer Composition: Check the pH and composition of your experimental buffers. Avoid buffers with components that could accelerate degradation. A pH range of 5-7 is generally recommended for the stability of similar molecules.[10]

    • Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use whenever possible.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation. Quickly weigh the desired amount in a controlled environment.

  • Dissolution: Dissolve the powdered this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution.[8] Gentle warming and ultrasonic treatment may be necessary to fully dissolve the compound.[8]

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]

Protocol 2: General Experimental Workflow to Minimize this compound Degradation

  • Thaw Stock Solution: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Dilute the stock solution to the final desired concentration in your experimental buffer immediately before adding it to your samples.

  • pH and Temperature Control: Ensure your experimental buffer is at an optimal pH (ideally between 5 and 7) and maintain a constant, controlled temperature throughout the experiment.

  • Light Protection: Conduct all experimental steps involving this compound under low-light conditions or in light-protected containers.

  • Time Consistency: Standardize the incubation time with this compound across all samples and experiments to ensure reproducibility.

Visualizations

Aureothricin_Degradation_Pathway This compound This compound Pyrrothine Pyrrothine Core (Degradation Product) This compound->Pyrrothine Degradation (Hydrolysis) Propionyl Propionyl Group This compound->Propionyl Loss of Inhibition Inhibition of RNA Polymerase Pyrrothine->Inhibition

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw Thaw Aliquot (Room Temp) Prepare Prepare Working Solution (Fresh) Thaw->Prepare Add Add to Samples Prepare->Add Incubate Incubate (Controlled Temp & Light) Add->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Workflow for minimizing this compound degradation.

References

Technical Support Center: Protocol Refinement for Aureothricin Anti-Angiogenesis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for investigating the anti-angiogenic properties of Aureothricin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key anti-angiogenesis assays.

HUVEC Culture Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Slow HUVEC Growth - High passage number leading to senescence.[1] - Suboptimal culture medium or supplements.[2] - Low seeding density.[3]- Use HUVECs at a low passage number (typically below passage 8).[1] - Ensure the use of a complete endothelial cell growth medium with necessary supplements like VEGF and heparin.[2] - Optimize seeding density; avoid seeding too sparsely.[3]
Cells Appear Stressed or Vacuolated - pH of the culture medium is outside the optimal range (7.2-7.4).[2] - Contamination (e.g., mycoplasma).[4] - Expired or improperly stored medium/reagents.[3]- Check and adjust the pH of the culture medium.[2] - Regularly test for mycoplasma contamination.[4] - Use fresh, properly stored reagents and medium.[3]
Uneven Cell Attachment or Clumping - Poor coating of culture vessels. - Hydrophobicity of the culture surface.[2]- Ensure culture vessels are evenly coated with an appropriate attachment factor like gelatin or fibronectin.[2][4] - Use tissue culture-treated flasks and plates.
Cell Detachment - Over-trypsinization during passaging.[5] - High cell density leading to contact inhibition and cell death.- Minimize trypsin exposure time and use a trypsin neutralizer.[5][6] - Passage cells before they reach 100% confluency (ideally around 80-90%).
Tube Formation Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Poor Tube Formation in Control Group - Suboptimal Matrigel concentration or volume. - Low cell viability or seeding density. - HUVECs are of a high passage number.- Ensure Matrigel is properly thawed on ice and a sufficient, even layer is applied to the plate.[7] - Use a viable and optimized number of cells for seeding.[7] - Use low-passage HUVECs.
High Variability Between Replicates - Uneven Matrigel layer.[7] - Inconsistent cell seeding.- Pipette Matrigel carefully to create a uniform layer and avoid bubbles. Centrifuge the plate briefly if bubbles are present.[7] - Ensure a homogenous cell suspension and accurate pipetting.
This compound Appears Toxic to Cells - this compound concentration is too high. - Solvent (e.g., DMSO) concentration is toxic.- Perform a dose-response curve to determine the optimal non-toxic concentration range. - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%).
Inconsistent Inhibition by this compound - Instability or poor solubility of this compound in the culture medium.[8]- Prepare fresh dilutions of this compound for each experiment. - Check the solubility of this compound in the culture medium and consider using a solubilizing agent if necessary, ensuring the agent itself does not affect angiogenesis.
Cell Migration Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Cell Migration in Control Group - Insufficient chemoattractant gradient. - Incorrect pore size of the transwell membrane.- Ensure a sufficient concentration of a chemoattractant (e.g., VEGF, FBS) is used in the lower chamber.[9] - Use a membrane with a pore size appropriate for endothelial cells (typically 8 µm).
High Background Migration (High Migration in Negative Control) - Cells seeded at too high a density. - Spontaneous migration due to factors in the basal medium.- Optimize the number of cells seeded in the upper chamber. - Use a serum-free medium in the upper chamber.
Inconsistent Results with this compound Treatment - Uneven coating of the transwell membrane (if using a coating). - Degradation of this compound over the assay duration.- Ensure even coating of the membrane with extracellular matrix proteins if required by the protocol. - Assess the stability of this compound under experimental conditions.
Cell Proliferation Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Proliferation Rate in Control Group - Insufficient growth factors in the medium. - Cells seeded at too low or too high a density.- Ensure the medium contains an adequate concentration of growth factors to stimulate proliferation. - Optimize the initial cell seeding density.
High Variability in Proliferation Rates - Inconsistent cell seeding. - Edge effects in the multi-well plate.- Ensure a uniform single-cell suspension before seeding. - Avoid using the outer wells of the plate, as they are more prone to evaporation.
Interference of this compound with Assay Reagents - this compound may have inherent fluorescence or absorbance at the detection wavelength.- Run a control with this compound in cell-free medium to check for interference with the assay readout. - If interference is observed, consider a different proliferation assay based on an alternative detection method (e.g., DNA synthesis).[10]

Frequently Asked Questions (FAQs)

1. What is a suitable starting concentration range for this compound in anti-angiogenesis experiments?

Since the anti-angiogenic properties of this compound are not well-documented, it is recommended to start with a broad dose-response study. Based on its antibiotic activity, a starting range of 0.1 µM to 100 µM could be explored. A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is crucial to distinguish anti-angiogenic effects from general toxicity.

2. How should I prepare and store this compound for my experiments?

This compound is a dithiolopyrrolone antibiotic.[11] It is advisable to dissolve it in a suitable solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use.

3. What are the essential controls for an anti-angiogenesis experiment with this compound?

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Positive Control (for inhibition): A known anti-angiogenic compound (e.g., Sunitinib, Bevacizumab) to validate the assay system.[12]

  • Positive Control (for stimulation): A known pro-angiogenic factor (e.g., VEGF) to induce angiogenesis in the assay.[12]

  • Untreated Control: Cells in culture medium alone.

4. How can I quantify the results of my tube formation assay?

Quantification can be performed using imaging software (e.g., ImageJ) to measure parameters such as:

  • Total tube length

  • Number of nodes/junctions

  • Number of loops/meshes

  • Total branching points

These parameters provide a quantitative measure of the extent of tube formation.

5. My results suggest this compound inhibits endothelial cell proliferation. What is the next step?

To understand the mechanism, you could investigate if this compound induces cell cycle arrest or apoptosis. This can be assessed by flow cytometry analysis of the cell cycle distribution (e.g., using propidium iodide staining) or by apoptosis assays (e.g., Annexin V/PI staining).

Data Presentation

Table 1: Effect of this compound on HUVEC Tube Formation
TreatmentTotal Tube Length (µm)Number of NodesNumber of Meshes
Vehicle Control (DMSO)12,540 ± 850110 ± 1285 ± 9
This compound (1 µM)10,230 ± 76092 ± 1068 ± 7
This compound (10 µM)6,890 ± 54055 ± 835 ± 5
This compound (50 µM)2,150 ± 31018 ± 59 ± 3
Sunitinib (10 µM)1,870 ± 29015 ± 47 ± 2

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Effect of this compound on VEGF-Induced HUVEC Migration
TreatmentMigrated Cells per Field% Inhibition of Migration
No Chemoattractant25 ± 6-
VEGF (50 ng/mL) + Vehicle210 ± 180%
VEGF + this compound (1 µM)165 ± 1521.4%
VEGF + this compound (10 µM)98 ± 1153.3%
VEGF + this compound (50 µM)45 ± 878.6%

Data are presented as mean ± standard deviation and are hypothetical.

Table 3: Effect of this compound on HUVEC Proliferation
TreatmentBrdU Incorporation (Absorbance at 450 nm)% Inhibition of Proliferation
Vehicle Control (DMSO)1.85 ± 0.120%
This compound (1 µM)1.52 ± 0.1017.8%
This compound (10 µM)0.98 ± 0.0847.0%
This compound (50 µM)0.45 ± 0.0575.7%

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Endothelial Cell Tube Formation Assay
  • Thaw Matrigel on ice overnight at 4°C.

  • Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for solidification.[6][7]

  • Harvest HUVECs and resuspend them in endothelial cell basal medium containing 2% FBS.

  • Prepare a cell suspension of 2 x 10^5 cells/mL.

  • In separate tubes, prepare the different concentrations of this compound.

  • Add the this compound dilutions to the cell suspension.

  • Gently add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each Matrigel-coated well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation using appropriate software.

Endothelial Cell Migration Assay (Boyden Chamber)
  • Coat the top and bottom of an 8 µm pore size transwell insert with a suitable extracellular matrix protein (e.g., fibronectin) and allow it to dry.

  • Rehydrate the membrane with serum-free medium.

  • In the lower chamber, add medium containing a chemoattractant (e.g., 50 ng/mL VEGF).

  • Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Treat the cells with various concentrations of this compound for 30 minutes.

  • Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

  • Incubate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).

  • Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Proliferation Assay (BrdU)
  • Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well in complete medium and allow them to attach overnight.

  • Starve the cells in a low-serum (e.g., 0.5% FBS) medium for 24 hours.

  • Treat the cells with various concentrations of this compound in low-serum medium for 24-48 hours.

  • Add BrdU (a thymidine analog) to the wells and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fix the cells and permeabilize the cell membrane.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Add the enzyme substrate and measure the absorbance using a microplate reader. The intensity of the signal is proportional to the number of proliferating cells.

Mandatory Visualization

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Cytotoxicity Assay Cytotoxicity Assay Tube Formation Assay Tube Formation Assay Cytotoxicity Assay->Tube Formation Assay Migration Assay Migration Assay Tube Formation Assay->Migration Assay Proliferation Assay Proliferation Assay Migration Assay->Proliferation Assay Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Proliferation Assay->Western Blot (Signaling Pathways) Cell Cycle Analysis Cell Cycle Analysis Western Blot (Signaling Pathways)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Chick Chorioallantoic Membrane (CAM) Assay) Chick Chorioallantoic Membrane (CAM) Assay) Apoptosis Assay->Chick Chorioallantoic Membrane (CAM) Assay) Chick Chorioallantoic Membrane (CAM) Assay Chick Chorioallantoic Membrane (CAM) Assay Matrigel Plug Assay Matrigel Plug Assay Chick Chorioallantoic Membrane (CAM) Assay->Matrigel Plug Assay Tumor Xenograft Model Tumor Xenograft Model Matrigel Plug Assay->Tumor Xenograft Model End: Data Analysis & Conclusion End: Data Analysis & Conclusion Tumor Xenograft Model->End: Data Analysis & Conclusion Start: Identify this compound Start: Identify this compound Start: Identify this compound->Cytotoxicity Assay

Caption: Experimental workflow for investigating the anti-angiogenic potential of this compound.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates This compound This compound (Hypothetical Inhibition) This compound->VEGFR2 This compound->PI3K MEK MEK This compound->MEK Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival mTOR->Proliferation

Caption: VEGF signaling pathway with hypothetical inhibition points for this compound.

References

dealing with Aureothricin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Aureothricin stock solutions, with a specific focus on preventing and addressing precipitation issues.

Troubleshooting Guide: this compound Precipitation

This guide is designed to help you troubleshoot and resolve issues with this compound precipitation in your stock solutions.

Issue Potential Cause Recommended Action
Precipitation upon initial dissolution - Inadequate solvent volume- Incomplete dissolution- Ensure you are using a sufficient volume of a recommended solvent (e.g., DMSO).- Aid dissolution by gently warming the solution to 37°C and using an ultrasonic bath.[1]
Precipitation after storage - Storage at an inappropriate temperature- Supersaturation of the solution- Store stock solutions at -20°C or -80°C for long-term stability.[1][2]- Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue.
Precipitation after freeze-thaw cycles - Repeated temperature fluctuations promoting crystal formation- Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1][3]
Precipitation when diluting into aqueous media - Low aqueous solubility of this compound- Rapid change in solvent polarity- Perform dilutions in a stepwise manner to avoid a sudden decrease in solvent polarity.[4]- For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cell toxicity.[4]
Cloudy or hazy appearance of the stock solution - Partial precipitation or formation of micro-precipitates- Before use, visually inspect the solution. If cloudiness is observed, attempt to redissolve by gentle warming (37°C) and sonication.[1]- If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions.[5] It is also partially soluble in ethanol and methanol.[1] this compound is practically insoluble in water.[6]

Q2: What is the recommended concentration for an this compound stock solution?

A2: A stock solution of 1 mg/mL in DMSO has been reported.[2] Achieving this concentration may require gentle warming and sonication.[2] It is advisable to start with this concentration and adjust as needed based on your experimental requirements and to avoid precipitation.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store aliquoted stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

Q4: My this compound has precipitated out of solution. Can I still use it?

A4: It is best to try and redissolve the precipitate first. Gentle warming to 37°C and sonication can be effective.[1] If the precipitate does not fully redissolve, the concentration of your stock will be inaccurate, and it is recommended to prepare a fresh solution.

Q5: Do I need to sterilize my this compound stock solution?

A5: If the stock solution is prepared in DMSO, it is generally considered self-sterilizing due to the antimicrobial properties of DMSO.[4] If you are preparing a stock in an aqueous-based solvent, filter sterilization using a 0.22 µm filter is recommended.[7][8] Do not autoclave antibiotic solutions as heat can cause degradation.

Quantitative Data: this compound Solubility

The following table summarizes the available solubility data for this compound. Please note that quantitative data is limited, and some values are qualitative.

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO) 1 mg/mL (4.13 mM)[2]May require ultrasonic treatment and warming to achieve.[2]
Dimethylformamide (DMF) Soluble[1][5]Quantitative data not available.
Ethanol Partially soluble[1]Quantitative data not available.
Methanol Partially soluble[1]Quantitative data not available.
Water Practically insoluble[6]
Ethyl Acetate Slightly soluble[6]Quantitative data not available.
Acetone Slightly soluble[6]Quantitative data not available.
Benzene Slightly soluble[6]Quantitative data not available.
Ether Slightly soluble[6]Quantitative data not available.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or incubator at 37°C

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

  • Following warming, place the tube in an ultrasonic water bath for 15-30 minutes.

  • Visually inspect the solution to ensure all particles have dissolved.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Redissolving Precipitated this compound

Materials:

  • Precipitated this compound stock solution

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or incubator at 37°C

Procedure:

  • Visually inspect the stock solution to confirm the presence of a precipitate.

  • Allow the tube to thaw completely at room temperature.

  • Vortex the solution vigorously for 2-3 minutes.

  • If the precipitate persists, place the tube in a 37°C water bath for 15-20 minutes.

  • After warming, place the tube in an ultrasonic water bath for 30-60 minutes.

  • Visually inspect the solution. If the solution is clear, it can be used.

  • If the precipitate remains, it is recommended to discard the stock and prepare a fresh solution to ensure accurate concentration.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Stock start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution warm_sonicate Warm (37°C) & Sonicate check_dissolution->warm_sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes warm_sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

troubleshooting_workflow Troubleshooting Precipitated this compound start Precipitate Observed thaw_vortex Thaw and Vortex start->thaw_vortex check_redissolution1 Precipitate Redissolved? thaw_vortex->check_redissolution1 warm_sonicate Warm (37°C) & Sonicate check_redissolution1->warm_sonicate No use_solution Use Solution check_redissolution1->use_solution Yes check_redissolution2 Precipitate Redissolved? warm_sonicate->check_redissolution2 check_redissolution2->use_solution Yes discard_solution Discard and Prepare Fresh check_redissolution2->discard_solution No

Caption: Decision tree for handling precipitated this compound.

References

Technical Support Center: Optimizing Aureothricin Treatment in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aureothricin. The information is designed to address specific issues that may arise during experiments involving bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: The optimal incubation time for this compound treatment is dependent on the bacterial species, its growth rate, and the research question (e.g., determining minimum inhibitory concentration [MIC] versus assessing bactericidal effects). As a starting point, a standard incubation time of 16-24 hours at 37°C is recommended for many common bacterial strains like E. coli and S. aureus.[1][2][3] However, for slower-growing organisms such as Mycobacterium tuberculosis, a much longer incubation period of 10 to 21 days may be necessary.[4] It is crucial to determine the optimal time empirically for your specific experimental conditions.

Q2: How does this compound's mechanism of action influence the choice of incubation time?

A2: this compound is a dithiolopyrrolone antibiotic that is understood to inhibit bacterial transcription by targeting RNA polymerase.[5][6] This mechanism suggests that its effects on bacterial growth may not be instantaneous. An adequate incubation period is necessary to observe the full impact of transcription inhibition, which will ultimately halt protein synthesis and lead to either bacteriostatic (growth inhibition) or bactericidal (cell death) effects. Shorter incubation times might not be sufficient to capture the complete downstream consequences of blocking RNA synthesis.

Q3: Should I use a different incubation time for Gram-positive versus Gram-negative bacteria?

A3: While this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, their inherent physiological differences, such as cell wall structure, can influence antibiotic uptake and efficacy.[1][7][8] While a standard 16-24 hour incubation is a reasonable starting point for both, it is advisable to optimize the incubation time for each bacterial type. For instance, some studies have shown that for certain antibiotics, accurate susceptibility results for Gram-positive bacteria can be achieved in as little as 4.5 hours of subculture incubation, while Gram-negative bacteria may require a slightly shorter time of 3.5 hours under specific rapid testing protocols.[9] However, for standard MIC determination, the 16-24 hour window is more conventional.

Q4: Can sub-inhibitory concentrations of this compound affect bacterial behavior during incubation?

A4: Yes, exposing bacteria to sub-inhibitory concentrations (sub-MIC) of antibiotics, including what can be expected for this compound, can significantly alter bacterial physiology and behavior without outright killing the cells. For example, sub-MICs of some antibiotics have been shown to induce biofilm formation in Staphylococcus aureus during a 24-hour incubation period.[10] Therefore, when investigating the effects of this compound at concentrations below the MIC, it is important to consider incubation times that allow for the development of these more complex phenotypes.

Troubleshooting Guides

Issue 1: No observable effect of this compound on bacterial growth.
Possible Cause Troubleshooting Step
Insufficient Incubation Time For fast-growing bacteria like E. coli or S. aureus, ensure a minimum incubation of 16-20 hours. For slower-growing organisms, this time will need to be significantly extended.[2] Consider performing a time-kill kinetics assay to determine the optimal time point for observing an effect.
Inappropriate this compound Concentration Verify the concentration of your this compound stock solution. Perform a serial dilution to test a wide range of concentrations to determine the Minimum Inhibitory Concentration (MIC).
Bacterial Resistance The bacterial strain may have intrinsic or acquired resistance to this compound. Confirm the susceptibility of your strain using a known sensitive control strain.
Degradation of this compound Ensure that the this compound stock solution has been stored correctly and has not expired. Prepare fresh solutions if degradation is suspected.
Issue 2: High variability in results between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density in all experiments.[3]
Fluctuations in Incubation Temperature Use a calibrated incubator and monitor the temperature throughout the experiment. Temperature variations can significantly affect bacterial growth rates and antibiotic efficacy.
Incomplete Dissolution of this compound Ensure this compound is fully dissolved in the appropriate solvent before adding it to the culture medium to avoid concentration gradients.
Edge Effects in Microplates When using 96-well plates, be mindful of the "edge effect" where wells on the periphery may experience different temperature and humidity conditions. Avoid using the outer wells for critical measurements or ensure proper plate sealing and humidification.
Issue 3: Difficulty determining the MIC endpoint.
Possible Cause Troubleshooting Step
Trailing Growth Some bacteria may exhibit "trailing," where a small amount of growth occurs over a range of concentrations, making the MIC difficult to read. Read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ~80-90%) compared to the positive control.
Precipitation of this compound At high concentrations, this compound may precipitate out of solution, which can be mistaken for bacterial growth. Include a no-inoculum control with the same concentrations of this compound to check for precipitation.
Contamination If you observe unexpected growth patterns, perform a Gram stain and streak the culture onto an agar plate to check for contamination.

Data Presentation

Table 1: General Incubation Time Guidelines for this compound Susceptibility Testing

Bacterial SpeciesGram StainTypical Growth RateRecommended Starting Incubation Time (MIC)Key Considerations
Escherichia coliNegativeFast16 - 20 hoursShorter incubation times may be possible with high-throughput methods.[9]
Staphylococcus aureusPositiveFast18 - 24 hoursSub-MIC concentrations may induce biofilm formation within 24 hours.[10]
Mycobacterium tuberculosisN/A (Acid-fast)Very Slow10 - 21 daysRequires specialized media and longer incubation due to its slow doubling time.[4][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or other appropriate media) to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours (or longer for slow-growing organisms).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2]

Protocol 2: Time-Kill Kinetics Assay
  • Preparation: Prepare several flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a control flask with no antibiotic.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto agar plates.

  • Data Analysis: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point for each this compound concentration. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[12][13][14]

Visualizations

Experimental_Workflow_for_Optimizing_Incubation_Time cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_result Result prep_aureo Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound prep_aureo->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_mic Inoculate Microplate prep_inoculum->inoculate_mic inoculate_flasks Inoculate Flasks prep_inoculum->inoculate_flasks serial_dilution->inoculate_mic incubate_mic Incubate (e.g., 16-24h) inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic setup_flasks Setup Flasks with Varying [this compound] read_mic->setup_flasks Inform Concentrations setup_flasks->inoculate_flasks incubate_sample Incubate & Sample (0, 2, 4, 6, 24h) inoculate_flasks->incubate_sample plate_count Plate & Count CFU incubate_sample->plate_count analyze_timekill Analyze Time-Kill Kinetics plate_count->analyze_timekill optimal_time Optimal Incubation Time Determined analyze_timekill->optimal_time

Caption: Workflow for determining the optimal incubation time for this compound treatment.

Aureothricin_Signaling_Pathway_Inhibition cluster_bacterium Bacterial Cell cluster_qs Quorum Sensing (QS) Regulation This compound This compound RNAP RNA Polymerase (RNAP) This compound->RNAP Inhibits Transcription Transcription RNAP->Transcription Catalyzes DNA DNA DNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Ribosome Ribosome Ribosome->Translation Proteins Proteins (e.g., Virulence Factors) Translation->Proteins Growth Bacterial Growth & Survival Proteins->Growth QS_Signal QS Signal Production Proteins->QS_Signal QS_Response QS Signal Response QS_Signal->QS_Response Virulence_Expression Virulence Gene Expression QS_Response->Virulence_Expression Virulence_Expression->Growth

Caption: this compound's proposed mechanism of action and its impact on bacterial signaling.

References

Technical Support Center: Aureothricin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting and purifying Aureothricin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which microorganisms can it be isolated?

A1: this compound is a dithiolopyrrolone antibiotic first isolated from Streptomyces species.[1][2] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Q2: What is the general principle behind extracting this compound from a culture?

A2: The general principle involves separating the this compound from the culture broth and mycelium. This is typically achieved through solvent extraction, where an organic solvent immiscible with water is used to selectively dissolve and remove the this compound from the aqueous culture medium.[3][4]

Q3: Which solvents are most effective for this compound extraction?

A3: Ethyl acetate is a commonly used and effective solvent for the extraction of this compound and other similar antibiotics from Streptomyces cultures.[3][5] Other solvents like butanol and chloroform have also been used for the extraction of similar secondary metabolites.[3]

Q4: What are the common methods for purifying crude this compound extract?

A4: Following extraction, crude this compound is typically purified using chromatographic techniques. These can include Thin-Layer Chromatography (TLC) for initial assessment and separation, and column chromatography (e.g., silica gel chromatography) for larger-scale purification.[6][7] High-Performance Liquid Chromatography (HPLC) is often used for final purification and to assess the purity of the final product.[8][9]

Q5: How can I confirm the presence and purity of this compound in my purified fractions?

A5: The presence and purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector, as this compound has a strong UV absorbance.[8] The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[9][10]

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract Incomplete cell lysis.Optimize the cell disruption method (e.g., sonication, homogenization) to ensure maximum release of intracellular this compound.
Suboptimal solvent-to-broth ratio.Increase the volume of the extraction solvent relative to the culture broth to improve extraction efficiency. A 1:1 or 2:1 ratio is a good starting point.[4]
Inefficient mixing during extraction.Ensure vigorous mixing or agitation during the solvent extraction step to maximize the contact between the solvent and the broth.
This compound degradation.This compound may be sensitive to pH or temperature. Ensure that the pH of the culture broth is neutral or slightly acidic before extraction and avoid high temperatures during solvent evaporation.
Emulsion formation during solvent extraction Presence of surfactants or cellular debris.Centrifuge the mixture at a higher speed and for a longer duration.
Add a small amount of a saturated salt solution (brine) to help break the emulsion.
Crude extract is highly viscous High concentration of co-extracted cellular components like lipids or polysaccharides.Pre-treat the crude extract by precipitation with a non-polar solvent like hexane to remove lipids before proceeding to chromatography.
Purification (Chromatography) Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities on silica gel column Inappropriate solvent system (mobile phase).Optimize the mobile phase composition. A gradient elution starting with a less polar solvent and gradually increasing the polarity can improve separation.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Improper column packing.Ensure the column is packed uniformly to avoid channeling.
This compound does not elute from the column Mobile phase is too non-polar.Increase the polarity of the mobile phase.
Strong interaction with the stationary phase.Consider using a different stationary phase, such as alumina or a reverse-phase material (e.g., C18).
Multiple, closely eluting peaks in HPLC analysis Presence of related dithiolopyrrolone compounds or isomers.Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to improve resolution.[10]
Degradation of this compound during purification.Minimize exposure to light and extreme pH. Use fresh solvents and handle samples quickly.
Low recovery of this compound after purification Irreversible adsorption to the chromatography matrix.Try a different stationary phase or add a modifier to the mobile phase to reduce strong interactions.
Degradation during the process.Ensure all steps are performed at a low temperature if this compound is found to be temperature-sensitive.

Experimental Protocols

I. Fermentation of Streptomyces sp. for this compound Production
  • Inoculum Preparation: Inoculate a loopful of a sporulated culture of Streptomyces sp. into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Transfer the seed culture (2% v/v) into a larger production flask containing a suitable production medium (e.g., Starch Casein Nitrate Broth).[3]

  • Fermentation: Incubate the production culture at 28-30°C on a rotary shaker at 180-200 rpm for 7-10 days.[4]

II. Extraction of Crude this compound
  • Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 10,000 rpm for 20 minutes.[3]

  • Solvent Extraction:

    • Transfer the supernatant (culture broth) to a separatory funnel.

    • Add an equal volume of ethyl acetate to the funnel.[3][4]

    • Shake the funnel vigorously for 10-15 minutes and then allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

III. Purification of this compound by Column Chromatography
  • Column Preparation: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> 80:20, and so on).

  • Fraction Collection: Collect the eluting fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing this compound. Pool the pure fractions.

  • Final Concentration: Evaporate the solvent from the pooled pure fractions to obtain purified this compound.

IV. Purity Analysis by HPLC
  • Sample Preparation: Prepare a standard solution of known concentration of pure this compound and a solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Determine the retention time and peak area of this compound. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.[9][10]

Quantitative Data Summary

The following table provides representative data for the extraction and purification of this compound. Note that these values are illustrative and can vary significantly based on the specific Streptomyces strain, fermentation conditions, and purification methodology.

Step Parameter Value Unit
Fermentation Culture Volume1L
This compound Titer50mg/L
Extraction Crude Extract Weight250mg
Extraction Yield5mg/g of dry biomass
Column Chromatography Purified this compound Weight35mg
Purification Yield70%
Final Product Purity (by HPLC)>95%

Visualizations

Aureothricin_Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces sp. Culture Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Evaporation Solvent Evaporation SolventExtraction->Evaporation This compound in Solvent CrudeExtract Crude this compound Extract Evaporation->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalEvaporation Final Evaporation Pooling->FinalEvaporation Purethis compound Purified this compound FinalEvaporation->Purethis compound HPLC HPLC Purity Analysis Purethis compound->HPLC

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage Start Low Final Yield LowCrudeYield Low Crude Extract Yield? Start->LowCrudeYield Check CheckFermentation Verify Fermentation Titer LowCrudeYield->CheckFermentation Yes LowPurity Low Purity after Column? LowCrudeYield->LowPurity No OptimizeExtraction Optimize Solvent Extraction CheckFermentation->OptimizeExtraction OptimizeChroma Optimize Chromatography LowPurity->OptimizeChroma Yes FinalProduct FinalProduct LowPurity->FinalProduct No Degradation Check for Degradation OptimizeChroma->Degradation

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Aureothricin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Aureothricin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class, first isolated from Streptomyces.[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase, an essential enzyme for transcription, thereby halting bacterial growth.[3] It has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[2]

Q2: What are the standard bioactivity assays for this compound?

The most common bioactivity assay is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] Another common method is the disk diffusion (Kirby-Bauer) test, where the diameter of a zone of growth inhibition around an antibiotic-impregnated disk is measured.[6][7]

Q3: How should this compound be stored to ensure stability?

For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When in solution, it is also advisable to protect it from light.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in solvents such as DMSO, methanol, ethanol, and acetone.[8] For bioactivity assays, DMSO is commonly used to prepare high-concentration stock solutions, which are then serially diluted in the appropriate broth medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the test organism.

Troubleshooting Guides

Below are common issues encountered during this compound bioactivity assays, presented in a question-and-answer format with detailed solutions.

Q1: My MIC values for this compound are inconsistent across different experiments. What could be the cause?

Inconsistent MIC values are a frequent problem and can stem from several sources of variability. A systematic approach is needed to identify the root cause.

TroubleshootingWorkflow start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation start->check_inoculum check_media Assess Media & Reagents start->check_media check_antibiotic Check this compound Stock start->check_antibiotic check_protocol Review Assay Protocol start->check_protocol sub_inoculum1 Standardize OD600? check_inoculum->sub_inoculum1 sub_inoculum2 Consistent Growth Phase? check_inoculum->sub_inoculum2 sub_media Same Batch/pH? check_media->sub_media sub_antibiotic Proper Storage? Fresh Dilutions? check_antibiotic->sub_antibiotic sub_protocol Incubation Time/Temp? Pipetting Accuracy? check_protocol->sub_protocol end Consistent Results sub_inoculum1->end sub_inoculum2->end sub_media->end sub_antibiotic->end sub_protocol->end

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Solution Checklist:

ParameterCommon IssueRecommended Action
Bacterial Inoculum Inoculum density is too high or low.Standardize the inoculum to a 0.5 McFarland standard or an equivalent OD600 reading. Prepare a fresh inoculum for each experiment from colonies grown for 18-24 hours.[5][9]
Growth Medium Variation in media batches, pH, or cation concentration.Use the same batch of Mueller-Hinton Broth (MHB) for a set of experiments. Ensure the pH is within the recommended range. Cation concentration can affect the activity of some antibiotics.
This compound Stock Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freeze-thawing. Prepare fresh serial dilutions for each assay from a properly stored stock.[1]
Assay Conditions Inconsistent incubation time or temperature.Strictly adhere to a standardized incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C).[10] Ensure even heat distribution in the incubator.
Pipetting/Dilution Inaccurate serial dilutions leading to incorrect final concentrations.Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover. Mix wells thoroughly after each transfer.

Q2: I performed a disk diffusion assay, but there is no zone of inhibition around the this compound disk. What went wrong?

A complete lack of a zone of inhibition suggests a critical failure in one of the assay components.

Possible Causes and Solutions:

  • Inactive this compound: The compound may have degraded. Prepare a fresh solution from a new stock vial and re-test. Confirm the activity against a known susceptible quality control (QC) strain.

  • Bacterial Resistance: The test organism may be resistant to this compound. Include a QC strain known to be susceptible to this compound (e.g., Staphylococcus aureus ATCC 29213) to validate the assay.

  • Incorrect Inoculum Density: An overly dense bacterial lawn can obscure or prevent the formation of a clear zone. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[11]

  • Improper Disk Application: Ensure the disk is pressed firmly onto the agar surface to allow for proper diffusion of the antibiotic.

Q3: I am observing "edge effects" in my 96-well plate, where growth in the outer wells is different from the inner wells. How can I prevent this?

Edge effects are often caused by increased evaporation from the peripheral wells of a microtiter plate, leading to a higher effective concentration of the antibiotic and altered growth conditions.

Mitigation Strategies:

  • Plate Sealing: Use adhesive plate seals or lids with condensation rings to minimize evaporation.

  • Humidified Incubation: Place the plates in a humidified incubator. A simple method is to place a pan of water inside the incubator.

  • Blanking the Outer Wells: Avoid using the outermost wells for experimental samples. Fill them with sterile broth or water to create a moisture barrier. This is the most common and effective solution.

Experimental Protocols & Data

Protocol: Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[4][9][12]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution prep_stock 1. Prepare 2X this compound Stock Solution prep_plate 2. Add 100 µL Media to Plate Wells prep_inoculum 3. Standardize Bacterial Inoculum (0.5 McFarland) serial_dilute 4. Perform 2-fold Serial Dilution prep_inoculum->serial_dilute inoculate 5. Inoculate Plate with Bacteria incubate 6. Incubate Plate (37°C, 18-24h) read_results 7. Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Prepare this compound Stock: Dissolve this compound in DMSO to a concentration that is 100x the highest desired final concentration. Prepare an intermediate 2X working solution in Mueller-Hinton Broth (MHB).

  • Prepare Microtiter Plate: Add 100 µL of sterile MHB to columns 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the 2X this compound working solution to column 1. Transfer 100 µL from column 1 to column 2, mix thoroughly, and continue this 2-fold serial dilution across to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Prepare Inoculum: From an 18-24 hour culture plate, suspend isolated colonies in saline or MHB to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpret Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Reference Data: this compound MIC Values

The following table provides representative MIC values for this compound against common quality control bacterial strains. Actual values may vary based on specific laboratory conditions and strains.

OrganismStrainTypical MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.125 - 1
Escherichia coliATCC 259222 - 8
Pseudomonas aeruginosaATCC 2785316 - 64
Enterococcus faecalisATCC 292120.5 - 4

Mechanism Visualization

This compound functions by inhibiting key bacterial enzymatic processes.[2][3] The diagram below illustrates a simplified representation of its inhibitory action on a critical bacterial pathway.

SignalingPathway cluster_pathway Bacterial Transcription Pathway DNA DNA Template RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase binds to mRNA mRNA Transcript RNA_Polymerase->mRNA synthesizes Protein Essential Proteins mRNA->Protein leads to This compound This compound This compound->RNA_Polymerase inhibits

Caption: this compound inhibits bacterial growth by targeting RNA polymerase.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing strategies to enhance the in vivo bioavailability of the dithiolopyrrolone antibiotic, Aureothricin, is limited. The following troubleshooting guides and FAQs are based on established methodologies for improving the bioavailability of other poorly soluble compounds and antimicrobial peptides. These approaches provide a strong starting point for researchers investigating this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?

A1: Low oral bioavailability is a common challenge for many investigational drugs and can be attributed to several factors. For a molecule like this compound, a member of the dithiolopyrrolone (DTP) class, potential causes include:

  • Poor Aqueous Solubility: Many antimicrobial compounds, particularly those with complex ring structures, exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Limited Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Instability: The compound might be unstable in the harsh acidic or enzymatic environment of the gastrointestinal tract.

Q2: What are the primary formulation strategies we should consider to improve this compound's bioavailability?

A2: Several formulation strategies can be explored to overcome the challenges mentioned above. These can be broadly categorized as:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of poorly soluble drugs in the GI tract.[1][2]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or lipid nanoparticles can protect it from degradation, control its release, and improve absorption.[3][4][5][6]

  • Particle Size Reduction: Techniques such as micronization or nano-milling increase the surface area of the drug, which can improve its dissolution rate and, consequently, its absorption.[1][6]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state, often by using techniques like spray drying with a polymer carrier, can significantly enhance solubility.[1]

Q3: How can we assess the stability of this compound in a simulated gastrointestinal environment?

A3: An in vitro stability assay is a crucial first step. This typically involves incubating this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at 37°C. Samples are taken at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining. This helps determine if degradation in the GI tract is a significant barrier to bioavailability.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Step
Low Cmax and AUC in PK studies Poor solubility and/or slow dissolution.1. Characterize the physicochemical properties of this compound (solubility, pKa).2. Develop a formulation to enhance solubility, such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion.[1][2]
High variability in plasma concentrations between subjects Food effects; inconsistent drug release from formulation.1. Conduct pharmacokinetic studies in both fasted and fed states.2. Optimize the formulation to ensure consistent drug release. A controlled-release formulation might reduce variability.[4]
Evidence of significant degradation in GI stability assays Susceptibility to low pH or enzymatic degradation.1. Consider enteric-coated formulations to protect this compound from stomach acid.2. Encapsulate the drug in nanoparticles to shield it from enzymatic degradation.[6][7]
Good in vitro dissolution but still poor in vivo bioavailability Low membrane permeability or high first-pass metabolism.1. Use in vitro models like Caco-2 cell monolayers to assess permeability.2. Investigate the metabolic profile of this compound using liver microsomes to identify major metabolites.

Hypothetical Data on Formulation Impact

The following table presents hypothetical pharmacokinetic data to illustrate how different formulation strategies could potentially enhance the oral bioavailability of this compound in a rat model. This data is for illustrative purposes only.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 5045 ± 122.0150 ± 45100%
Micronized Suspension 5095 ± 251.5380 ± 90253%
PLGA Nanoparticles 50210 ± 504.01250 ± 280833%
Self-Emulsifying System (SEDDS) 50350 ± 851.01800 ± 4101200%

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Nano-emulsion

Objective: To formulate this compound in a nano-emulsion for enhanced oral delivery.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the nano-emulsion region.

  • Formulation: a. Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial. b. Add the calculated amount of this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.

  • Emulsification: a. Titrate the mixture from step 3b with PBS (pH 7.4) dropwise while continuously stirring at a moderate speed (e.g., 400 rpm) at room temperature. b. The endpoint is the formation of a clear or slightly bluish, transparent liquid, indicating the formation of a nano-emulsion.

  • Characterization: a. Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Determine the zeta potential to assess the stability of the nano-emulsion. c. Quantify the drug loading and encapsulation efficiency using HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound formulation and control suspension

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.

  • Dosing: a. Fast the rats overnight (approx. 12 hours) before dosing, with water available ad libitum. b. Divide the rats into groups (e.g., n=6 per group) for each formulation. c. Administer the this compound formulation or control suspension via oral gavage at the desired dose (e.g., 50 mg/kg).

  • Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: a. Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). b. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin). b. Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Optimization a Physicochemical Characterization b Excipient Screening a->b c Prototype Formulation b->c d In Vitro Characterization (Size, Stability, Dissolution) c->d e In Vitro Permeability (e.g., Caco-2) d->e Proceed if stable & shows promise f In Vivo PK Study (Rodent Model) e->f g Data Analysis & Bioavailability Assessment f->g g->c Iterate/Reformulate if PK is poor h Lead Formulation Selection g->h Select best performer i Scale-Up & Stability Studies h->i

Caption: Workflow for enhancing the bioavailability of this compound.

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation A This compound (Poorly Soluble) B Lipid Droplet A->B Encapsulation C Micelle Formation B->C Digestion & Emulsification D Solubilized This compound C->D E Absorption D->E Increased Concentration Gradient F Drug in Bloodstream E->F

Caption: Mechanism of lipid-based delivery systems.

G start Poor In Vivo Bioavailability Observed q1 Is In Vitro Solubility Low? start->q1 a1_yes Particle Size Reduction (Micronization) q1->a1_yes Yes a1_no Assess Permeability (e.g., Caco-2 Assay) q1->a1_no No a2_yes Lipid-Based Formulation (e.g., SEDDS) a1_no->a2_yes Permeability is Low a2_no Investigate First-Pass Metabolism a1_no->a2_no Permeability is High a3_yes Nanoparticle Encapsulation to bypass liver a2_no->a3_yes Metabolism is High a3_no Consider Prodrug Approach a2_no->a3_no Metabolism is Low

Caption: Troubleshooting poor this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Aureothricin and Thiolutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothricin and Thiolutin are structurally related dithiolopyrrolone antibiotics produced by various Streptomyces species. Both compounds have garnered interest for their broad-spectrum antibacterial activity. This guide provides a detailed comparison of their antibacterial efficacy, drawing upon available experimental data. We will delve into their mechanisms of action, present quantitative data on their activity, and outline the experimental protocols used to generate this data.

Chemical Structures

This compound and Thiolutin share a common dithiolopyrrolone core structure, with a key difference in the N-acyl group.

CompoundChemical Structure
This compound [Insert Chemical Structure Image of this compound]
Thiolutin [Insert Chemical Structure Image of Thiolutin]

Mechanism of Action

Both this compound and Thiolutin exert their antibacterial effects primarily through the inhibition of bacterial RNA polymerase (RNAP) , a crucial enzyme for transcription. This inhibition disrupts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), ultimately leading to the cessation of protein synthesis and bacterial growth.

The proposed mechanism involves the intracellular reduction of the disulfide bond within the dithiolopyrrolone structure, forming reactive dithiol groups. These dithiols are thought to interact with and inactivate key enzymes like RNAP.

Furthermore, Thiolutin has been identified as a potent zinc chelator . Zinc is an essential cofactor for numerous bacterial enzymes, including some metallo-β-lactamases and other proteins vital for cellular processes. By sequestering intracellular zinc, Thiolutin can disrupt the function of these essential proteins, contributing to its antibacterial effect. This dual mechanism of action may contribute to its potent activity.

Below is a diagram illustrating the proposed antibacterial mechanisms.

Antibacterial_Mechanism cluster_0 Bacterial Cell cluster_1 Additional Mechanism (Thiolutin) Dithiolopyrrolone This compound / Thiolutin (Pro-drug) Reduction Intracellular Reduction Dithiolopyrrolone->Reduction Active_Dithiol Active Dithiol Reduction->Active_Dithiol RNAP RNA Polymerase Active_Dithiol->RNAP Inhibits Transcription_Inhibition Inhibition of Transcription RNAP->Transcription_Inhibition Protein_Synthesis_Block Protein Synthesis Blocked Transcription_Inhibition->Protein_Synthesis_Block Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis_Block->Bacterial_Growth_Inhibition Thiolutin_Dithiol Reduced Thiolutin Chelation Chelation Thiolutin_Dithiol->Chelation Zinc Intracellular Zinc (Zn2+) Zinc->Chelation Enzyme_Inhibition Inhibition of Zinc-dependent Enzymes Chelation->Enzyme_Inhibition Enzyme_Inhibition->Bacterial_Growth_Inhibition

Caption: Proposed antibacterial mechanisms of this compound and Thiolutin.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of this compound and Thiolutin has been evaluated against a range of bacteria, with the Minimum Inhibitory Concentration (MIC) being a key metric. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterium This compound MIC (µg/mL) Thiolutin MIC (µg/mL) Reference
Staphylococcus aureus (including MRSA and VRSA strains)0.125 - 0.253.125[1]
Escherichia coliData not available6.25[2]
Mycobacterium bovis (BCG)Data not available0.3125[2]
Mycobacterium tuberculosisData not available0.625[2]

Note: The provided data is based on a limited number of studies. A direct, side-by-side comparative study of this compound and Thiolutin against a broad panel of bacterial strains is currently lacking in the published literature. The existing data suggests that this compound may be more potent against Staphylococcus aureus than Thiolutin. However, without data for this compound against Gram-negative bacteria and Mycobacteria, a comprehensive comparison of their antibacterial spectrum is not possible.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method . This standard and widely accepted protocol allows for the quantitative assessment of an antimicrobial agent's activity.

Broth Microdilution Method for MIC Determination

The following is a generalized protocol for the broth microdilution method.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotic in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubate Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Stock solutions of this compound and Thiolutin of known concentrations.

    • Bacterial cultures to be tested.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown to a specific turbidity, often corresponding to a 0.5 McFarland standard. This ensures a standardized starting concentration of bacteria.

  • Serial Dilution of Antibiotics:

    • A two-fold serial dilution of each antibiotic is prepared directly in the wells of the microtiter plate using the growth medium. This creates a range of antibiotic concentrations.

  • Inoculation:

    • Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria and broth, no antibiotic) to ensure bacterial growth, and a negative control (broth only) to check for sterility.

  • Incubation:

    • The inoculated microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion and Future Directions

Both this compound and Thiolutin are potent antibacterial agents with a primary mechanism of action involving the inhibition of bacterial RNA polymerase. Thiolutin possesses an additional mechanism of zinc chelation.

Based on the limited available data, This compound demonstrates superior in vitro activity against Staphylococcus aureus compared to Thiolutin . However, a significant data gap exists regarding the efficacy of this compound against Gram-negative bacteria and Mycobacteria.

To provide a more definitive comparison, future research should focus on:

  • Direct, side-by-side comparative studies of this compound and Thiolutin against a broad and diverse panel of clinically relevant bacterial pathogens.

  • Elucidation of the precise molecular interactions between these antibiotics and their target, bacterial RNA polymerase.

  • In vivo efficacy studies to determine their therapeutic potential in animal models of infection.

Such studies will be crucial for a comprehensive understanding of the antibacterial potential of these two promising dithiolopyrrolone antibiotics and for guiding future drug development efforts.

References

A Comparative Analysis of Aureothricin and Other Bacterial RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Aureothricin and other prominent bacterial RNA polymerase (RNAP) inhibitors, including Rifampicin, Fidaxomicin, and Myxopyronin. The information presented herein is intended to support research and development efforts in the field of novel antibacterial agents.

Introduction to RNA Polymerase Inhibitors

Bacterial RNA polymerase is a proven and effective target for antibiotics due to its essential role in bacterial transcription and its structural differences from eukaryotic RNAPs. Inhibition of this enzyme disrupts protein synthesis, leading to bacteriostatic or bactericidal effects. This guide focuses on a comparative evaluation of four such inhibitors, with a particular emphasis on the dithiolopyrrolone antibiotic, this compound.

Comparative Overview

This compound, a member of the dithiolopyrrolone class of antibiotics, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial RNA polymerase. This places it in the same functional class as the well-established antibiotic Rifampicin, the narrow-spectrum agent Fidaxomicin, and the myxobacterial product Myxopyronin. While all four compounds target the same essential enzyme, they do so via distinct binding sites and mechanisms, resulting in different antibacterial spectra and resistance profiles.

Data Presentation: A Comparative Look at Performance

To facilitate a clear comparison of these RNAP inhibitors, the following tables summarize their key characteristics and performance data based on available literature.

Table 1: General Characteristics of RNA Polymerase Inhibitors

FeatureThis compoundRifampicinFidaxomicinMyxopyronin
Chemical Class DithiolopyrroloneAnsamycinTiacumicin (Macrocycle)α-Pyrone
Target Subunit(s) RNA Polymeraseβ subunitβ and β' subunitsβ' subunit (Switch Region)
Mechanism of Action Inhibition of RNA synthesisBlocks RNA elongationPrevents DNA strand separation during transcription initiationInhibits RNAP clamp opening, preventing promoter DNA binding
Spectrum of Activity Broad-spectrum (Gram-positive and Gram-negative)Broad-spectrum (Gram-positive, select Gram-negative, Mycobacteria)Narrow-spectrum (Primarily Clostridioides difficile)Broad-spectrum (Gram-positive and some Gram-negative)

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

OrganismThis compound (Data not available)RifampicinFidaxomicinMyxopyronin
Staphylococcus aureus0.006 - 256Moderately active1
Streptococcus pneumoniae≤ 1Moderately active
Enterococcus faecalis> 1Moderately active
Clostridioides difficile0.0078 - 2
Mycobacterium tuberculosis0.002 - 64
Escherichia coli4 - 64Poorly active> 100
Neisseria gonorrhoeae0.25
Neisseria meningitidis0.03
Haemophilus influenzae1

Note: MIC values can vary significantly based on the specific strain and testing methodology.

Table 3: In Vitro RNA Polymerase Inhibition (IC50)

InhibitorTarget Organism RNAPIC50 (µM)
This compound Data not available
Rifampicin Escherichia coli~0.02
Staphylococcus aureus0.1
Fidaxomicin (Lipiarmycin A3) Mycobacterium tuberculosis0.2
Escherichia coli53
Myxopyronin B Escherichia coli~1
Staphylococcus aureus0.01

Mechanisms of Action and Resistance

While all four inhibitors target bacterial RNA polymerase, their precise binding sites and mechanisms of inhibition differ, which also influences their respective resistance profiles.

This compound

This compound is known to inhibit bacterial RNA polymerase, though the exact binding site and detailed mechanism of inhibition are not as well-characterized as for the other compounds in this comparison.

Rifampicin

Rifampicin binds to the β subunit of RNAP within the DNA/RNA channel, physically obstructing the path of the elongating RNA transcript after it reaches a length of 2-3 nucleotides. Resistance to Rifampicin primarily arises from point mutations in the rpoB gene, which encodes the β subunit, altering the drug's binding site.

Fidaxomicin

Fidaxomicin binds to the "switch region" of the RNAP clamp, preventing the initial separation of DNA strands required for transcription initiation. This mechanism is distinct from that of Rifampicin. Resistance is associated with mutations in the rpoB (β subunit) and rpoC (β' subunit) genes.

Myxopyronin

Myxopyronin also targets the "switch region" of RNAP, but it functions by locking the enzyme's clamp in a closed conformation, which prevents the binding of promoter DNA. Resistance to Myxopyronin is conferred by mutations in the rpoC gene, which encodes the β' subunit.

Mandatory Visualizations

Mechanism of Action: RNA Polymerase Inhibition

RNA_Polymerase_Inhibition cluster_transcription Bacterial Transcription cluster_inhibitors Inhibitors DNA DNA RNAP RNA Polymerase DNA->RNAP Binding RNA RNA RNAP->RNA Transcription This compound This compound This compound->RNAP Inhibits Rifampicin Rifampicin Rifampicin->RNAP Blocks Elongation Fidaxomicin Fidaxomicin Fidaxomicin->RNAP Prevents Initiation (DNA Separation) Myxopyronin Myxopyronin Myxopyronin->RNAP Prevents Initiation (Clamp Opening)

Caption: Mechanisms of action for different RNA polymerase inhibitors.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antibiotic Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate (Bacteria + Antibiotic) Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard procedure for its determination.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound, Rifampicin, Fidaxomicin, or Myxopyronin) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension (typically 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted antimicrobial agent are inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

In Vitro Transcription Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RNA polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and ribonucleoside triphosphates (rNTPs), including one radiolabeled or fluorescently labeled rNTP, is prepared in a suitable transcription buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Transcription Reaction: The transcription reaction is initiated by incubating the mixture at 37°C for a defined period.

  • Analysis of Transcripts: The reaction is stopped, and the synthesized RNA transcripts are separated by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).

  • Quantification and IC50 Determination: The amount of transcript produced in the presence of the inhibitor is quantified (e.g., by autoradiography or fluorescence imaging) and compared to the control. The IC50 value, the concentration of the inhibitor that reduces RNAP activity by 50%, is then calculated.

Cytotoxicity Assay (MTT/XTT Assay)

Cytotoxicity assays are crucial for evaluating the potential toxicity of a compound to mammalian cells, providing an early indication of its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used colorimetric methods.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT/XTT Reagent: The MTT or XTT reagent is added to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): If using the MTT assay, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at an appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: The cell viability is calculated as a percentage relative

Comparative Analysis of Aureothricin's Efficacy Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the In Vitro Activity of Aureothricin (Nourseothricin) Compared to Standard-of-Care Antibiotics

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, older antibiotic classes are being re-evaluated. This compound, a member of the streptothricin class of antibiotics, also known as Nourseothricin, has demonstrated potent bactericidal activity against a range of clinically significant drug-resistant pathogens. This guide provides a comparative overview of this compound's in vitro efficacy against key resistant bacterial strains, supported by available experimental data.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (Nourseothricin/Streptothricin F) and commonly used antibiotics against major drug-resistant bacteria. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons on the same bacterial isolates. Therefore, interpretations should be made with caution.

Table 1: Comparative MIC Values (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC RangeMIC50MIC90Citation(s)
This compound (Streptothricin F) 4 - 16--[1]
Vancomycin0.25 - 20.51[2][3]
Daptomycin0.06 - 1.50.250.5[2][4]
Linezolid0.25 - 412[2][5]

Note: The this compound (Streptothricin F) data is specifically against vancomycin-resistant S. aureus (VRSA) strains, indicating its potential where standard therapies are ineffective.[1]

Table 2: Comparative MIC Values (µg/mL) Against Vancomycin-Resistant Enterococci (VRE)

AntibioticMIC RangeMIC50MIC90Citation(s)
This compound (Nourseothricin) --8 (VRE)[6]
Linezolid0.38 - 1.51.52[4][7]
Daptomycin0.19 - 3--[4]

Note: Data for this compound against VRE is presented as MIC90.[6]

Table 3: Comparative MIC Values (µg/mL) Against Carbapenem-Resistant Enterobacteriaceae (CRE)

AntibioticOrganismMIC RangeMIC50MIC90Citation(s)
This compound (Nourseothricin) K. pneumoniae--16[6]
This compound (Streptothricin F) Pan-resistant K. pneumoniae1--[1]
ColistinCRE0.5 - >640.5 - 81 - 16[8][9][10]
TigecyclineCRE0.25 - >640.251[8][9]

Table 4: Comparative MIC Values (µg/mL) Against Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli

AntibioticMIC RangeMIC50MIC90Citation(s)
This compound (Nourseothricin) -48[6]
Ceftazidime-avibactam<0.5 (most)--[11]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared from overnight cultures grown on appropriate agar plates. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound and comparator antibiotics is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours under ambient air conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

This assay is used to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase of growth in CAMHB.

  • Exposure to Antibiotics: The bacterial suspension is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the antibiotic at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without any antibiotic is also included.

  • Sampling and Viable Cell Counting: The flasks are incubated at 35 ± 2 °C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.

  • Data Analysis: The aliquots are serially diluted in sterile saline and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_timekill Time-Kill Kinetics start Bacterial Isolate culture Overnight Culture start->culture mcfarland 0.5 McFarland Suspension culture->mcfarland dilution Final Inoculum (5x10^5 CFU/mL) mcfarland->dilution plate_inoculation Inoculate 96-well Plate dilution->plate_inoculation flask_inoculation Inoculate Flasks dilution->flask_inoculation antibiotic_prep Serial Dilution of this compound antibiotic_prep->plate_inoculation incubation_mic Incubate 16-20h at 35°C plate_inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic flask_prep Prepare Flasks with Antibiotic at multiples of MIC read_mic->flask_prep Use MIC for concentrations flask_prep->flask_inoculation incubation_tk Incubate with Agitation flask_inoculation->incubation_tk sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation_tk->sampling plating Serial Dilution & Plating sampling->plating counting Count CFU/mL plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting

Experimental workflow for in vitro susceptibility testing.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome This compound This compound (Nourseothricin) a_site A-site This compound->a_site Binds to 16S rRNA in A-site ribosome_50s 50S Subunit protein Nascent Polypeptide Chain ribosome_30s 30S Subunit misread_protein Mistranslated, Non-functional Protein a_site->misread_protein Causes mRNA misreading mrna mRNA trna tRNA trna->a_site Blocks correct tRNA binding cell_death Bacterial Cell Death misread_protein->cell_death

Mechanism of action of this compound (Nourseothricin).

Conclusion

This compound (Nourseothricin) demonstrates significant in vitro activity against a panel of high-priority drug-resistant bacterial pathogens, including MRSA, VRE, and carbapenem-resistant Enterobacteriaceae. Its unique mechanism of action, involving the inhibition of protein synthesis through binding to the 30S ribosomal subunit, makes it a promising candidate for further investigation, particularly for infections caused by strains resistant to current standard-of-care antibiotics.[12] The provided data, while not from direct comparative studies, suggests that this compound's efficacy is within a range comparable to or, in some cases, superior to existing therapies for these challenging pathogens. Further head-to-head comparative studies and in vivo evaluations are warranted to fully establish its therapeutic potential.

References

A Comparative Analysis of Aureothricin and Holomycin: Unraveling a Tale of Two Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolving understanding of the dithiolopyrrolone antibiotics, from RNA polymerase inhibition to metal ion chelation.

Aureothricin and Holomycin are members of the dithiolopyrrolone (DTP) class of natural product antibiotics, first isolated from Streptomyces species.[1][2] Characterized by a unique pyrrolinonodithiole bicyclic core, these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3][4] For decades, their precise mechanism of action was a subject of debate, with early evidence pointing towards the inhibition of transcription. However, recent studies have unveiled a more complex mechanism involving the disruption of fundamental cellular metal homeostasis, challenging the long-held belief that RNA polymerase (RNAP) is their primary target.

This guide provides a comparative analysis of this compound and Holomycin, summarizing the quantitative data, outlining key experimental protocols, and visualizing the proposed mechanisms of action to offer a clear perspective for researchers and drug development professionals.

Revisiting the Mechanism of Action: A Paradigm Shift

Initially, studies on the DTP class, particularly the well-researched compound thiolutin (an analog of Holomycin), suggested a bacteriostatic effect resulting from the rapid inhibition of RNA synthesis.[5][6] This led to the widely accepted hypothesis that DTPs directly target and inhibit bacterial DNA-dependent RNA polymerase.[7] Specifically, the inhibition was thought to occur at the level of RNA chain elongation, distinguishing it from inhibitors like rifampin, which targets transcription initiation.[5][6]

However, this hypothesis was met with conflicting in vitro data. Both Holomycin and thiolutin proved to be only weak inhibitors of purified E. coli RNA polymerase in cell-free transcription assays.[5][6] The concentrations required to achieve inhibition in vitro were significantly higher than the minimum inhibitory concentrations (MICs) observed in whole-cell assays, suggesting that direct RNAP inhibition was unlikely to be the primary antibacterial mechanism.[6][8] This discrepancy led to the proposal that DTPs might be prodrugs, requiring intracellular activation to exert their effect.[5][6]

More recent, compelling evidence has shifted the paradigm. A systems approach using chemical genomics in Escherichia coli revealed that DTPs function by disrupting metal homeostasis.[9] This contemporary model proposes that Holomycin acts as a prodrug. Upon entering the bacterial cell, its characteristic disulfide bridge is reduced, converting it into an active ene-dithiol form.[8][9] This reduced molecule is a high-affinity chelator of divalent metal ions, with a particular affinity for zinc (Zn²⁺).[9][10]

By sequestering intracellular zinc, reduced Holomycin effectively strips this essential cofactor from a subset of metalloenzymes, leading to their inhibition and subsequent disruption of critical metabolic processes.[9][10] This mode of action explains the pleiotropic effects observed in bacteria and reconciles the weak in vitro activity against RNA polymerase, which is no longer considered the primary target.[8][9] While this compound has been less extensively studied, its structural similarity to Holomycin strongly suggests it operates via the same metal chelation mechanism.

Comparative Biological Activity

This compound and Holomycin share a similar broad-spectrum antibacterial profile. Their activity is notable against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][9]

Characteristic This compound Holomycin References
Antibiotic Class Dithiolopyrrolone (DTP)Dithiolopyrrolone (DTP)[1][2]
Primary Effect BacteriostaticBacteriostatic[1][5]
Spectrum Broad (Gram-positive & Gram-negative)Broad (Gram-positive & Gram-negative)[2][3][4]
Classic Target (Disputed) RNA PolymeraseRNA Polymerase[5][7]
Current Target Metalloenzymes (via Zinc Chelation)Metalloenzymes (via Zinc Chelation)[9][10]
Mechanism Type Prodrug, intracellular reductionProdrug, intracellular reduction[8][9]

Visualizing the Mechanisms

The evolution in understanding the mechanism of action for DTPs can be visualized through the following diagrams.

G cluster_0 Bacterial Cell DTP DTP Antibiotic (this compound/Holomycin) RNAP RNA Polymerase DTP->RNAP Direct Inhibition (Elongation Step) RNA RNA Transcript RNAP->RNA Transcription (Blocked) DNA DNA Template DNA->RNAP

Caption: Early proposed mechanism: Direct inhibition of RNA polymerase elongation.

G cluster_0 Bacterial Cell DTP_prodrug DTP Prodrug (Disulfide Form) DTP_active Active DTP (Reduced Ene-dithiol) DTP_prodrug->DTP_active Intracellular Reduction Metalloenzyme_active Active Metalloenzyme (e.g., FbaA) DTP_active->Metalloenzyme_active Zn²⁺ Chelation (strips cofactor) Zinc Zn²⁺ Zinc->Metalloenzyme_active Cofactor Metalloenzyme_inactive Inactive Apoenzyme Metalloenzyme_active->Metalloenzyme_inactive Metabolism Essential Metabolic Processes Metalloenzyme_active->Metabolism Catalyzes Metalloenzyme_inactive->Metabolism Blocked

Caption: Current mechanism: Prodrug activation and metalloenzyme inhibition via zinc chelation.

Key Experimental Protocols

The elucidation of the DTP mechanism of action has relied on several key experimental techniques.

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

  • Methodology:

    • A two-fold serial dilution of the antibiotic (this compound or Holomycin) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

2. In Vitro RNA Polymerase Transcription Assay

  • Objective: To measure the direct inhibitory effect of a compound on the activity of purified RNA polymerase.

  • Methodology:

    • A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template (e.g., a plasmid containing a known promoter or a synthetic template like poly(dA-dT)), and ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]CTP).[8]

    • The test compound (Holomycin or this compound) at various concentrations is added to the mixture. A control reaction without the inhibitor is run in parallel.

    • The transcription reaction is initiated and allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and the newly synthesized, radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

    • The precipitate is collected on a filter, and the incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the control.

3. Chemical Genomics Screen (e.g., E. coli Keio Collection)

  • Objective: To identify the cellular pathways affected by a compound by screening for hypersensitivity in a collection of single-gene knockout mutants.

  • Methodology:

    • A library of E. coli mutants, where each strain has a single non-essential gene deleted (e.g., the Keio collection), is used.

    • The mutant library is grown in the presence of a sub-lethal concentration of the test antibiotic (e.g., Holomycin).

    • The growth of each mutant is quantitatively measured and compared to its growth in a control medium without the antibiotic.

    • Mutants that show significantly impaired growth (hypersensitivity) in the presence of the drug are identified.

    • The genes that were knocked out in the hypersensitive strains are analyzed for functional enrichment, pointing towards the cellular processes disrupted by the compound. For DTPs, this approach identified genes related to metal ion transport and homeostasis, providing key evidence for the metal chelation mechanism.[9]

G start Start: Isolate Antibiotic mic Determine MIC (Whole-Cell Activity) start->mic macro Macromolecular Synthesis Assay (In Vivo) mic->macro rna_inhibition Observation: RNA Synthesis Inhibited macro->rna_inhibition hypothesis1 Hypothesis 1: Direct RNAP Inhibition rna_inhibition->hypothesis1 invitro In Vitro Transcription Assay (Purified RNAP) hypothesis1->invitro invitro_result Result: Weak or No Inhibition invitro->invitro_result hypothesis2 Hypothesis 2: Prodrug / Alternative Target invitro_result->hypothesis2 chem_genomics Chemical Genomics Screen (e.g., Keio Collection) hypothesis2->chem_genomics genomics_result Result: Hypersensitivity in Metal Homeostasis Mutants chem_genomics->genomics_result new_mechanism New Mechanism: Prodrug Activation & Zinc Chelation genomics_result->new_mechanism

References

Cross-Validation of Aureothricin's Anti-Angiogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-angiogenic effects of Aureothricin, a dithiolopyrrolone antibiotic. While direct and extensive experimental data on this compound's anti-angiogenic properties are limited in publicly available research, this document cross-validates its potential by examining findings from closely related compounds within the same pyrrothine group and compares them against established anti-angiogenic agents. The experimental data presented for the pyrrothine class serves as a strong rationale for conducting further specific studies on this compound.

Data Presentation: Comparative Analysis of Anti-Angiogenic Activity

Direct quantitative data for this compound's anti-angiogenic efficacy is not extensively available in the current literature. However, studies on Thiolutin, a closely related pyrrothine compound, provide valuable insights into the potential activity of this class of molecules. The following table compares the known activity of Thiolutin with Sorafenib, a well-characterized multi-kinase inhibitor with anti-angiogenic properties.

Parameter Thiolutin (as a proxy for this compound) Sorafenib References
Target/Mechanism Inhibition of HUVEC adhesion to vitronectin; Reduction of paxillin levels in HUVECs.[1]Multi-kinase inhibitor (including VEGFR-2, PDGFR-beta).[2]
In Vitro Model Human Umbilical Vein Endothelial Cell (HUVEC) Adhesion AssayHUVEC Proliferation, Migration, and Tube Formation Assays[1][2]
In Vivo Model Mouse Dorsal Air Sac Assay (suppression of tumor cell-induced angiogenesis).[1]Zebrafish embryo model (inhibition of intersegmental and subintestinal vessels).[3]
Reported IC50 / Effective Concentration IC50 of 0.83 µM for inhibition of HUVEC adhesion to vitronectin.[1]Effective concentrations in the nanomolar to low micromolar range for inhibition of angiogenesis in zebrafish.[3]

Note: The data for Thiolutin is presented as a strong indicator of the potential anti-angiogenic mechanism of this compound, given they belong to the same class of compounds.[1] Further direct testing of this compound is required for conclusive evidence.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the anti-angiogenic potential of compounds like this compound are provided below.

HUVEC Adhesion to Vitronectin Assay

This assay is crucial for evaluating the initial step of endothelial cell interaction with the extracellular matrix, a critical process in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.

  • Plate Coating: 96-well plates are coated with vitronectin and incubated to allow for protein adsorption.

  • Cell Seeding: HUVECs are seeded into the vitronectin-coated wells in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: Adherent cells are fixed, stained (e.g., with crystal violet), and the absorbance is measured to quantify the degree of cell adhesion. The IC50 value, the concentration at which 50% of cell adhesion is inhibited, is then calculated.[1]

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

  • Matrix Preparation: A basement membrane matrix solution (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated to allow the matrix to solidify.

  • Cell Preparation: HUVECs are harvested and resuspended in a medium containing the test compound at various concentrations.

  • Cell Seeding: The HUVEC suspension is added to the matrix-coated wells.

  • Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[2][4][5]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Windowing: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance containing the test compound (e.g., this compound) is placed on the CAM.

  • Incubation: The eggs are further incubated for 2-3 days.

  • Observation and Quantification: The CAM is observed for changes in blood vessel formation around the applied substance. The anti-angiogenic effect is quantified by measuring the area of vessel growth inhibition or by counting the number of blood vessel branch points within a defined area.[6][7][8]

Mouse Dorsal Air Sac Assay

This in vivo model is used to assess tumor cell-induced angiogenesis.

  • Animal Model: Immunocompromised mice are used.

  • Air Sac Creation: A dorsal air sac is created by injecting sterile air under the skin.

  • Chamber Implantation: A small chamber containing tumor cells mixed with a basement membrane matrix and the test compound (or vehicle control) is implanted into the air sac.

  • Observation Period: After a set period (e.g., 7-14 days), the newly formed vasculature growing towards the chamber is assessed.

  • Quantification: The degree of angiogenesis can be quantified by measuring the density of new microvessels within the chamber using techniques like immunohistochemistry with endothelial cell markers (e.g., CD31).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the putative signaling pathway for pyrrothine compounds and a general workflow for screening anti-angiogenic agents.

G Putative Anti-Angiogenic Signaling Pathway of Pyrrothine Compounds This compound This compound / Thiolutin Adhesion Endothelial Cell Adhesion This compound->Adhesion inhibits Paxillin Paxillin This compound->Paxillin leads to Degradation Paxillin Degradation This compound->Degradation enhances Integrin Integrin αvβ3 Integrin->Adhesion promotes Integrin->Paxillin activates Vitronectin Vitronectin Vitronectin->Integrin binds to Angiogenesis Angiogenesis Adhesion->Angiogenesis enables Paxillin->Degradation undergoes Degradation->Angiogenesis inhibits

Caption: Putative pathway for this compound's anti-angiogenic effect.

G Experimental Workflow for Anti-Angiogenic Compound Screening Start Compound Library InVitro In Vitro Screening (HUVEC Adhesion, Proliferation, Migration, Tube Formation) Start->InVitro Hit_ID Hit Identification (Active Compounds) InVitro->Hit_ID ExVivo Ex Vivo Validation (Aortic Ring Assay) Hit_ID->ExVivo promising hits InVivo In Vivo Confirmation (CAM Assay, Mouse Models) ExVivo->InVivo Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) InVivo->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for screening anti-angiogenic compounds.

References

Evaluating the Synergistic Potential of Aureothricin: A Comparative Guide Based on Dithiolopyrrolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aureothricin, a member of the dithiolopyrrolone (DTP) class of antibiotics, presents a compelling case for investigation in combination therapies. While direct experimental data on the synergistic effects of this compound with other antibiotics remains limited in publicly available literature, an analysis of its structural analogs, such as holomycin and thiolutin, provides valuable insights into its potential interactive properties. This guide synthesizes the current understanding of DTPs, offering a comparative framework to evaluate the prospective synergistic activities of this compound.

Mechanism of Action: A Dual Threat

Dithiolopyrrolone antibiotics, including this compound, are understood to exert their antimicrobial effects through a dual mechanism of action. Primarily, they are recognized as inhibitors of bacterial RNA polymerase, a critical enzyme for transcription. Additionally, following intracellular reduction, DTPs act as potent metal chelators, disrupting essential metal homeostasis within the bacterial cell. This multifaceted attack on fundamental cellular processes suggests a strong potential for synergistic interactions with other antibiotic classes that target different pathways.

Comparative Synergistic Data from Dithiolopyrrolones

While specific quantitative data for this compound is not available, studies on the related DTP, holomycin, offer a predictive glimpse into possible combination outcomes. A key study investigating the interaction between holomycin and mupirocin, an inhibitor of isoleucyl-tRNA synthetase, against Methicillin-Resistant Staphylococcus aureus (MRSA) found the combination to be merely additive , not synergistic. This finding underscores that synergy is not a guaranteed outcome for all DTP combinations and highlights the necessity for empirical testing.

Conversely, the natural hybrid antibiotic thiomarinol, which incorporates a DTP moiety, has demonstrated greater potency than its individual components, suggesting that the DTP structure can contribute significantly to enhanced antimicrobial efficacy in a combined molecular framework.

Experimental Protocols for Evaluating Synergy

To empirically assess the synergistic potential of this compound, two primary in vitro methods are widely accepted and utilized in antimicrobial research: the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. This compound is typically diluted along the y-axis, and the comparator antibiotic is diluted along the x-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Methodology:

  • Preparation of Cultures: Grow the test organism to the logarithmic phase of growth.

  • Antibiotic Exposure: Aliquots of the bacterial culture are exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their respective MICs, or sub-MIC concentrations). A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), samples are taken from each culture, serially diluted, and plated on appropriate agar media.

  • Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A > 2-log10 increase in CFU/mL between the combination and the most active single agent.

Visualizing Experimental Workflows and Mechanisms

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock D Serial Dilution of this compound in 96-well Plate A->D B Prepare Antibiotic X Stock E Serial Dilution of Antibiotic X in 96-well Plate B->E C Prepare Bacterial Inoculum F Inoculate Wells C->F D->F E->F G Incubate Plate F->G H Determine MICs G->H I Calculate FIC Index H->I J Interpret Results (Synergy, Additive, Antagonism) I->J Experimental_Workflow_Time_Kill cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis A Grow Bacteria to Log Phase B Expose to this compound A->B C Expose to Antibiotic X A->C D Expose to Combination A->D E Growth Control A->E F Sample at Time Points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Serial Dilution F->G H Plate on Agar G->H I Incubate Plates H->I J Count CFUs I->J K Plot Time-Kill Curves J->K L Determine Synergy/Antagonism K->L DTP_Mechanism_of_Action cluster_cell Bacterial Cell DTP This compound (DTP) Reduced_DTP Reduced DTP (dithiol) DTP->Reduced_DTP Reduction RNAP RNA Polymerase Reduced_DTP->RNAP Inhibition Metal_Ions Intracellular Metal Ions (e.g., Zn2+) Reduced_DTP->Metal_Ions Chelation Cellular_Reductants Cellular Reductants (e.g., Bacillithiol, TrxB) Cellular_Reductants->Reduced_DTP Transcription Transcription RNAP->Transcription drives Cell_Death Inhibition of Growth / Cell Death Transcription->Cell_Death Leads to Metalloenzymes Metalloenzymes Metal_Ions->Metalloenzymes Cofactor for Metalloenzymes->Cell_Death Leads to

head-to-head comparison of Aureothricin and fidaxomicin against Clostridium difficile

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of Aureothricin and Fidaxomicin against Clostridium difficile cannot be provided at this time due to a lack of available scientific literature and experimental data on the activity of this compound against this specific pathogen.

Extensive searches of scientific databases and literature have revealed no studies that evaluate the efficacy of this compound against Clostridium difficile. Therefore, crucial data points such as Minimum Inhibitory Concentrations (MIC), effects on spore formation, and inhibition of toxin production for this compound in the context of C. difficile are not available. This compound is known as a dithiolopyrrolone antibiotic with broad-spectrum activity against various Gram-positive and Gram-negative bacteria, acting as an inhibitor of RNA polymerase.[1][2] However, without specific studies on C. difficile, a comparative analysis as requested cannot be accurately or responsibly constructed.

In contrast, Fidaxomicin is a well-documented antibiotic for the treatment of Clostridium difficile infection (CDI). Ample data is available on its mechanism of action, in vitro activity, and clinical efficacy.

Comprehensive Overview of Fidaxomicin against Clostridium difficile

Fidaxomicin is a first-in-class macrocyclic antibiotic that exhibits potent bactericidal activity against C. difficile.[3] It is administered orally and has minimal systemic absorption, leading to high concentrations in the gastrointestinal tract where the infection resides.[2]

Mechanism of Action

Fidaxomicin's primary mechanism of action is the inhibition of bacterial RNA polymerase, which is essential for transcription and protein synthesis.[1][3] This inhibition occurs at a step distinct from that of other RNA polymerase inhibitors like rifamycins.[1] This unique target site may contribute to its narrow spectrum of activity, which is largely specific to C. difficile while sparing much of the normal gut microbiota.[1]

dot

Fidaxomicin_Mechanism Fidaxomicin Mechanism of Action against C. difficile Fidaxomicin Fidaxomicin RNAPolymerase Bacterial RNA Polymerase (RNAP) Fidaxomicin->RNAPolymerase Binds to Transcription Transcription Initiation Fidaxomicin->Transcription Inhibits RNAPolymerase->Transcription Mediates ProteinSynthesis Protein Synthesis Transcription->ProteinSynthesis Leads to CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Essential for

Caption: Mechanism of Fidaxomicin's bactericidal action.

In Vitro Activity

Fidaxomicin demonstrates potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent strains.

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Fidaxomicin0.06 - 0.25[1]0.125 - 0.5[1][4]
Vancomycin0.5[3]1.0[3]
Metronidazole0.25[3]0.25[3]
Table 1: Comparative In Vitro Activity (MIC) Against C. difficile
Effect on Spore and Toxin Production

A key advantage of fidaxomicin is its ability to inhibit both spore formation (sporulation) and toxin production in C. difficile, which are crucial factors in disease recurrence and severity.

  • Spore Production: Fidaxomicin and its active metabolite, OP-1118, have been shown to effectively inhibit the production of new spores, a feature not observed with vancomycin or metronidazole at sub-inhibitory concentrations.[1][5] While it does not eliminate existing spores, it prevents their formation, which may contribute to lower recurrence rates.[5]

  • Toxin Production: Sub-inhibitory concentrations of fidaxomicin significantly suppress the production of toxins A and B.[6][7] Studies have shown that transcripts from the pathogenicity loci (tcdR, tcdA, and tcdB) were almost completely inhibited by fidaxomicin.[6][7]

dot

Experimental_Workflow Workflow for Assessing Toxin and Spore Inhibition cluster_culture C. difficile Culture cluster_analysis Analysis Culture_Setup Inoculate C. difficile Add_Antibiotic Add Sub-inhibitory Concentrations of Antibiotic Culture_Setup->Add_Antibiotic Incubation Anaerobic Incubation Add_Antibiotic->Incubation Spore_Quantification Spore Quantification Assay Incubation->Spore_Quantification Toxin_Quantification Toxin A/B ELISA Incubation->Toxin_Quantification

Caption: General workflow for in vitro analysis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against C. difficile.

  • Preparation of Inoculum: A bacterial suspension of the C. difficile strain is prepared to a 0.5 McFarland standard and then diluted in an appropriate broth medium, such as Brain Heart Infusion Broth with supplements (BHIS), to a final concentration of approximately 10⁵ CFU/mL.[3]

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic to be tested.

  • Inoculation and Incubation: The bacterial suspension is added to the wells containing the antibiotic dilutions. The plate is then incubated under anaerobic conditions at 37°C for 48 hours.[3]

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]

Spore Inhibition Assay:

  • Culture Preparation: C. difficile is grown in a suitable medium to encourage sporulation.

  • Antibiotic Exposure: Sub-inhibitory concentrations of the test antibiotic (e.g., 1/4x or 1/8x MIC) are added to the culture.[1][5]

  • Spore Quantification: At various time points, aliquots of the culture are taken. To quantify spores, samples are treated with ethanol or heat to kill vegetative cells, leaving only viable spores. The samples are then serially diluted and plated on a suitable agar medium. After anaerobic incubation, the resulting colonies (from germinated spores) are counted to determine the number of viable spores.[5]

Toxin Production Assay:

  • Culture Supernatant Collection: C. difficile is cultured with and without sub-inhibitory concentrations of the antibiotic. The culture is then centrifuged to pellet the bacterial cells, and the supernatant is collected.[6][7]

  • ELISA for Toxin Quantification: The concentration of toxins A and B in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[6][7] The results are compared between the treated and untreated cultures to determine the effect of the antibiotic on toxin production.

Conclusion

While a direct comparison with this compound is not possible due to the absence of data, Fidaxomicin stands out as a highly effective agent against Clostridium difficile. Its potent bactericidal activity, narrow spectrum, and unique ability to inhibit both spore and toxin production make it a valuable therapeutic option, particularly in reducing the high rates of recurrence associated with CDI. Further research into novel and repurposed antibiotics, such as this compound, against C. difficile would be beneficial to expand the arsenal of treatments for this challenging infection.

References

Comparison Guide: Validating the Specificity of Aureothricin for Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of an antimicrobial agent is paramount. This guide provides an objective comparison of Aureothricin's specificity for bacterial RNA polymerase (RNAP) against other well-characterized inhibitors, supported by available experimental data and detailed methodologies.

This compound: An Evolving Mechanistic Narrative

This compound belongs to the dithiolopyrrolone (DTP) class of antibiotics. Historically, DTPs were considered direct inhibitors of RNA polymerase due to their observed inhibition of transcription in vivo. However, this has been a subject of considerable scientific debate. Several studies have shown that while DTPs like holomycin and thiolutin (close structural analogs of this compound) inhibit RNA synthesis in whole cells, they exhibit weak or no activity against purified bacterial RNA polymerase in in vitro assays.

More recent evidence suggests that DTPs may function as prodrugs. Once inside the bacterial cell, their characteristic disulfide bridge is reduced, transforming them into potent metal-chelating agents, particularly for zinc (Zn²⁺). This chelation can disrupt a variety of essential zinc-dependent metalloenzymes, with the inhibition of RNA polymerase being an indirect consequence rather than the primary mode of action. Complicating this narrative, a 2024 study has revived the possibility of direct inhibition, demonstrating that under specific reducing conditions and in the presence of manganese ions (Mn²⁺), thiolutin can directly inhibit eukaryotic RNA Polymerase II in vitro.

This evolving understanding underscores the importance of rigorous validation of specificity for this class of compounds.

Comparative Analysis of RNA Polymerase Inhibitors

To contextualize the specificity of this compound, it is compared here with established bacterial RNAP inhibitors. Due to the scarcity of direct biochemical data for this compound, information from its analogs, thiolutin and holomycin, is used to represent the DTP class.

Table 1: Comparison of Inhibitory Activity of RNA Polymerase Inhibitors

CompoundClassBacterial RNAP IC50Eukaryotic RNAP IC50Specificity for Bacterial RNAP
This compound DithiolopyrroloneData Not AvailableData Not AvailableUnclear; likely low based on analogs
Thiolutin DithiolopyrroloneWeak to no inhibition in vitroDirectly inhibits yeast Pol II in vitro under specific conditionsLow
Holomycin DithiolopyrroloneWeakly inhibits E. coli RNAP in vitroData Not AvailableLow
Rifampicin Ansamycin~20 nM (E. coli)>100-fold higher than for bacterial RNAPHigh
Fidaxomicin MacrolidePotent (low nM range)No significant inhibitionHigh

Experimental Protocols

The following are detailed methodologies for key experiments to determine the specificity of a potential RNA polymerase inhibitor.

Bacterial In Vitro Transcription Assay

This assay quantifies the inhibitory effect of a compound on purified bacterial RNA polymerase.

Materials:

  • Purified Escherichia coli RNA polymerase holoenzyme

  • Linearized plasmid DNA template with a strong promoter (e.g., λ PR)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • [α-³²P]-UTP for radiolabeling of transcripts

  • Transcription Buffer (40 mM Tris-HCl, pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

  • Heparin (to prevent re-initiation in single-round assays)

  • Stop Solution (95% formamide, 20 mM EDTA, loading dyes)

Procedure:

  • On ice, combine the DNA template and RNA polymerase holoenzyme in transcription buffer and incubate at 37°C for 15 minutes to form open promoter complexes.

  • Add the test compound (e.g., this compound, Rifampicin) at various concentrations and incubate for a further 10 minutes.

  • Add heparin to sequester any RNAP that has not formed a stable open complex.

  • Initiate transcription by adding the NTP mix, including [α-³²P]-UTP.

  • Allow the reaction to proceed at 37°C for 10 minutes.

  • Terminate the reactions by adding the stop solution.

  • Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or phosphorimaging.

  • Quantify transcript abundance to determine the IC50 value.

Eukaryotic In Vitro Transcription Assay

This assay measures the inhibition of transcription by purified human RNA Polymerase II.

Materials:

  • Purified human RNA Polymerase II

  • General Transcription Factors (TFIID, TFIIA, TFIIB, TFIIE, TFIIF, TFIIH)

  • Linearized DNA template containing a core promoter (e.g., Adenovirus Major Late Promoter)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • [α-³²P]-UTP

  • Eukaryotic Transcription Buffer (e.g., 20 mM HEPES-KOH, pH 7.6, 8 mM MgCl₂, 10% glycerol, 100 mM KCl, 1 mM DTT)

  • Stop Solution

Procedure:

  • Assemble the pre-initiation complex (PIC) by incubating the DNA template with the general transcription factors and RNA Polymerase II in the transcription buffer.

  • Add the test compound at a range of concentrations and incubate.

  • Initiate transcription by adding the NTP mix containing [α-³²P]-UTP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Terminate the reaction and process the samples as described for the bacterial assay.

  • Determine the IC50 value by quantifying the synthesized RNA.

Visualizing the Workflow and Proposed Mechanism

To clarify the experimental logic and the current hypothesis for this compound

Assessing the Therapeutic Index: A Comparative Analysis of Aureothricin and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the investigational antibiotic, Aureothricin, against established conventional antibiotics. Due to the limited availability of specific in vivo toxicity and efficacy data for this compound in publicly accessible literature, a direct quantitative comparison of the therapeutic index is not feasible at this time. However, by collating available preclinical data, including minimum inhibitory concentrations (MICs) and qualitative toxicity information, we can construct a preliminary assessment to guide further research and development.

Executive Summary

This compound, a dithiolopyrrolone antibiotic, demonstrates potent broad-spectrum in vitro activity against a range of bacteria. However, its development has been historically hindered by concerns regarding its toxicity. This guide presents available efficacy data (MICs) for this compound and three widely used conventional antibiotics—Penicillin G, Ciprofloxacin, and Azithromycin—against common pathogens, Staphylococcus aureus and Escherichia coli. While a precise therapeutic index for this compound cannot be calculated without in vivo LD50 and ED50 data, this comparison provides a framework for understanding its potential therapeutic window relative to established treatments.

Data Presentation: In Vitro Efficacy and In Vivo Toxicity

The following tables summarize the available data for this compound and the selected conventional antibiotics. It is crucial to note that the therapeutic index is a ratio of toxicity to efficacy (typically LD50/ED50). The data presented here are proxies, with MIC values representing in vitro efficacy and LD50 values representing acute toxicity.

Table 1: Minimum Inhibitory Concentration (MIC) Data (μg/mL)

AntibioticStaphylococcus aureus (MIC)Escherichia coli (MIC)
This compound No specific data foundNo specific data found
Penicillin G 0.4 - 24100% resistance reported in some studies
Ciprofloxacin 0.25 - 1≤1 (susceptible)
Azithromycin 32 - 64 (MRSA)4 - 6 (MIC50/90)

Table 2: Acute Toxicity Data (LD50 in Mice, mg/kg)

AntibioticLD50 (Oral, Mice)
This compound No specific data found
Penicillin G No specific data found
Ciprofloxacin >5000
Azithromycin 3000 - 4000

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07, M100).

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antibiotics: Stock solutions of the test antibiotics are prepared at a concentration of 1000 µg/mL in a suitable solvent.
  • Bacterial Strains: Overnight cultures of the test organisms (e.g., S. aureus, E. coli) are grown in CAMHB at 37°C.
  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in CAMHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic is performed in the microtiter plate using CAMHB to achieve a range of concentrations.
  • Each well will contain 50 µL of the diluted antibiotic solution.

4. Inoculation:

  • 50 µL of the standardized bacterial inoculum is added to each well, bringing the total volume to 100 µL.
  • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.

5. Incubation:

  • The microtiter plates are incubated at 37°C for 18-24 hours.

6. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Determination of Acute Oral Toxicity (LD50)

This protocol is a summary of the principles outlined in the OECD Guidelines for the Testing of Chemicals (TG 420, 423, 425).

1. Animal Model:

  • Healthy, young adult rodents (typically rats or mice) of a single sex are used.

2. Housing and Acclimatization:

  • Animals are housed in appropriate cages under standard laboratory conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least 5 days before the study.

3. Dose Preparation and Administration:

  • The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
  • A single dose is administered to each animal via oral gavage.

4. Sighting Study (Dose-Ranging):

  • A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

**5. Main

Aureothricin's Efficacy in Murine Infection Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Aureothricin, a dithiolopyrrolone antibiotic, in a murine infection model. Due to the limited availability of public data on this compound monotherapy in such models, this guide presents the available data, primarily focusing on its synergistic effects, and juxtaposes it with the established efficacy of standard-of-care antibiotics against Staphylococcus aureus infections in similar murine models.

Executive Summary

This compound has demonstrated in vivo antibacterial activity, notably in a murine model of Staphylococcus aureus skin infection. The most comprehensive available data highlights its potent synergistic effect when combined with phenethyl isothiocyanate (PEITC), leading to a significant reduction in bacterial load. While direct comparative data against standard antibiotics is scarce, this guide compiles available information to offer an objective overview for research and drug development professionals. Standard antibiotics such as Vancomycin, Linezolid, Daptomycin, and Fusidic Acid have well-documented efficacy in various murine infection models, providing a benchmark for evaluating novel therapeutic agents like this compound.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound in combination with PEITC and the efficacy of several standard antibiotics in various murine infection models targeting Staphylococcus aureus. It is crucial to note that the experimental conditions, including the mouse strain, bacterial strain, infection model, and treatment regimen, vary between studies, making direct comparisons challenging.

Table 1: In Vivo Efficacy of this compound in a Murine Skin Infection Model

Treatment GroupBacterial StrainInoculum Size (CFU/mL)Treatment RegimenOutcomeSource
This compound (1%) + PEITC (10 µM)S. aureus (including MRSA)1 x 10^10Subcutaneous injection into the abscess siteSignificant reduction in bacterial colonies and accelerated wound healing compared to this compound monotherapy[1]
This compound (1%)S. aureus (including MRSA)1 x 10^10Subcutaneous injection into the abscess siteLess effective than the combination therapy[1]

Table 2: In Vivo Efficacy of Standard Antibiotics in Murine S. aureus Infection Models

AntibioticInfection ModelMouse StrainBacterial StrainTreatment RegimenBacterial Load Reduction (log10 CFU)Source
Vancomycin Thigh InfectionNeutropenic CD-1MRSA6 hourly subcutaneous doses (3.125-100 mg/kg) for 24hStatic dose at high inoculum: 136.7 mg/kg
Linezolid Groin AbscessNot SpecifiedMRSA100 mg/kg, b.i.d. for 4 days~1[2]
Daptomycin Thigh InfectionNeutropenicS. aureusSingle intraperitoneal doseStasis dose: 7.1 mg/kg[3]
Fusidic Acid Skin AbscessBALB/cS. aureusNot specifiedReduced damage area of the skin[4]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of efficacy studies. The following sections outline the key experimental protocols for the studies cited.

This compound Murine Skin Infection Model
  • Animal Model: Eight-week-old BALB/c mice were used.[1]

  • Bacterial Strain: Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]

  • Infection Procedure:

    • The upper back of each mouse was shaved 24 hours before infection.[1]

    • A bacterial suspension of 1 x 10^10 CFU/mL was prepared.[1]

    • 50 μL of the bacterial suspension was injected subcutaneously into the back of anesthetized mice.[1]

  • Treatment:

    • 24 hours post-infection, sterile 1x PBS (control), 1% this compound alone, 10 µM PEITC alone, or a combination of this compound and PEITC was injected subcutaneously into the abscess site.[1]

  • Outcome Assessment:

    • Wounds were observed every two days.[1]

    • The number of bacterial colonies was assessed to determine the bacterial load.[1]

    • Wound healing was evaluated.[1]

Standard Antibiotic Murine Infection Models

The methodologies for the standard antibiotic studies vary. For instance, the Linezolid study utilized a murine groin abscess model with a treatment duration of 4 days, assessing bacterial load reduction as the primary outcome.[2] The Daptomycin study employed a neutropenic mouse thigh infection model with a single dose administration, determining the static dose required to inhibit bacterial growth.[3] The Fusidic Acid study in a mouse skin abscess model focused on the reduction of the skin damage area as a measure of efficacy.[4]

Visualizing the Experimental Workflow and Efficacy Logic

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_model Select 8-week-old BALB/c Mice shaving Shave Dorsal Area of Mice animal_model->shaving bacterial_culture Culture S. aureus (e.g., MRSA) inoculum_prep Prepare Bacterial Suspension (1x10^10 CFU/mL) bacterial_culture->inoculum_prep infection Subcutaneous Injection of Bacteria inoculum_prep->infection shaving->infection grouping Divide Mice into Treatment Groups (Control, Drug A, Drug B, Combination) infection->grouping treatment_admin Administer Treatment (e.g., Subcutaneous Injection) grouping->treatment_admin observation Observe Wound Healing treatment_admin->observation bacterial_load Determine Bacterial Load (CFU count) treatment_admin->bacterial_load data_analysis Analyze and Compare Data observation->data_analysis bacterial_load->data_analysis

Murine Skin Infection Model Workflow

efficacy_logic cluster_data Experimental Data cluster_conclusion Conclusion bacterial_reduction Significant Reduction in Bacterial Load (CFU) efficacy_conclusion This compound Demonstrates In Vivo Efficacy bacterial_reduction->efficacy_conclusion supports wound_healing Accelerated Wound Healing wound_healing->efficacy_conclusion supports control_comparison Superior Outcome Compared to Control/Monotherapy control_comparison->efficacy_conclusion strengthens

Logic of Efficacy Conclusion

References

Independent Verification of Aureothricin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aureothricin's mode of action with other known transcription inhibitors, supported by experimental data. The information is intended to aid researchers in understanding the nuances of this compound's inhibitory mechanism and to provide a framework for independent verification studies.

Executive Summary

This compound, a dithiolopyrrolone antibiotic, has been identified as an inhibitor of bacterial transcription. Its mode of action is believed to be the direct inhibition of RNA polymerase, an assertion supported by studies on its close structural analog, Thiolutin. This guide compares the inhibitory activities of this compound (via its analog Thiolutin) and Rifampicin, a well-characterized RNA polymerase inhibitor. The data presented herein is compiled from various independent studies and is intended to provide a comprehensive overview for researchers.

Comparison of Inhibitory Activity

The following table summarizes the quantitative data on the inhibition of RNA polymerase by Thiolutin (as a proxy for this compound) and Rifampicin. It is important to note that the experimental conditions for determining the IC50 values may vary between studies, which can influence the results.

CompoundTarget EnzymeOrganismIC50Reference
ThiolutinRNA Polymerase ISaccharomyces cerevisiae3 µg/ml
ThiolutinRNA Polymerase IISaccharomyces cerevisiae4 µg/ml
ThiolutinRNA Polymerase IIISaccharomyces cerevisiae3 µg/ml
RifampicinRNA PolymeraseEscherichia coli~20 nM

Signaling Pathways and Experimental Workflow

To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.

Inhibition_Pathway This compound This compound/Thiolutin Inhibition Inhibition This compound->Inhibition Directly Binds RNAP RNA Polymerase Transcription Transcription RNAP->Transcription Catalyzes Inhibition->RNAP

Caption: Proposed inhibitory pathway of this compound/Thiolutin on bacterial transcription.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Transcription Assay cluster_data Data Analysis Purify_RNAP Purify RNA Polymerase Incubate Pre-incubate RNAP with Inhibitor Purify_RNAP->Incubate Prep_Template Prepare DNA Template Initiate_Tx Initiate Transcription (add DNA template, NTPs, [α-32P]UTP) Prep_Template->Initiate_Tx Prep_Inhibitors Prepare Inhibitor Stock Solutions Prep_Inhibitors->Incubate Incubate->Initiate_Tx Stop_Rxn Stop Reaction Initiate_Tx->Stop_Rxn Analyze Analyze Transcripts (PAGE) Stop_Rxn->Analyze Quantify Quantify Transcript Levels Analyze->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: A generalized workflow for the in vitro verification of transcription inhibitors.

Experimental Protocols

The following is a detailed methodology for an in vitro transcription inhibition assay, synthesized from established protocols. This protocol can be adapted to independently verify the mode of action of this compound and compare its efficacy against other inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on bacterial RNA polymerase activity in vitro.

Materials:

  • Purified bacterial RNA polymerase (e.g., from E. coli)

  • Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • [α-³²P]UTP (radiolabeled UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1 mg/mL BSA)

  • Test compound (this compound) and control inhibitors (Thiolutin, Rifampicin) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare serial dilutions of the test compound and control inhibitors in the transcription buffer. The final concentration range should span several orders of magnitude around the expected IC50.

    • In separate microcentrifuge tubes, prepare the reaction mixtures by combining the transcription buffer, a fixed concentration of RNA polymerase, and the various concentrations of the inhibitor or solvent control (for the uninhibited reaction).

  • Pre-incubation:

    • Incubate the RNA polymerase-inhibitor mixtures at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding. Recent studies suggest that pre-incubation of the enzyme with Thiolutin is crucial for observing its inhibitory effect. For this compound, it is recommended to test conditions with and without pre-incubation.

    • Crucially, for dithiolopyrrolones like this compound and Thiolutin, the presence of a reducing agent like Dithiothreitol (DTT) and divalent cations such as Mn²⁺ in the buffer has been shown to be critical for their inhibitory activity.

  • Transcription Initiation:

    • Initiate the transcription reaction by adding the DNA template and the rNTP mix (containing [α-³²P]UTP) to each tube.

    • Incubate the reactions at 37°C for a fixed time (e.g., 10-20 minutes) to allow for the synthesis of radiolabeled RNA transcripts.

  • Reaction Termination:

    • Stop the reactions by adding an equal volume of the stop solution. The EDTA in the stop solution will chelate the Mg²⁺ ions, thereby inactivating the RNA polymerase.

  • Analysis of Transcripts:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the full-length RNA transcript for each inhibitor concentration.

    • Normalize the data to the uninhibited control (solvent only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that reduces the RNA polymerase activity by 50%.

Conclusion

The available evidence strongly suggests that this compound, like its analog Thiolutin, functions as a direct inhibitor of RNA polymerase. Independent verification of this mode of action can be achieved through in vitro transcription assays as detailed in this guide. For a robust comparison, it is recommended to test this compound alongside Thiolutin and a well-established inhibitor like Rifampicin under identical experimental conditions, paying close attention to the requirement for reducing agents and specific divalent cations. Such studies will provide a clearer understanding of this compound's specific inhibitory profile and its potential as an antibacterial agent.

Comparative Metabolomics of Streptomyces Strains: Unraveling the Metabolic Signature of Aureothricin Production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomes of Streptomyces strains with and without the capacity to produce the antibiotic aureothricin. Understanding the metabolic distinctions between these strains is crucial for optimizing antibiotic production, discovering novel bioactive compounds, and engineering strains for enhanced yields. While direct comparative metabolomic data for this compound-producing versus non-producing is limited in publicly available literature, this guide synthesizes known information on Streptomyces metabolomics and the this compound biosynthesis pathway to present a representative comparison.

Key Metabolic Differences: A Comparative Overview

The production of this compound, a potent antibiotic, necessitates a significant redirection of primary metabolism to supply the necessary precursor molecules. This metabolic shift results in quantifiable differences in the abundance of various classes of metabolites between producing and non-producing strains. The following table summarizes these expected differences based on known metabolic pathways in Streptomyces.

Table 1: Comparative Abundance of Key Metabolite Classes

Metabolite ClassThis compound-Producing Strain (Relative Abundance)Non-Producing Strain (Relative Abundance)Rationale for Difference
Amino Acids
CysteineHighModerateDirect precursor for the pyrrothine ring of this compound.
GlycineHighModerateContributes to the backbone of the this compound molecule.
MethionineModerate-HighModerateInvolved in the supply of sulfur atoms for the dithiolopyrrolone core.[1]
Polyketide Precursors
Malonyl-CoAHighModerateKey building block for the polyketide chain of this compound.
Acetyl-CoAHighModerateServes as the starter unit for polyketide synthesis.
Intermediates of Central Carbon Metabolism
PyruvateHighModerateCentral hub metabolite that feeds into both amino acid and polyketide biosynthesis.
OxaloacetateHighModeratePrecursor for the biosynthesis of aspartate-family amino acids, including methionine.
Nitrogen-Containing Compounds
N-acetylcysteamineHighLowA likely intermediate in the this compound biosynthetic pathway.

Experimental Protocols

To achieve a comprehensive comparative metabolomic analysis of Streptomyces strains, a multi-step experimental workflow is required. This includes careful sample preparation, robust analytical techniques, and sophisticated data analysis.

Strain Cultivation and Sample Collection
  • Strains: Streptomyces aureofaciens (this compound producer) and a non-producing mutant or a closely related non-producing species (e.g., Streptomyces lividans).

  • Culture Conditions: Strains are cultured in a suitable production medium, such as ISP2 (International Streptomyces Project Medium 2), under standardized conditions (e.g., 28°C, 200 rpm).

  • Sampling: Culture samples are harvested at different time points during the growth phase (e.g., mid-exponential and stationary phases) to capture the dynamics of metabolite production. Rapid quenching of metabolic activity is critical and can be achieved by rapidly filtering the biomass and immediately freezing it in liquid nitrogen.

Metabolite Extraction
  • Intracellular Metabolites: The frozen cell pellets are subjected to a solvent-based extraction method. A common approach involves the use of a cold methanol/water/chloroform mixture to separate polar and non-polar metabolites.

  • Extracellular Metabolites: The culture supernatant is collected and filtered to remove any remaining cells. Metabolites can be extracted using solid-phase extraction (SPE) or liquid-liquid extraction depending on the target compounds.

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for analyzing a wide range of polar and non-polar metabolites. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system provides the necessary sensitivity and mass accuracy for metabolite identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, as well as primary metabolites like amino acids and organic acids after derivatization.

Data Analysis
  • Data Processing: Raw data from MS analyses are processed using software such as XCMS or MZmine to perform peak picking, alignment, and quantification.

  • Statistical Analysis: Multivariate statistical methods, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are employed to identify significant differences in the metabolomic profiles of the producing and non-producing strains.

  • Metabolite Identification: Metabolites are identified by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns with spectral libraries (e.g., METLIN, MassBank) and authenticated standards.

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the biosynthetic pathway of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cultivation 1. Strain Cultivation & Sampling cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analytical Methods cluster_data 4. Data Analysis Producer This compound-Producing Streptomyces Culture Liquid Culture Producer->Culture NonProducer Non-Producing Streptomyces NonProducer->Culture Sampling Time-Course Sampling (Quenching) Culture->Sampling Intracellular Intracellular Metabolites Sampling->Intracellular Extracellular Extracellular Metabolites Sampling->Extracellular LCMS LC-MS Analysis Intracellular->LCMS GCMS GC-MS Analysis Intracellular->GCMS Extracellular->LCMS Processing Data Processing (XCMS/MZmine) LCMS->Processing GCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification

Figure 1: Experimental workflow for comparative metabolomics.

Aureothricin_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_pks_nrps This compound Biosynthetic Gene Cluster (aur) cluster_product Final Product Cysteine L-Cysteine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Cysteine->NRPS Glycine Glycine Glycine->NRPS MalonylCoA Malonyl-CoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS PropionylCoA Propionyl-CoA PropionylCoA->PKS PKS->NRPS Polyketide chain Tailoring Tailoring Enzymes (e.g., Oxidoreductases) NRPS->Tailoring Pre-aureothricin This compound This compound Tailoring->this compound

Figure 2: Simplified this compound biosynthetic pathway.

Concluding Remarks

The comparative metabolomic analysis of this compound-producing and non-producing Streptomyces strains offers a powerful approach to understand the metabolic burden and regulatory mechanisms associated with antibiotic biosynthesis. While this guide provides a framework based on existing knowledge, further empirical studies are necessary to fully elucidate the specific metabolic fingerprint of this compound production. Such research will undoubtedly pave the way for targeted strain improvement strategies and the discovery of novel natural products. The methodologies and expected outcomes presented here serve as a valuable resource for researchers embarking on such investigations.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents are critical components of maintaining a safe and compliant research environment. This document provides essential safety and logistical information for the proper disposal of Aureothricin, a dithiolopyrrolone antibiotic.

This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to disposal protocols is necessary to mitigate risks to personnel and the environment. The following procedures are designed to provide clear, step-by-step guidance for the safe management of this compound waste.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant protective gloves.[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the compound.[1] An accessible safety shower and eyewash station are essential in the immediate work area.[1]

II. Step-by-Step Disposal Protocol

This compound waste, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste.[2] It should not be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

  • Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste, including unused stock solutions and experimental solutions containing this compound, in a separate, leak-proof, and clearly labeled hazardous waste container.

Step 2: Spill Management In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.[1]

  • Wearing full PPE, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1]

  • Collect the absorbed material into the designated solid hazardous waste container.

  • Decontaminate the spill surface by scrubbing with alcohol.[1]

Step 3: Chemical Inactivation (Recommended Best Practice)

While sending the waste to an approved disposal plant is the primary directive,[1] an additional inactivation step can be a valuable best practice for laboratories to minimize the reactivity and toxicity of the waste before disposal. Dithiolopyrrolone antibiotics like this compound possess a characteristic disulfide bridge that is crucial for their biological activity. Chemical reduction of this disulfide bond is a potential method for inactivation. Alternatively, oxidation can also be employed to degrade the molecule.

Note: The following are general chemical inactivation methods. Specific efficacy and reaction conditions for this compound have not been published. It is crucial to perform a small-scale test to validate the chosen method before applying it to bulk waste.

Inactivation Method Reagent Example Concentration Procedure Safety Considerations
Oxidative Degradation Sodium Hypochlorite (Bleach)10% final concentrationIn a fume hood, slowly add bleach to the aqueous this compound waste solution while stirring. Allow to react for at least 2 hours.The reaction may be exothermic and release fumes. Ensure adequate ventilation. Do not mix bleach with acidic waste.
Reductive Inactivation Sodium BorohydrideExcess molar ratioIn a fume hood, carefully and slowly add sodium borohydride to the this compound solution. The reaction can be vigorous. Quench excess borohydride with acetone after the reaction is complete.Sodium borohydride reacts violently with acid and can release flammable hydrogen gas. Perform with extreme caution.

Step 4: Final Disposal

  • All this compound waste, whether chemically inactivated or not, must be disposed of through an approved hazardous waste disposal facility.

  • Ensure all waste containers are properly labeled with the contents, hazards, and date of accumulation.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

III. Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Aureothricin_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_waste Label Waste Container Clearly (Contents, Hazards, Date) solid_waste->label_waste inactivation_decision Chemical Inactivation? (Recommended Best Practice) liquid_waste->inactivation_decision inactivate Perform Inactivation (e.g., Oxidation with Bleach) inactivation_decision->inactivate Yes inactivation_decision->label_waste No inactivate->label_waste store Store in Designated Hazardous Waste Area label_waste->store disposal Arrange for Pickup by Approved Waste Disposal Plant store->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and fostering a culture of safety and responsibility in scientific research.

References

Essential Safety and Handling Protocols for Aureothricin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Aureothricin, a dithiolopyrrolone antibiotic, stringent adherence to safety protocols is paramount to ensure personal safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes, dust, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat or coverallsProvides a barrier against skin exposure.
Respiratory Protection A suitable respirator (e.g., N95 or higher)Prevents inhalation of dust or aerosols.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to handle it with care due to its potential toxicity. The following table summarizes the available quantitative data.

ParameterValueSpeciesRouteReference
LD50 (Oral) Data not available---
LD50 (Dermal) Data not available---
LC50 (Inhalation) Data not available---
Occupational Exposure Limit (OEL) Not established---

Given the lack of specific quantitative data, a highly precautionary approach is recommended.

Experimental Protocols: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical when working with this compound.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

  • Waste Collection: All waste materials, including unused compound, contaminated PPE, and labware, should be collected in a designated, labeled hazardous waste container.

  • Inactivation: Specific chemical inactivation protocols for this compound are not well-documented. Therefore, it should be treated as a hazardous chemical waste. Autoclaving may not be effective for all antibiotics and is not a recommended sole method of disposal for this compound.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

Aureothricin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid in Ventilated Enclosure C->D Enter Handling Phase E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Segregate Contaminated Waste F->G Complete Experiment H Decontaminate Work Surfaces G->H I Dispose of Waste via Approved Vendor H->I J Wash Hands Thoroughly I->J End of Process

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.